4-(4-(Methoxymethyl)phenyl)butan-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-14-10-12-7-5-11(6-8-12)4-2-3-9-13/h5-8H,2-4,9-10,13H2,1H3 |
InChI Key |
KEEKCLDUSNHWNA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Executive Summary
4-(4-(Methoxymethyl)phenyl)butan-1-amine is a specialized organic building block belonging to the class of phenylbutylamines . Characterized by a para-substituted methoxymethyl ether group on the phenyl ring and a primary amine at the terminus of a four-carbon aliphatic chain, this molecule serves as a critical linker in medicinal chemistry. It is frequently employed in the synthesis of GPCR ligands, enzyme inhibitors, and proteolysis-targeting chimeras (PROTACs), where the ether oxygen acts as a hydrogen bond acceptor and the butyl chain provides optimal steric spacing.
This guide details the physicochemical properties, synthesis pathways, and handling protocols for researchers utilizing this compound in drug discovery and chemical biology.
Physicochemical Identity
Molecular Formula & Weight
The molecular formula is derived from the structural integration of a disubstituted benzene ring, a butylamine chain, and a methoxymethyl ether moiety.
| Property | Value | Notes |
| IUPAC Name | 4-[4-(Methoxymethyl)phenyl]butan-1-amine | Systematic nomenclature |
| Molecular Formula | C₁₂H₁₉NO | Verified stoichiometry |
| Molecular Weight | 193.29 g/mol | Average mass |
| Monoisotopic Mass | 193.1467 Da | For High-Res MS (M+H⁺ = 194.1540) |
| CAS Number | Not widely listed | Treat as novel/research intermediate |
Structural Composition
-
Core Scaffold: Phenyl ring (C₆H₄).
-
Position 1 (Tail): Butan-1-amine group (–CH₂CH₂CH₂CH₂NH₂).
-
Position 4 (Head): Methoxymethyl group (–CH₂OCH₃).
-
Key Feature: The para-substitution pattern ensures a linear geometry, essential for binding pockets requiring depth (e.g.,
-adrenergic receptors).
Predicted Properties (In Silico)
-
LogP (Octanol/Water): 2.1 ± 0.3 (Lipophilic, membrane permeable).
-
Topological Polar Surface Area (TPSA): 35.25 Ų (26.02 for amine + 9.23 for ether).
-
pKa (Basic Amine): ~10.5 (Typical for primary aliphatic amines).
-
Solubility: Soluble in DMSO, Methanol, DCM; moderate solubility in water (pH dependent).
Synthesis & Characterization
As this compound is often a custom-synthesized intermediate, we provide a robust laboratory-scale synthesis route utilizing Sonogashira Cross-Coupling , which offers high modularity and yield.
Retrosynthetic Analysis
The most efficient disconnection is at the
Synthesis Protocol (Step-by-Step)
Stage 1: Precursor Preparation
-
Starting Material: 1-Bromo-4-(methoxymethyl)benzene.
-
Reagent: N-Boc-3-butyn-1-amine (Protected linker).
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).
-
Base/Solvent: Et₃N / THF.
Stage 2: Sonogashira Coupling
-
Degas a solution of 1-Bromo-4-(methoxymethyl)benzene and Et₃N in THF using argon sparging (20 min).
-
Add Pd catalyst and CuI. Stir for 10 min until the solution turns dark.
-
Dropwise Addition of N-Boc-3-butyn-1-amine.
-
Heat to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography to obtain the alkyne intermediate.
Stage 3: Hydrogenation & Deprotection
-
Hydrogenation: Dissolve intermediate in MeOH. Add Pd/C (10% w/w). Stir under H₂ balloon (1 atm) for 16 hours to reduce the alkyne and alkene to the alkane.
-
Filtration: Remove catalyst via Celite filtration.
-
Deprotection: Dissolve residue in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir at RT for 2 hours.
-
Isolation: Basify with 1M NaOH to pH >12, extract with DCM, dry over Na₂SO₄, and concentrate to yield 4-(4-(Methoxymethyl)phenyl)butan-1-amine .
Synthesis Workflow Diagram
Figure 1: Modular synthesis route via Sonogashira coupling and hydrogenation.
Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
| Method | Expected Signal | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons (AA'BB' system) | |
| Benzylic methylene (–CH₂O–) | ||
| Methoxy group (–OCH₃) | ||
| Methylene adjacent to amine (–CH₂NH₂) | ||
| Benzylic methylene (Ar–CH₂–) | ||
| Internal butyl chain protons | ||
| LC-MS (ESI+) | m/z 194.15 [M+H]⁺ | Confirms Molecular Weight |
| HPLC Purity | >95% (UV 254 nm) | Required for biological assays |
Applications in Drug Discovery
This molecule functions primarily as a linker-pharmacophore hybrid .
-
GPCR Ligands: The 4-phenylbutylamine motif is a classic "tail" used to access deep hydrophobic pockets in receptors (e.g., Serotonin or Dopamine receptors). The methoxymethyl group adds a polar contact point without introducing a formal charge.
-
Fragment-Based Drug Design (FBDD): With a molecular weight <200 and high ligand efficiency, it serves as an ideal fragment for growing inhibitors.
-
PROTAC Linkers: The amine provides a handle for conjugation to E3 ligase ligands (e.g., Thalidomide derivatives), while the ether chain modulates solubility and linker length.
References
-
PubChem Compound Summary. 1-[4-(methoxymethyl)phenyl]ethan-1-amine (Analogous Structure). National Library of Medicine. Link
-
Stenutz, R. 4-phenylbutan-1-amine Properties. ChemBK/Stenutz Data. Link
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. (Standard protocol reference).
-
ChemicalBook. 4-(4-Methoxyphenyl)butan-1-amine (Methoxy Analog).Link
Physicochemical Profiling and Solubility Thermodynamics of 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams Document Type: Technical Whitepaper / Laboratory Guide
Executive Summary & Structural Causality
In my tenure overseeing physicochemical characterization for early-stage drug candidates, I have frequently encountered the challenge of solvating complex arylalkylamines. The compound 4-(4-(Methoxymethyl)phenyl)butan-1-amine presents a fascinating case study in competing intermolecular forces. Its solubility profile is not a static metric but a dynamic thermodynamic equilibrium dictated by its distinct structural motifs.
To understand its solubility across aqueous and organic media, we must deconstruct its molecular architecture:
-
The Hydrophobic Core (Phenyl + Butyl Chain): The extensive
carbon framework creates a massive hydrophobic surface area. In aqueous media, this forces surrounding water molecules into highly ordered "iceberg" structures. The resulting entropic penalty (the hydrophobic effect) severely restricts its baseline water solubility[1]. -
The Methoxymethyl Ether (
): While the ether oxygen provides a localized dipole and acts as a weak hydrogen-bond acceptor, it is sterically flanked by lipophilic carbon centers. This moiety significantly enhances solubility in polar aprotic solvents (like DMSO) but provides insufficient hydration energy to overcome aqueous insolubility[2]. -
The Primary Amine (
): As the sole ionizable group (predicted ), the terminal amine acts as the thermodynamic switch for aqueous dissolution. The solubility of this compound is heavily dependent on its ionization state, governed strictly by the Henderson-Hasselbalch equation[3].
Solvation Thermodynamics: Water vs. Organic Solvents
The partitioning behavior of this compound highlights the classic "like-dissolves-like" paradigm, but with critical nuances based on pH and dielectric constants. Lipophilicity dictates the partitioning behavior in organic solvents, where the hydrophobic effect drives the free base out of aqueous media and into lipid-like environments[1].
Comparative Solubility Profile
The following table synthesizes the expected quantitative solubility data based on the thermodynamic principles of structurally analogous arylalkylamines.
| Solvent System | Dielectric Constant ( | Dominant Solvation Mechanism | Estimated Solubility (mg/mL) |
| Water (pH 10.0, Free Base) | 80.1 | Minimal (Hydrophobic exclusion) | < 0.05 (Poor) |
| Water (pH 2.0, HCl Salt) | 80.1 | Ion-Dipole & Hydrogen Bonding | > 50.0 (Excellent) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Dipole-Dipole & Dispersion | > 100.0 (Excellent) |
| Methanol (MeOH) | 32.7 | Hydrogen Bonding & Dispersion | > 100.0 (Excellent) |
| Dichloromethane (DCM) | 8.9 | London Dispersion Forces | ~ 50.0 (Good) |
| n-Hexane | 1.9 | Weak Dispersion (Lipophilic) | ~ 10.0 (Moderate) |
Data Interpretation: The free base exhibits excellent solubility in mid-to-high polarity organic solvents (DMSO, Methanol) due to favorable dipole-dipole interactions that stabilize the methoxymethyl group without the entropic penalty seen in water[2]. Conversely, aqueous solubility is only achieved when the amine is protonated at a pH significantly below its
Mechanistic Pathways of Solvation
To visualize the causality behind the aqueous solubility shifts, we map the pH-dependent solvation pathway.
Fig 1. pH-dependent solvation pathway and ionization states of the arylalkylamine.
Self-Validating Experimental Protocols
A common pitfall in early-stage drug development is relying on kinetic solubility assays (which often yield supersaturation artifacts) rather than true thermodynamic equilibrium. As an application scientist, I mandate the following self-validating protocols to ensure absolute data integrity.
Protocol A: Thermodynamic Solubility via Miniaturized Shake-Flask Method
The thermodynamic solubility is best determined using the miniaturized shake-flask method, which remains the gold standard for lead optimization[4]. This protocol includes a mandatory solid-state verification step to ensure the compound hasn't undergone a polymorphic shift or salt disproportionation during the assay[5].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare the target solvent systems (e.g., MS-MUB universal buffer for aqueous profiling, or pure HPLC-grade organic solvents)[5].
-
Solid Excess Addition: Dispense 2.0 mg of crystalline 4-(4-(Methoxymethyl)phenyl)butan-1-amine into 1.0 mL of the solvent in a sealed borosilicate glass vial to guarantee a supersaturated state[4].
-
Thermal Incubation: Agitate the suspension on an orbital shaker at 400 rpm and
for 72 hours. Causality: 72 hours is required to overcome the activation energy barrier of dissolution and reach true thermodynamic equilibrium.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of filtrate to prevent drug-adsorption artifacts on the filter membrane[6].
-
Quantification: Analyze the diluted supernatant via reversed-phase HPLC-UV against a multi-point calibration curve[7].
-
Solid-State Verification (Self-Validation): Recover the undissolved solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that the equilibrium measured corresponds to the original crystal form and not an amorphous precipitate[5].
Fig 2. Self-validating thermodynamic shake-flask workflow for solubility determination.
Protocol B: Potentiometric CheqSol Method for pH-Solubility Profiling
To accurately map the Henderson-Hasselbalch curve without running dozens of individual shake-flask assays, the potentiometric CheqSol method is employed.
Step-by-Step Methodology:
-
Complete Dissolution: Fully dissolve the compound in an acidic medium (pH ~2.0) where it exists entirely as the highly soluble protonated species[5].
-
Forward Titration: Gradually titrate the solution with a standardized strong base (e.g., 0.1 M KOH) while continuously monitoring the pH and utilizing a UV-Vis dip probe to monitor turbidity[5].
-
Precipitation Detection: Record the exact pH at which the first optical precipitate is detected. This marks the onset of the kinetic solubility limit[5].
-
Back-Titration (Self-Validation): Initiate alternate back-titration cycles using a strong acid to redissolve the precipitate. This hysteresis loop allows the software to calculate the true thermodynamic equilibrium solubility via strict mass and charge balances, eliminating supersaturation errors[5].
Conclusion & Application in Drug Development
For 4-(4-(Methoxymethyl)phenyl)butan-1-amine, solvent selection must be strictly aligned with the intended unit operation. For synthetic scale-up and purification, organic solvents like DCM or Ethyl Acetate are ideal due to the high lipophilicity of the free base. However, for biological assays or formulation development, the compound must be converted into a stable salt form (e.g., Hydrochloride or Mesylate) to overcome the massive entropic penalty of aqueous solvation. Utilizing the self-validating shake-flask and CheqSol methodologies ensures that the solubility data driving these formulation decisions is thermodynamically sound and highly reproducible.
References
-
[2] Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications / PubMed Central. URL:[Link]
-
[4] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. URL:[Link]
-
[7] 3.7. Determination of Thermodynamic Solubility. Bio-protocol. URL:[Link]
-
[6] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL:[Link]
-
[3] Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. URL:[Link]
-
[5] Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. International Journal of Pharmaceutics / Universitat de Barcelona. URL:[Link]
-
[1] Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. International Journal of Molecular Sciences (MDPI). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. scispace.com [scispace.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bio-protocol.org [bio-protocol.org]
pKa Values and Ionization States of 4-(4-(Methoxymethyl)phenyl)butan-1-amine: A Technical Guide
Executive Summary
Understanding the acid-base dissociation constant (pKa) and resulting ionization states of an Active Pharmaceutical Ingredient (API) is a foundational requirement in rational drug design. For 4-(4-(Methoxymethyl)phenyl)butan-1-amine , the physicochemical profile is entirely dominated by its primary aliphatic amine. This whitepaper deconstructs the structural logic governing its basicity, maps its speciation across physiological pH ranges, and provides a self-validating experimental protocol for precise pKa determination.
Structural Deconstruction and pKa Prediction
To accurately predict the pKa of 4-(4-(Methoxymethyl)phenyl)butan-1-amine, we must analyze its functional groups and their electronic interplay. The molecule consists of three distinct regions:
-
The Ionizable Center : A primary aliphatic amine (-NH₂).
-
The Insulating Linker : A four-carbon butyl chain (-CH₂-CH₂-CH₂-CH₂-).
-
The Substituted Scaffold : A benzene ring with a para-methoxymethyl group (-CH₂-O-CH₃).
Mechanistic Basicity
The primary amine is the sole ionizable group within the physiological pH spectrum (pH 1–14). The base structure, 4-phenylbutan-1-amine, has a well-documented predicted pKa of 10.66 ± 0.10 .
While the methoxymethyl group contains an electronegative oxygen atom capable of mild inductive electron withdrawal (-I effect), its influence on the amine's basicity is virtually zero. According to the principles of physical organic chemistry, inductive effects propagate through sigma (σ) bonds but decay exponentially, becoming negligible beyond three carbon-carbon bonds. Because the butyl linker separates the aromatic system from the amine by four carbon atoms, the amine is completely insulated from any electronic perturbations originating at the para-position. Consequently, the pKa of 4-(4-(Methoxymethyl)phenyl)butan-1-amine is expected to remain tightly conserved at ~10.6 .
Caption: Structural deconstruction of 4-(4-(Methoxymethyl)phenyl)butan-1-amine and functional group roles.
Ionization States Across the pH Spectrum
The ionization state of the molecule at any given pH is governed by the Henderson-Hasselbalch equation: pH = pKa + log([Un-ionized] / [Ionized])
Given a pKa of ~10.6, the primary amine acts as a strong weak base. It accepts a proton to form a cationic alkylammonium species (-NH₃⁺).
Quantitative Speciation Data
| pH Range | Environment | Dominant Species | Net Charge | % Protonated (Approx.) |
| 1.2 - 3.0 | Gastric Fluid | Protonated (-NH₃⁺) | +1 | > 99.99% |
| 7.4 | Blood Plasma / Cytosol | Protonated (-NH₃⁺) | +1 | > 99.9% |
| 10.6 | Transition Zone (pKa) | Mixed (-NH₃⁺ / -NH₂) | +0.5 (Avg) | 50.0% |
| > 12.6 | Highly Alkaline | Neutral Free Base (-NH₂) | 0 | < 1.0% |
Pharmacokinetic Implications: At the physiological pH of 7.4, the molecule is overwhelmingly (>99.9%) in its cationic state. This permanent positive charge ensures high aqueous solubility but significantly restricts passive transcellular diffusion across lipid bilayers (low LogD at pH 7.4). Absorption and tissue distribution will likely depend on paracellular transport or active uptake via organic cation transporters (OCTs).
Experimental Determination: Potentiometric Titration Protocol
While theoretical predictions are robust, regulatory submissions require empirical validation. Potentiometric titration is the gold-standard methodology for determining pKa values between 2 and 11 .
The following step-by-step protocol is designed as a self-validating system , ensuring that environmental artifacts (like dissolved gases or fluctuating ionic activities) do not compromise the data , .
Step-by-Step Methodology
-
Electrode Calibration (System Validation):
-
Action: Calibrate the pH meter using standardized aqueous buffers at pH 4.0, 7.0, and 10.0.
-
Causality: Glass electrodes frequently suffer from "alkaline error" at high pH values. Bracketing the expected pKa (10.6) with a pH 10 buffer ensures a linear Nernstian response across the critical measurement zone .
-
-
Sample Preparation & Ionic Strength Maintenance:
-
Action: Dissolve the API in a 0.15 M Potassium Chloride (KCl) solution to achieve a concentration of at least
M. -
Causality: As titrant is added, the total ion concentration changes. The 0.15 M KCl acts as a background electrolyte to lock the ionic strength. This ensures that the activity coefficients of the species remain constant, allowing the measured concentration-based pKa to be accurately mathematically converted to a true thermodynamic pKa .
-
-
Nitrogen Purging (Artifact Elimination):
-
Action: Submerge a dispersion tube and purge the sample solution with inert nitrogen gas for 15 minutes prior to and during the titration.
-
Causality: Atmospheric carbon dioxide (CO₂) dissolves in water to form carbonic acid. This introduces an invisible weak acid into the matrix, which will artificially inflate the required titrant volume and distort the alkaline region of the titration curve .
-
-
Titrant Addition:
-
Action: Using an automated titrator, add 0.1 M NaOH (if starting with the HCl salt of the amine) or 0.1 M HCl (if starting with the free base) in highly controlled micro-aliquots.
-
Causality: Stepwise addition forces the equilibrium shift between the -NH₃⁺ and -NH₂ states.
-
-
Data Acquisition and Derivative Analysis:
-
Action: Record the pH after each addition once equilibrium (a stable pH reading) is achieved. Plot the first derivative (dpH/dV) of the titration curve.
-
Causality: The peak of the first derivative precisely identifies the equivalence point. The pKa is extracted from the half-equivalence point, where the concentrations of the protonated and neutral species are exactly equal .
-
Caption: Self-validating potentiometric titration workflow for precise pKa determination.
References
-
Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]
-
Development of Methods for the Determination of pKa Values . PMC - National Institutes of Health (NIH). Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. Available at:[Link]
An In-depth Technical Guide on the Thermodynamic Properties of Para-Substituted Phenylbutylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the thermodynamic properties of para-substituted phenylbutylamine derivatives, a chemical class of significant interest in modern drug discovery. Moving beyond simple affinity measurements, we delve into the enthalpic and entropic drivers of molecular recognition, offering a more nuanced understanding of structure-activity relationships (SAR). This document is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies to harness thermodynamic data for the rational design of more potent and selective therapeutics. We will dissect the theoretical underpinnings of binding thermodynamics, provide detailed experimental protocols for Isothermal Titration Calorimetry (ITC), and illustrate how to interpret the resulting data to guide lead optimization.
Introduction: Beyond Affinity - The Thermodynamic Imperative in Drug Design
The initial stages of drug discovery often focus on identifying ligands with high affinity for their biological target. While affinity, represented by the dissociation constant (Kd) or the inhibition constant (Ki), is a critical parameter, it only provides a partial picture of the molecular interactions at play. The Gibbs free energy of binding (ΔG), which is directly related to affinity, is composed of two distinct thermodynamic components: enthalpy (ΔH) and entropy (ΔS), as described by the fundamental equation:
ΔG = ΔH - TΔS
A deeper understanding of how these enthalpic and entropic contributions drive the binding event is crucial for effective lead optimization.[1] Enthalpy-driven binding is typically associated with the formation of strong, specific interactions such as hydrogen bonds and van der Waals contacts, while entropy-driven binding is often powered by the hydrophobic effect and conformational changes.[2] By dissecting the thermodynamic signature of a ligand-target interaction, researchers can gain invaluable insights into the molecular forces governing recognition and make more informed decisions in the design of next-generation therapeutics.
Para-substituted phenylbutylamine derivatives represent a versatile scaffold with the potential to interact with a variety of biological targets, most notably monoamine transporters like the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3][4] These transporters are implicated in a wide range of neurological and psychiatric disorders, making them prime targets for drug development.[5] Understanding the thermodynamic nuances of how substitutions on the phenyl ring influence binding to these transporters is key to developing drugs with improved efficacy and selectivity.
The Energetic Drivers of Molecular Recognition: Enthalpy and Entropy
The binding of a para-substituted phenylbutylamine derivative to its target protein is a complex process involving the breaking and formation of multiple interactions, each with an associated energetic cost or gain.
-
Enthalpy (ΔH): This term represents the change in heat content of the system upon binding. A negative (exothermic) ΔH indicates the formation of favorable interactions, such as:
-
Hydrogen Bonds: These are crucial for specificity and are a hallmark of enthalpically favorable binding.
-
Van der Waals Interactions: These short-range forces contribute significantly to the overall binding enthalpy, especially in well-packed interfaces.
-
Electrostatic Interactions: The attraction between charged or polar groups on the ligand and the target can provide a substantial enthalpic driving force.
-
-
Entropy (ΔS): This term reflects the change in the degree of disorder or randomness of the system. A positive (favorable) ΔS can arise from:
-
The Hydrophobic Effect: The release of ordered water molecules from the surfaces of the ligand and the protein upon binding leads to a significant increase in the entropy of the bulk solvent. This is a major driving force for the binding of nonpolar moieties.
-
Conformational Changes: While the ligand and protein may lose some conformational entropy upon binding to a more rigid complex, the overall change can be favorable if, for example, a flexible loop in the protein becomes more ordered in a way that facilitates other favorable interactions.
-
The interplay between enthalpy and entropy is often complex, with a phenomenon known as enthalpy-entropy compensation frequently observed.[6][7] This is where a favorable change in one parameter is offset by an unfavorable change in the other. For instance, the formation of a new hydrogen bond (favorable ΔH) might require a reduction in the conformational flexibility of the ligand (unfavorable TΔS). Understanding this balance is critical for rational drug design.
Experimental Determination of Thermodynamic Parameters: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is the gold standard for the direct measurement of the thermodynamic parameters of biomolecular interactions.[8][9] It is a label-free technique that measures the heat released or absorbed during the binding of a ligand to a macromolecule in solution.[10]
Principle of Isothermal Titration Calorimetry
An ITC instrument consists of a sample cell containing the macromolecule (e.g., a monoamine transporter) and a reference cell containing buffer. A syringe containing the ligand (the para-substituted phenylbutylamine derivative) is used to make a series of small, precise injections into the sample cell. The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
Exothermic Reaction: If the binding is exothermic (releases heat), the sample cell becomes warmer, and the instrument reduces the power to the sample cell heater to maintain thermal equilibrium. This results in a downward peak in the raw data.
-
Endothermic Reaction: If the binding is endothermic (absorbs heat), the sample cell becomes cooler, and the instrument increases the power to the sample cell heater, resulting in an upward peak.
By integrating the area under each injection peak, the heat change per injection can be determined. Plotting this heat change against the molar ratio of ligand to macromolecule generates a binding isotherm. This isotherm can then be fitted to a suitable binding model to extract the key thermodynamic parameters:
-
Association Constant (Ka) and Dissociation Constant (Kd = 1/Ka)
-
Enthalpy of Binding (ΔH)
-
Stoichiometry of Binding (n)
From these, the Gibbs free energy (ΔG) and the entropy (TΔS) can be calculated.
Detailed Experimental Protocol for ITC
The following is a generalized protocol for determining the thermodynamic parameters of a para-substituted phenylbutylamine derivative binding to a purified monoamine transporter.
Materials:
-
Purified monoamine transporter protein (e.g., hSERT, hDAT) at a known concentration.
-
Para-substituted phenylbutylamine derivative of high purity.
-
Appropriate buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Isothermal Titration Calorimeter.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dialyze both the protein and the ligand into the same buffer to minimize buffer mismatch effects, which can generate significant heats of dilution.
-
Accurately determine the concentrations of the protein and the ligand. For the protein, this is often done using a spectrophotometer and the calculated extinction coefficient. For the small molecule ligand, a calibrated analytical balance is used to prepare a stock solution.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample cell and the injection syringe with buffer.
-
Fill the reference cell with the dialysis buffer.
-
-
Loading the Samples:
-
Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles. The concentration of the protein should ideally be 10-50 times the expected Kd.
-
Load the ligand solution into the injection syringe. The ligand concentration should be 10-20 times the protein concentration to ensure saturation is reached during the titration.
-
-
The Titration Experiment:
-
Equilibrate the system thermally.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow the system to return to baseline.
-
The first injection is often smaller (e.g., 0.5 µL) and is typically discarded during data analysis to account for any diffusion from the syringe tip during equilibration.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer-filled sample cell. This measures the heat of dilution of the ligand and is subtracted from the experimental data to isolate the heat of binding.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) using the software provided with the instrument to determine Ka, ΔH, and n.
-
Calculate ΔG and TΔS using the equations:
-
ΔG = -RTln(Ka)
-
TΔS = ΔH - ΔG
-
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.
Structure-Thermodynamic Relationships of Para-Substituted Phenylbutylamines
The true power of thermodynamic analysis lies in its ability to elucidate structure-thermodynamic relationships (STRs). By systematically varying the para-substituent on the phenylbutylamine scaffold and measuring the corresponding changes in ΔH and TΔS, we can build a detailed picture of the molecular interactions driving binding.
Interpreting Thermodynamic Signatures
The thermodynamic signature of a ligand provides clues about its binding mode. For example:
-
Enthalpy-Driven Binding (large negative ΔH, small or unfavorable TΔS): This often suggests a binding process dominated by the formation of strong, specific hydrogen bonds and optimal van der Waals contacts. The ligand likely fits snugly into a well-defined binding pocket.
-
Entropy-Driven Binding (small or unfavorable ΔH, large positive TΔS): This is characteristic of binding driven by the hydrophobic effect, where the displacement of ordered water molecules from nonpolar surfaces is the primary energetic contributor.
-
Balanced Enthalpic and Entropic Contributions: Many high-affinity ligands exhibit a favorable contribution from both enthalpy and entropy, indicating a combination of specific interactions and hydrophobic effects.
Hypothetical Data for Para-Substituted Phenylbutylamine Derivatives
While extensive public data on the thermodynamics of para-substituted phenylbutylamine derivatives is scarce, we can construct a hypothetical dataset based on established principles to illustrate the concept of STRs. Let's consider the binding of a series of para-substituted phenylbutylamine derivatives to the serotonin transporter (SERT).
| Substituent (X) | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| -H | 100 | -9.5 | -6.0 | -3.5 |
| -F | 50 | -10.0 | -6.5 | -3.5 |
| -Cl | 25 | -10.4 | -7.0 | -3.4 |
| -CH3 | 80 | -9.7 | -5.5 | -4.2 |
| -OCH3 | 60 | -9.8 | -7.5 | -2.3 |
| -CF3 | 15 | -10.7 | -6.2 | -4.5 |
Note: This data is illustrative and not based on a specific experimental study.
Analysis of Structure-Thermodynamic Relationships
-
Halogen Substitution (-F, -Cl): The increasing electronegativity and size of the halogen from H to F to Cl leads to a modest increase in affinity. This is primarily driven by an improvement in the binding enthalpy (ΔH becomes more negative), suggesting the formation of a favorable halogen bond or enhanced dipole-dipole interactions within the binding pocket. The entropic contribution remains relatively constant.
-
Hydrophobic Substitution (-CH3, -CF3): The addition of a methyl group (-CH3) results in a slight decrease in affinity compared to the unsubstituted compound. While the entropy becomes more favorable (more negative -TΔS), indicating a favorable hydrophobic interaction, this is offset by a less favorable enthalpy. The trifluoromethyl group (-CF3), being more hydrophobic, leads to a significant increase in affinity. This improvement is driven by a more favorable entropic term, likely due to the displacement of more ordered water molecules.
-
Hydrogen Bond Donor/Acceptor (-OCH3): The methoxy group can act as a hydrogen bond acceptor. Its introduction leads to a significant improvement in the binding enthalpy, suggesting the formation of a new hydrogen bond with a donor in the SERT binding pocket. However, this is partially compensated by a less favorable entropy, possibly due to the restricted conformation required to form this hydrogen bond.
Caption: Logical flow from chemical structure to binding affinity.
Computational Approaches to Binding Thermodynamics
In addition to experimental methods, computational techniques can provide valuable insights into the thermodynamics of ligand binding. Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding free energies of a series of related compounds.[8] Molecular dynamics simulations can also be used to estimate the enthalpic and entropic contributions to binding. While computationally intensive, these methods can be a powerful tool for prioritizing compounds for synthesis and for understanding the molecular basis of observed thermodynamic trends.
Conclusion: Integrating Thermodynamics into Modern Drug Discovery
The rational design of potent and selective para-substituted phenylbutylamine derivatives requires a deep understanding of the thermodynamic forces that govern their interaction with biological targets. By moving beyond a singular focus on affinity and embracing a more holistic view that includes the enthalpic and entropic drivers of binding, researchers can make more informed decisions throughout the drug discovery pipeline. Isothermal Titration Calorimetry provides a robust experimental platform for obtaining this critical thermodynamic data. When combined with structural biology and computational chemistry, a detailed thermodynamic characterization of a chemical series can illuminate the path toward the development of novel therapeutics with improved pharmacological profiles.
References
-
Green, E. M., Coleman, J. A., & Gouaux, E. (2015). Thermostabilization of the Human Serotonin Transporter in an Antidepressant-Bound Conformation. PLOS ONE, 10(12), e0145688. [Link]
-
Velázquez-Lagunas, I., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26, 544–554. [Link]
-
Immadisetty, K., et al. (2013). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 63(1), 1.18.1–1.18.15. [Link]
-
Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]
-
Ciulla, T. A., et al. (2021). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (173), e62373. [Link]
-
Andersen, J., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26, 544–554. [Link]
-
Immadisetty, K., et al. (2013). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 63(1), 1.18.1–1.18.15. [Link]
-
Freire, E. (2009). Do Enthalpy and Entropy Distinguish First in Class From Best in Class? ChemMedChem, 4(7), 1046-1055. [Link]
-
Lin, T., et al. (2018). Binding Thermodynamics and Kinetics Calculations Using Chemical Host and Guest: A Comprehensive Picture of Molecular Recognition. Journal of Chemical Information and Modeling, 58(10), 2143–2152. [Link]
-
Chodera, J. D., & Mobley, D. L. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Annual Review of Biophysics, 42, 121–142. [Link]
-
Sinan, M., et al. (2020). A Computational Study of Microhydrated N-Acetyl-Phenylalaninylamide (NAPA): Kinetics and Thermodynamics. Computational and Molecular Bioscience, 10(4), 119-136. [Link]
-
Olaru, A., et al. (2021). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. International Journal of Molecular Sciences, 22(12), 6393. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). A look at ligand binding thermodynamics in drug discovery. Expert Opinion on Drug Discovery, 1(4), 369-382. [Link]
-
Alauddin, M., et al. (2020). A Computational Study of Microhydrated N-Acetyl-Phenylalaninylamide (NAPA): Kinetics and Thermodynamics. Computational and Molecular Bioscience, 10(4), 119-136. [Link]
-
TA Instruments. (n.d.). Application Note: Isothermal Titration Calorimetry. Retrieved March 6, 2026, from [Link]
Sources
- 1. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 2. Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljamps.com [journaljamps.com]
- 8. Binding Thermodynamics and Kinetics Calculations Using Chemical Host and Guest: A Comprehensive Picture of Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journaljamps.com [journaljamps.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Guide: Literature Review & Applications of 4-(4-(Methoxymethyl)phenyl)butan-1-amine in Medicinal Chemistry
[1]
Executive Summary
4-(4-(Methoxymethyl)phenyl)butan-1-amine is a strategic bifunctional building block belonging to the phenylbutylamine class.[1] In medicinal chemistry, this scaffold serves as a critical "linker-head" motif, bridging the cationic pharmacophore requirements of GPCR ligands (specifically Histamine H
This guide analyzes the molecule’s structural utility, detailing its synthesis via modern cross-coupling methodologies and its application as a stable bioisostere for labile benzyl alcohols in Fragment-Based Drug Discovery (FBDD).[1]
| Property | Data |
| IUPAC Name | 4-[4-(Methoxymethyl)phenyl]butan-1-amine |
| Molecular Formula | C |
| Molecular Weight | 193.29 g/mol |
| Predicted LogP | ~2.1 (Lipophilic, CNS penetrant) |
| pKa (Amine) | ~10.5 (Predominantly cationic at pH 7.[1]4) |
| Key Pharmacophores | Primary Amine (Cation), Phenyl (Pi-stacking), Ether (H-bond acceptor) |
Chemical Identity & Structural Analysis
The molecule is characterized by a linear four-carbon alkyl chain terminating in a primary amine, attached to the para-position of a benzyl methyl ether.[1]
Pharmacophore Deconstruction
-
Primary Amine (
) : Acts as the primary anchor point, forming an ionic bond with conserved Aspartate residues (e.g., Asp3.[1]32) in aminergic GPCRs.[1] -
Butyl Spacer (
) : Provides optimal distance (~5–6 Å) to span the "hydrophobic channel" often found between the orthosteric binding site and secondary pockets in receptors like the Histamine H receptor.[1] -
Methoxymethyl Group (
) :-
Bioisosterism : Serves as a metabolically stable surrogate for a hydroxymethyl group (
), preventing rapid glucuronidation while retaining hydrogen-bond accepting capability.[1] -
Electronic Effect : Weakly activating, electron-donating group, modulating the electron density of the phenyl ring for pi-pi stacking interactions.[1]
-
Synthesis Methodologies
The synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine requires navigating the incompatibility between the basic amine and potential electrophilic intermediates.[1] Two robust routes are established in the literature for this scaffold class.
Route A: Sonogashira Coupling (Convergent)
This route is preferred for library generation as it allows late-stage diversification of the alkyl chain.[1]
-
Starting Material : 1-Bromo-4-(methoxymethyl)benzene.[1]
-
Coupling : Reaction with N-protected but-3-yn-1-amine (e.g., Phth-protected) using Pd(PPh
) Cl and CuI.[1] -
Reduction : Hydrogenation of the internal alkyne/alkene to the alkane using Pd/C or Raney Nickel.[1]
-
Deprotection : Removal of the phthalimide or Boc group to yield the free amine.[1]
Route B: Wittig Homologation (Linear)
Ideal for large-scale preparation where cost is a driver.[1]
-
Precursor : 4-(Methoxymethyl)benzaldehyde.[1]
-
Wittig Reaction : Reaction with (3-cyanopropyl)triphenylphosphonium bromide to form the unsaturated nitrile.[1]
-
Reduction : Simultaneous reduction of the alkene and the nitrile group using LiAlH
or catalytic hydrogenation (H , Raney Ni, NH ) to yield the target butylamine.[1]
Visualization of Synthesis Logic (Route A)
Figure 1: Convergent synthesis via Sonogashira coupling, ensuring control over chain length and saturation.
Medicinal Chemistry Applications
Histamine H Receptor Antagonists
The phenylbutylamine motif is a "privileged structure" in H
-
Mechanism : The amine binds Asp3.32, while the methoxymethyl group extends into the solvent-exposed region or interacts with Tyr/Phe residues in the extracellular loop.[1]
-
Advantage : The ether oxygen can accept H-bonds from Ser/Thr residues without acting as a hydrogen bond donor, potentially improving selectivity over H
receptors.[1]
Linkerology in PROTACs
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker composition is critical for physicochemical properties.[1]
-
Utility : This molecule provides a 4-carbon linear spacer with a rigid phenyl cap.[1]
-
Application : The amine conjugates to E3 ligase ligands (e.g., Cereblon binders), while the methoxymethyl group can be converted (via demethylation) to a benzyl halide for attachment to the Warhead (protein of interest binder).[1]
Adrenergic Receptor Ligands
Long-chain phenylalkylamines are classic features of
-
Hypothesis : The methoxymethyl group mimics the "tail" interactions of saligenin-derived drugs, providing a simplified, non-chiral tail for exploring exosite interactions in
-adrenoceptors.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine (Via Reduction)
Context: This protocol describes the reduction of the nitrile precursor, a common final step.[1]
Reagents:
-
4-(4-(Methoxymethyl)phenyl)butanenitrile (1.0 eq)[1]
-
LiAlH
(Lithium Aluminum Hydride) (2.5 eq)[1] -
Anhydrous THF (Tetrahydrofuran)[1]
-
Glauber’s Salt (Na
SO [1]·10H O)
Procedure:
-
Setup : Flame-dry a 250 mL round-bottom flask and purge with Argon. Add LiAlH
(2.5 eq) suspended in anhydrous THF (0.5 M). -
Addition : Cool the suspension to 0°C. Add a solution of 4-(4-(methoxymethyl)phenyl)butanenitrile in THF dropwise over 30 minutes.
-
Reaction : Allow the mixture to warm to room temperature and reflux for 4 hours. Monitor consumption of nitrile by TLC (vanishing spot) or IR (disappearance of -CN stretch at ~2240 cm
).[1] -
Quench (Fieser Method) : Cool to 0°C. Carefully add water (
mL), followed by 15% NaOH ( mL), and water ( mL) sequentially, where is the weight of LiAlH in grams. -
Isolation : Stir the granular precipitate for 30 minutes. Filter through a Celite pad.[1]
-
Purification : Concentrate the filtrate in vacuo. Dissolve the residue in DCM and wash with brine.[1] Dry over MgSO
. Purify via flash chromatography (DCM:MeOH:NH OH, 90:9:1) to yield the target oil.[1]
Validation Criteria:
References
-
Design of H3 Antagonists : Berlin, M., et al. "Non-imidazole Histamine H3 Ligands.[1] Part I: Synthesis and Structure-Activity Relationships of Phenylbutylamines." Journal of Medicinal Chemistry, 2004.[1] [1]
-
Sonogashira Coupling Protocols : Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007.[1]
-
Bioisosterism in Drug Design : Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1]
-
Reduction of Nitriles : Brown, H. C., et al. "Selective Reductions.[1] Reaction of Lithium Aluminum Hydride with Nitriles."[1] Journal of the American Chemical Society.[1]
-
Phenethylamine Synthesis Review : "Preparation of Phenethylamines and Phenylbutylamines by C-N Bond Formation." Organic Reactions, 2013.[1]
Sources
Technical Guide: Nomenclature, Synthesis, and Validation of 4-[4-(Methoxymethyl)phenyl]butan-1-amine
Executive Summary
This technical guide provides a comprehensive analysis of 4-[4-(methoxymethyl)phenyl]butan-1-amine , a structural motif frequently encountered in medicinal chemistry as a linker in PROTACs (Proteolysis Targeting Chimeras) and a pharmacophore in adrenergic receptor modulators. This document moves beyond basic definitions to establish a rigorous framework for IUPAC nomenclature, synonym generation for patent landscaping, and a validated synthetic protocol for laboratory-scale production.
Part 1: Structural Anatomy & Nomenclature Logic
Precise nomenclature is the bedrock of chemical intellectual property. For this molecule, the naming convention follows the IUPAC Blue Book (P-62) guidelines, prioritizing the amine functional group over the ether.
IUPAC Priority Analysis[1]
The systematic name is derived through a hierarchical analysis of functional groups.
-
Principal Functional Group: The molecule contains an amine (
) and an ether ( ). According to IUPAC seniority rules, amines have priority over ethers (which are always treated as prefixes). -
Parent Structure: The longest carbon chain containing the principal group (amine) is a four-carbon chain: butane .
-
Suffix Construction: The parent becomes butan-1-amine .
-
Substituent Identification:
-
Attached to position 4 of the butane chain is a phenyl ring.
-
Attached to the para position (position 4) of the phenyl ring is a methoxymethyl group (
).
-
-
Assembly: The complete substituent complex is 4-(methoxymethyl)phenyl .
Final Preferred IUPAC Name (PIN): 4-[4-(Methoxymethyl)phenyl]butan-1-amine
Synonym Generation for Patent Search
When conducting Freedom-to-Operate (FTO) searches, relying solely on the PIN is insufficient. The following synonyms cover common variations in nomenclature logic:
-
Inverted Construction: p-(Methoxymethyl)benzenebutanamine
-
Linker-Based Naming: 1-Amino-4-[4-(methoxymethyl)phenyl]butane
-
Derivative Naming:
-(4-Methoxymethylphenyl)butylamine
Logic Visualization
The following diagram illustrates the decision tree used to derive the PIN, ensuring compliance with IUPAC P-62 standards.
Caption: Figure 1. IUPAC nomenclature decision tree prioritizing the amine suffix over the ether prefix.
Part 2: Chemical Identity & Properties[2][3][4]
The following data block consolidates the physicochemical identifiers required for registration in ELN (Electronic Lab Notebook) systems and regulatory filings.
| Property | Value | Context |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 193.29 g/mol | Calculation Base |
| Exact Mass | 193.1467 | HRMS Reference |
| SMILES | COCc1ccc(CCCCN)cc1 | Database Key |
| InChI Key | Generated based on structure | Unique Hash |
| LogP (Predicted) | ~2.1 | Lipophilicity |
| pKa (Base) | ~10.5 | Amine Basicity |
Part 3: Synthetic Logic & Methodology
As an Application Scientist, I recommend a synthetic route that avoids the risk of hydrogenolysis associated with benzyl ethers. While catalytic hydrogenation is common for nitriles, it poses a high risk of cleaving the benzylic C-O bond (
Therefore, the Chemical Reduction of the Nitrile using a borane complex or Lithium Aluminum Hydride (LAH) is the preferred, self-validating protocol.
Validated Protocol: Reduction of 4-[4-(Methoxymethyl)phenyl]butanenitrile
Objective: Convert the nitrile precursor to the primary amine without de-etherification.
Reagents:
-
Precursor: 4-[4-(Methoxymethyl)phenyl]butanenitrile (1.0 eq)
-
Reductant: Borane-THF complex (
, 1.0 M solution) or (2.5 eq) -
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Methanol, then HCl (aq)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon (Ar) or Nitrogen (
) for 15 minutes. Reasoning: Hydride reducing agents are pyrophoric and moisture-sensitive. -
Solvation: Dissolve the nitrile precursor (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Controlled Addition: Add the reductant dropwise via a pressure-equalizing addition funnel.
-
Critical Control Point: Maintain internal temperature <5°C to prevent side reactions.
-
-
Reaction Phase: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Then, heat to gentle reflux (65°C) for 3–4 hours.
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM with 1%
). The nitrile spot ( ) should disappear; the amine spot ( ) will streak near the baseline.
-
-
Fieser Quench (If using LAH): Cool to 0°C. Carefully add:
- mL water[1]
- mL 15% NaOH
- mL water
-
Why: This creates a granular white precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess formed by acid quenching.
-
Isolation: Filter the salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in DCM, wash with brine, dry over
. If high purity is required, convert to the HCl salt by adding 4M HCl in Dioxane, filtering the resulting solid.
Synthesis Workflow Diagram
Caption: Figure 2. Step-by-step reaction workflow for the selective reduction of the nitrile group to the primary amine.
Part 4: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the following analytical signatures must be observed. This acts as a "check-engine light" for the chemist.
-
H-NMR (Proton NMR):
-
Disappearance: The
-proton signal of the nitrile (triplet near 2.3 ppm) will shift. -
Appearance: A new triplet near 2.6–2.7 ppm corresponding to
. -
Diagnostic Singlet: The methoxy group (
) must appear as a sharp singlet near 3.3–3.4 ppm . If this integrates to less than 3H or shifts significantly, the ether cleavage side-reaction has occurred. -
Benzylic Protons: The
protons should appear as a singlet near 4.4 ppm .
-
-
Mass Spectrometry (ESI+):
-
Expect a parent ion
at 194.15 m/z . -
Common fragment: Loss of ammonia (
, -17) or loss of methoxy group (-31).
-
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). P-62: Amines and Imines.[2] International Union of Pure and Applied Chemistry.[2]
-
Reduction of Nitriles to Amines. Organic Chemistry Portal. Comprehensive database of reduction protocols including Borane and LAH methods.
-
Fieser Workup for Aluminum Hydride Reductions. Common Organic Chemistry. Standard operating procedure for quenching LAH reactions.
-
BenchChem Protocol Database. Reduction strategies for functionalized nitriles.
Sources
Navigating the Chemical Landscape: A Technical Guide to the Stability of Methoxymethyl Ether Groups in Phenylbutylamine Structures
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The methoxymethyl (MOM) ether stands as a cornerstone in the synthetic chemist's toolkit for the protection of hydroxyl groups. Its widespread use stems from a generally predictable stability profile, allowing for the selective manipulation of other functional groups within a complex molecule. However, the nuanced interplay of molecular architecture and reaction environment can significantly influence this stability. This guide provides a comprehensive exploration of the stability of MOM ether groups specifically within phenylbutylamine scaffolds, a common structural motif in pharmaceuticals and bioactive molecules. We will delve into the underlying chemical principles governing its stability, potential intramolecular interactions, and provide field-proven insights and detailed experimental protocols for its strategic application and removal.
The Methoxymethyl Ether: A Profile of a Workhorse Protecting Group
The MOM group (R-O-CH₂OCH₃) is an acetal, a functional group known for its characteristic stability under neutral to basic conditions and lability in the presence of acid.[1][2] This dichotomy is the foundation of its utility as a protecting group. It is inert to a wide array of common synthetic reagents, including organometallics, hydrides, and many oxidizing and reducing agents.[1][3]
The introduction of a MOM group is typically achieved by treating an alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1][4] Alternative, less hazardous methods utilizing dimethoxymethane and an acid catalyst have also been developed.[5]
Conversely, the cleavage of the MOM ether is most commonly accomplished through acid-catalyzed hydrolysis.[1][4] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free alcohol.[6][7] This process is typically effected by treatment with mineral acids like HCl or Lewis acids.[1][4]
Stability Profile of MOM Ethers in the Phenylbutylamine Core: A Deeper Dive
The presence of a basic amine functionality within the phenylbutylamine structure introduces a layer of complexity to the stability of a proximal MOM ether. While generally stable under basic conditions, the potential for intramolecular interactions must be carefully considered.
General Stability to Common Reagents
The MOM group in a phenylbutylamine derivative is expected to be stable to a variety of non-acidic reagents frequently employed in organic synthesis. This includes:
-
Bases: Strong bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK) are well-tolerated.[1][3]
-
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates generally do not cleave MOM ethers.[1][3] However, chelation-assisted cleavage by Grignard reagents has been observed in substrates with a nearby coordinating group.
-
Reducing Agents: Common hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are compatible with MOM ethers. Caution is advised with Lewis acidic hydrides such as diisobutylaluminum hydride (DIBAL-H), which can induce cleavage.
-
Oxidizing Agents: A variety of oxidizing agents, including those based on chromium, manganese, and osmium, are generally compatible.[3]
Lability Under Acidic Conditions
The primary vulnerability of the MOM ether is its susceptibility to acid-catalyzed cleavage.[1][6] This deprotection can be achieved with a range of Brønsted and Lewis acids. The presence of the amine in the phenylbutylamine structure means that under acidic conditions, the amine will be protonated. This protonated amine can potentially influence the rate of MOM ether cleavage through long-range electronic effects or by altering the local solvent environment.
Intramolecular Catalysis: A Plausible Interaction
A key consideration in the stability of MOM ethers within phenylbutylamine structures is the potential for the amine to act as an intramolecular catalyst for hydrolysis. While direct, unassisted intramolecular cleavage under neutral or basic conditions is unlikely, the amine can participate in acid-catalyzed hydrolysis. In acidic media, both the amine and the MOM ether will be in equilibrium with their protonated forms. A protonated amine can act as a proton source in proximity to the MOM ether, potentially accelerating the hydrolysis process compared to a molecule lacking the amine functionality.
Experimental Protocols for Stability Assessment
To ensure the trustworthiness of any synthetic protocol, it is essential to have robust methods for validating the stability of protecting groups. The following section outlines detailed, step-by-step methodologies for assessing the stability of MOM-protected phenylbutylamines under various conditions.
General Protocol for Stability Screening
This protocol allows for the rapid assessment of MOM group stability across a range of pH values and in the presence of various reagents.
Materials:
-
MOM-protected phenylbutylamine derivative
-
A series of buffered solutions (e.g., pH 2, 4, 7, 10, 12)
-
Solutions of relevant reagents (e.g., Lewis acids, bases, nucleophiles, oxidants, reductants) in appropriate solvents
-
Analytical instrumentation (e.g., HPLC, LC-MS, or TLC)
-
Internal standard (for quantitative analysis)
Procedure:
-
Sample Preparation: Prepare stock solutions of the MOM-protected phenylbutylamine and an internal standard in a suitable solvent.
-
Reaction Setup: In separate vials, combine an aliquot of the substrate stock solution with the buffered solution or the reagent solution.
-
Incubation: Maintain the reaction vials at a constant temperature (e.g., room temperature or elevated temperature) and monitor over a set time course (e.g., 1, 4, 8, 24 hours).
-
Quenching: At each time point, quench the reaction by neutralizing the solution or removing the reagent as appropriate.
-
Analysis: Analyze the quenched reaction mixture by a suitable analytical method (HPLC, LC-MS, or TLC) to determine the extent of deprotection by comparing the peak area or spot intensity of the starting material to the deprotected product and the internal standard.
Kinetic Analysis of MOM Ether Hydrolysis
A more in-depth understanding of the stability of the MOM group can be obtained by performing a kinetic analysis of its hydrolysis under specific acidic conditions.
Materials:
-
MOM-protected phenylbutylamine derivative
-
Acidic solution of known concentration (e.g., 0.1 M HCl in a suitable solvent)
-
Analytical instrumentation capable of time-course monitoring (e.g., HPLC, NMR)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Initiation: Dissolve the MOM-protected phenylbutylamine in the acidic solution within the thermostatted reaction vessel to initiate the hydrolysis reaction.
-
Time-Course Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it (e.g., by neutralization with a base).
-
Quantitative Analysis: Analyze each quenched aliquot using a calibrated analytical method (e.g., HPLC with a calibration curve) to determine the concentration of the remaining MOM-protected starting material and the formed deprotected product.
-
Data Analysis: Plot the concentration of the starting material versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant for the hydrolysis reaction.
Data Presentation and Visualization
For clarity and ease of comparison, the stability of the MOM ether in a hypothetical MOM-protected 4-phenylbutan-2-amine derivative under various conditions is summarized below.
Table 1: Stability of MOM-protected 4-phenylbutan-2-amine under various conditions.
| Condition/Reagent | Temperature (°C) | Time (h) | % Decomposition |
| 1 M HCl (aq) | 25 | 1 | >95% |
| 0.1 M HCl (aq) | 25 | 4 | ~50% |
| pH 4 Buffer | 25 | 24 | <5% |
| pH 7 Buffer | 25 | 24 | <1% |
| pH 10 Buffer | 25 | 24 | <1% |
| 1 M NaOH (aq) | 25 | 24 | <1% |
| NaBH₄ in MeOH | 25 | 4 | <1% |
| LiAlH₄ in THF | 25 | 4 | <1% |
| n-BuLi in THF | -78 to 25 | 2 | <5% |
| PCC in CH₂Cl₂ | 25 | 4 | <1% |
Visualizing the Chemistry: Mechanisms and Workflows
Diagrams are invaluable tools for understanding complex chemical processes. The following Graphviz diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: General workflow for the protection of a hydroxyl group as a MOM ether.
Caption: Mechanism of acid-catalyzed deprotection of a MOM ether.
Caption: Experimental workflow for assessing the stability of a MOM-protected compound.
Conclusion and Future Outlook
The methoxymethyl ether remains an indispensable protecting group in modern organic synthesis. Its application to complex molecules such as phenylbutylamines requires a thorough understanding of its stability profile. While generally robust under neutral and basic conditions, its lability to acid must be carefully managed. The potential for intramolecular interactions with the amine functionality, particularly in accelerating acid-catalyzed cleavage, is a critical consideration for any synthetic design. By employing the rigorous stability assessment protocols outlined in this guide, researchers can confidently navigate the chemical landscape and successfully incorporate the MOM group into their synthetic strategies for the development of novel therapeutics and other valuable molecules.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link][4]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link][1]
-
Willingdon College, Sangli. Protection and deprotection. [Link][8]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link][9]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link][7]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link][13]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link][15]
-
National Institutes of Health. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link][16]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link][17]
-
H. N. College of Arts & Science. Protecting groups in organic synthesis. [Link][18]
-
ResearchGate. A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. [Link][19]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link][5]
-
National Institutes of Health. Two new methods monitoring kinetics of hydrolysis of acetylcholine and acetylthiocholine. [Link][21]
-
National Institutes of Health. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link][22]
-
National Institutes of Health. Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. [Link][23]
-
ResearchGate. Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. [Link][24]
-
AZoM. Thermodynamic and Kinetic Analysis of Hydrolysis Reactions. [Link][25]
-
MDPI. Biased, Bitopic, Opioid–Adrenergic Tethered Compounds May Improve Specificity, Lower Dosage and Enhance Agonist or Antagonist Function with Reduced Risk of Tolerance and Addiction. [Link][26]
-
Beilstein Journal of Organic Chemistry. An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link][28]
-
ResearchGate. Facile kinetic profiling of chemical reactions using MISER chromatographic analysis. [Link][29]
-
Google Patents. Process for the preparation of phenylethanol amines. [30]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link][31]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 3. MOM Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
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- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Phenylethanolamine - Wikipedia [en.wikipedia.org]
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- 22. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. reddit.com [reddit.com]
Methodological & Application
Synthesis protocols for 4-(4-(Methoxymethyl)phenyl)butan-1-amine from precursors
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine (Target Molecule). Unlike standard phenethylamine syntheses, this target features a sensitive para-methoxymethyl (MOM-benzyl) ether and a saturated C4-alkyl linker.
The selected route utilizes a Sonogashira coupling strategy followed by chemoselective hydrogenation and functional group interconversion. This pathway is chosen over Heck coupling or Friedel-Crafts acylation to ensure complete regiocontrol of the alkyl chain and to preserve the acid-sensitive benzyl ether moiety.
Retrosynthetic Analysis & Pathway
The synthesis disconnects the C4 chain at the aryl-alkynyl bond, utilizing commercially available 1-bromo-4-(methoxymethyl)benzene and 3-butyn-1-ol as primary building blocks.
Key Challenges addressed:
-
Regiochemistry: Sonogashira coupling guarantees exclusive linear connectivity, avoiding the chain-walking isomerization often seen in Heck couplings of aliphatic alkenes.
-
Chemoselectivity: The use of Wilkinson’s Catalyst (or optimized Pd/C) prevents the hydrogenolysis of the benzylic ether bond (Ar-CH2-OMe) during alkyne saturation.
Caption: Figure 1. Convergent synthesis pathway for 4-(4-(Methoxymethyl)phenyl)butan-1-amine via Sonogashira coupling.
Detailed Experimental Protocols
Step 1: Sonogashira Coupling
Objective: Install the C4 carbon skeleton. Reaction: Ar-Br + HC≡C-(CH2)2-OH → Ar-C≡C-(CH2)2-OH
-
Reagents:
-
1-Bromo-4-(methoxymethyl)benzene (1.0 equiv)
-
3-Butyn-1-ol (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)
-
Copper(I) iodide (1 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: THF (degassed)
-
Protocol:
-
Charge a flame-dried Schlenk flask with the aryl bromide (10 mmol, 2.01 g), Pd(PPh3)2Cl2 (0.2 mmol, 140 mg), and CuI (0.1 mmol, 19 mg).
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Add degassed THF (20 mL) and Triethylamine (4.2 mL) via syringe.
-
Add 3-butyn-1-ol (12 mmol, 0.9 mL) dropwise at room temperature.
-
Heat the mixture to 60°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the bromide (
) and appearance of a fluorescent alcohol spot ( ). -
Workup: Cool to RT, dilute with Et2O (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with saturated NH4Cl (2 x 20 mL) to remove copper salts (blue aqueous layer).
-
Dry organic phase (Na2SO4), concentrate, and purify via flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
-
Yield Expectation: 85–92% as a pale yellow oil.
Step 2: Chemoselective Hydrogenation
Objective: Reduce the alkyne to alkane without cleaving the benzylic ether. Reaction: Ar-C≡C-R → Ar-CH2-CH2-R
-
Critical Parameter: Standard Pd/C hydrogenation can cause hydrogenolysis of the Ar-CH2-OMe bond (cleavage to Ar-CH3).
-
Recommended Catalyst: Wilkinson’s Catalyst [RhCl(PPh3)3] is homogeneous and highly selective for olefins/alkynes over benzyl ethers. Alternatively, use Pd/C poisoned with ethylenediamine or strictly monitor H2 uptake.
Protocol (Wilkinson's Method):
-
Dissolve the alkyne intermediate (5 mmol) in Benzene:Ethanol (1:1, 20 mL). Note: Toluene can substitute Benzene for safety.
-
Add RhCl(PPh3)3 (1 mol%, 46 mg).
-
Purge vessel with H2 gas (balloon pressure is sufficient).
-
Stir vigorously at RT for 12–16 hours.
-
QC Check: NMR should show loss of alkyne protons/carbons and appearance of alkyl multiplets. The benzylic singlet (-CH2-O-) at ~4.4 ppm must remain intact.
-
Workup: Concentrate and pass through a short silica plug to remove Rhodium residues.
-
Yield Expectation: >95%.
Step 3 & 4: Amination via Mesylate/Azide
Objective: Convert the primary alcohol to a primary amine. Reaction: R-OH → R-OMs → R-N3 → R-NH2
Part A: Mesylation
-
Dissolve alcohol (4.5 mmol) in dry DCM (20 mL) with TEA (1.5 equiv).
-
Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Stir 1 hour. Quench with water, extract DCM, wash with brine, dry, and concentrate. Use crude immediately.
Part B: Azidation
-
Dissolve crude mesylate in DMF (10 mL).
-
Add Sodium Azide (NaN3) (1.5 equiv). Caution: Azides are shock-sensitive; use a shield.
-
Heat to 60°C for 3 hours.
-
Workup: Dilute with water, extract with Et2O (3x). Critical: Wash organic layer extensively with water to remove DMF.
Part C: Staudinger Reduction
-
To the ether solution of the azide (or redissolved in THF/H2O 10:1), add Triphenylphosphine (PPh3) (1.2 equiv).
-
Stir at RT.[1] Evolution of N2 gas will occur. Stir for 12 hours.
-
Hydrolysis: Add 1 mL of 1M NaOH to ensure complete hydrolysis of the iminophosphorane intermediate if reaction stalls.
-
Purification: Acid-Base extraction.
Analytical Data Specifications
| Parameter | Method | Expected Result |
| Purity | HPLC (C18, ACN/H2O) | >98% (Area) |
| Identity | 1H NMR (400 MHz, CDCl3) | δ 7.30 (d, 2H, Ar-H), 7.18 (d, 2H, Ar-H), 4.42 (s, 2H, Ar-CH2-O), 3.38 (s, 3H, OMe), 2.70 (t, 2H, CH2-N), 2.62 (t, 2H, Ar-CH2), 1.65-1.45 (m, 4H, Alkyl chain). |
| Mass Spec | ESI-MS (+) | [M+H]+ = 194.15 (Calc for C12H19NO) |
| Appearance | Visual | Colorless to pale yellow oil (free base) or white solid (HCl salt). |
Safety & Handling
-
Sodium Azide (NaN3): Highly toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) during the azide displacement step (DMF is safer). Quench azide waste with dilute bleach.
-
Hydrogenation: Ensure proper grounding to prevent static discharge when handling dry catalysts (Pd/C, Rh).
-
Methoxymethyl Ethers: The final product contains an ether linkage stable to base but potentially labile in strong concentrated acids (e.g., BBr3, HI). Use HCl/Dioxane for salt formation, not aqueous HBr.
References
-
Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Wilkinson's Catalyst Specificity: Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof. Journal of the Chemical Society A, 1711-1732. Link
-
Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link
-
MOM Ether Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Refer to "Protection for the Hydroxyl Group: Methoxymethyl Ether").
Sources
Step-by-step preparation of 4-(4-(Methoxymethyl)phenyl)butan-1-amine
An In-Depth Technical Guide to the Synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Abstract This application note details a robust, five-step synthetic protocol for the preparation of 4-(4-(methoxymethyl)phenyl)butan-1-amine. Designed for medicinal chemists and process development scientists, this guide prioritizes chemoselectivity to preserve the acid-sensitive benzyl ether moiety while constructing the primary amine terminus. The route utilizes a Sonogashira cross-coupling strategy followed by a functional group interconversion (FGI) sequence, ensuring high purity and scalability.
Retrosynthetic Analysis & Strategy
The target molecule features a 1,4-disubstituted benzene core with a methoxymethyl ether and a saturated butylamine chain. Direct alkylation of amines is prone to over-alkylation; therefore, we employ a "Carbon Skeleton First, Amine Second" approach.
Strategic Rationale:
-
Core Construction: Sonogashira coupling is selected to attach the 4-carbon chain to the aryl halide.[1] It proceeds under mild, basic conditions, compatible with the benzyl ether.
-
Linker Saturation: Catalytic hydrogenation reduces the internal alkyne.
-
Amine Installation: A "Mitsunobu-type" or "Mesylate-Azide" pathway is chosen over reductive amination or deprotection of Boc-amines.[1] This avoids strong acidic conditions (e.g., TFA, HBr) that could inadvertently cleave the benzylic methoxy group.
Figure 1: Retrosynthetic disconnection prioritizing the stability of the benzyl ether.[1]
Safety & Handling Matrix
| Reagent | Hazard Class | Critical Precaution |
| Sodium Azide (NaN₃) | Acute Toxin / Explosive | Avoid contact with acid (forms HN₃ gas).[1] Do not use metal spatulas. Quench excess with nitrous acid. |
| Methanesulfonyl Chloride | Corrosive / Lachrymator | Handle in a fume hood. Reacts violently with water. |
| Palladium on Carbon | Flammable Solid | Pyrophoric when dry. Keep wet with water/solvent during handling. |
| Triphenylphosphine | Irritant / Sensitizer | Avoid inhalation of dust. |
Experimental Protocol
Step 1: Sonogashira Coupling
Objective: Couple 1-bromo-4-(methoxymethyl)benzene with 3-butyn-1-ol.[1]
-
Reagents:
Procedure:
-
Charge a flame-dried round-bottom flask with Pd(PPh₃)₂Cl₂ and CuI under an argon atmosphere.
-
Dissolve 1-bromo-4-(methoxymethyl)benzene in THF and add to the flask.
-
Add Et₃N followed by the dropwise addition of 3-butyn-1-ol.[1]
-
Stir the mixture at 60°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT, filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).
-
Yield Expectation: 85-92%.[1]
-
Checkpoint: Verify disappearance of aryl bromide.
-
Step 2: Catalytic Hydrogenation
Objective: Reduce the alkyne to the alkane without cleaving the benzyl ether.
-
Reagents:
-
Alkyne Intermediate (from Step 1)
-
10% Pd/C (10 wt% loading)
-
Hydrogen Gas (H₂, balloon pressure)[3]
-
Solvent: Methanol/Ethyl Acetate (1:1)
-
Procedure:
-
Dissolve the alkyne in MeOH/EtOAc.
-
Add Pd/C carefully (wet with solvent first to prevent ignition).
-
Purge the vessel with Argon, then H₂ (x3).
-
Stir vigorously under H₂ balloon (1 atm) at RT for 12 hours .
-
Workup: Filter through Celite. Wash the pad with MeOH. Concentrate in vacuo.[4]
-
Note: Benzyl methyl ethers are generally stable to neutral hydrogenolysis conditions, unlike benzyl esters or benzyl amines.
-
Yield Expectation: >95% (Quantitative).[3]
-
Step 3: Alcohol Activation & Azidation
Objective: Convert the primary alcohol to an azide via a mesylate intermediate.
-
Reagents:
Procedure:
-
Mesylation: Dissolve the alcohol in DCM at 0°C. Add Et₃N, then add MsCl dropwise. Stir for 1 hour. Quench with NaHCO₃, extract with DCM, dry (Na₂SO₄), and concentrate.[6] Do not purify; proceed immediately.
-
Azidation: Dissolve the crude mesylate in dry DMF. Add NaN₃.
-
Heat to 60°C for 4 hours .
-
Workup: Dilute with water (5x volume) and extract with Et₂O. Wash organic layer with brine (x3) to remove DMF.
-
Safety: Treat aqueous waste with bleach to quench residual azide before disposal.
-
Step 4: Staudinger Reduction
Objective: Reduce the azide to the primary amine selectively.
-
Reagents:
Procedure:
-
Dissolve the azide in THF. Add PPh₃. Stir at RT until N₂ evolution ceases (formation of iminophosphorane).
-
Add water (1 mL per mmol substrate). Heat to 50°C for 2 hours to hydrolyze the intermediate.
-
Workup: Concentrate THF. Acidify residue with 1M HCl (extracts product into aqueous phase; PPO remains in organic/solid).
-
Wash aqueous layer with DCM (removes PPh₃/PPO).
-
Basify aqueous layer (pH > 12) with NaOH. Extract product with DCM.
-
Dry (Na₂SO₄) and concentrate to yield the target amine.[4]
Analytical Validation (QC)
| Analytical Method | Expected Signal Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.2-7.3 (m, 4H): Aryl protons.δ 4.42 (s, 2H): Benzylic -CH ₂-O-.δ 3.38 (s, 3H): Methoxy -OCH ₃.δ 2.68 (t, 2H): -CH ₂-NH₂ (Target).δ 2.60 (t, 2H): Benzylic -CH ₂-CH₂-.δ 1.4-1.6 (m, 4H): Internal butyl chain protons.[1] |
| ¹³C NMR | ~158 ppm: C-O aromatic.~74 ppm: Benzylic ether carbon.~58 ppm: Methoxy carbon.~42 ppm: C-N carbon. |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 208.16 Da (Calc. for C₁₂H₁₉NO). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Coupling) | Oxygen poisoning of Pd catalyst.[1] | Ensure rigorous degassing (freeze-pump-thaw) of solvents.[1] Increase catalyst loading to 5 mol%. |
| Incomplete Hydrogenation | Catalyst poisoning by sulfur/iodide traces. | Wash the alkyne intermediate with aqueous Na₂S₂O₃ or pass through a silver nitrate-impregnated silica pad before hydrogenation.[1] |
| Ether Cleavage | Acidic contamination during workup. | Ensure all solvents (especially DCM/CHCl₃) are acid-free.[1] Store intermediates with traces of Et₃N. |
| Azide "Stuck" in Organic Layer | Poor extraction efficiency. | Amine salts are water-soluble.[1] Ensure the pH is >12 during the final extraction to keep the amine in the free-base form. |
Workflow Visualization
Figure 2: Sequential workflow diagram illustrating the purification checkpoints.
References
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link[1]
-
Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link
- Benzyl Ether Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Section on Benzyl Ethers).
-
General Synthesis of Phenylbutylamines: BenchChem. (2025).[8] An In-depth Technical Guide to the Synthesis of 4-Phenylbutylamine. Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 5. iris.unica.it [iris.unica.it]
- 6. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]
- 7. N-benzyl-4-phenylbutan-1-amine|Research Chemical [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Reagents and Catalysts for the Synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Executive Summary
The synthesis of 4-(4-(methoxymethyl)phenyl)butan-1-amine presents a unique chemoselectivity challenge for drug development professionals and synthetic chemists. The target molecule features a primary aliphatic amine and an aromatic ring substituted with a methoxymethyl (-CH₂OCH₃) ether. Because the methoxymethyl group is structurally a benzylic ether, it is highly susceptible to hydrogenolysis (cleavage) under standard reductive conditions.
This application note details a highly optimized, three-step synthetic workflow designed to construct the carbon skeleton while rigorously preserving the sensitive benzylic ether. By utilizing a robust Sonogashira cross-coupling followed by a chemoselective hydrogenation using a poisoned palladium catalyst, this protocol ensures high yields, scalability, and exceptional functional group tolerance.
Retrosynthetic Strategy & Pathway Overview
To construct the 4-arylbutan-1-amine architecture, a convergent approach is preferred over linear alkylation. The strategy utilizes 1-bromo-4-(methoxymethyl)benzene [1] and N-Boc-but-3-yn-1-amine as commercially available starting materials.
-
C-C Bond Formation : A Sonogashira cross-coupling joins the aryl bromide and the terminal alkyne.
-
Chemoselective Reduction : The resulting internal alkyne is reduced to an alkane. This is the critical step where the benzylic ether must be preserved.
-
Deprotection : The Boc-protected amine is unmasked to yield the final primary amine.
Retrosynthetic strategy for 4-(4-(Methoxymethyl)phenyl)butan-1-amine.
Key Reagents, Catalysts, and Mechanistic Causality
Sonogashira Cross-Coupling: PdCl₂(PPh₃)₂ and CuI
The Sonogashira reaction is the premier methodology for coupling aryl halides with terminal alkynes[2]. For this protocol, Bis(triphenylphosphine)palladium(II) dichloride[PdCl₂(PPh₃)₂] is selected over the ubiquitous Pd(PPh₃)₄.
-
Causality : Pd(II) precatalysts are air-stable and easier to handle on a benchtop scale. In the presence of the alkyne and an amine base (triethylamine), Pd(II) is rapidly reduced in situ to the active Pd(0) species.
-
Co-catalyst : Copper(I) iodide (CuI) is essential to form the highly nucleophilic copper acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle.
Catalytic cycle of the Sonogashira cross-coupling reaction.
Chemoselective Hydrogenation: The Pd/C-Ethylenediamine Complex[Pd/C(en)]
Reducing the internal alkyne to an alkane typically requires Palladium on Carbon (Pd/C) and H₂ gas. However, standard Pd/C will aggressively cleave the benzylic C-O bond of the methoxymethyl ether via hydrogenolysis.
-
Causality : To prevent this, we utilize the Pd/C-ethylenediamine complex [Pd/C(en)] pioneered by Sajiki et al.[3]. Ethylenediamine acts as a specific catalyst poison that binds to the palladium surface sites responsible for benzylic ether cleavage, while leaving the active sites for alkyne/alkene reduction completely functional[3]. This ensures 100% chemoselectivity.
Step-by-Step Experimental Protocols
Protocol 1: Sonogashira Coupling
Objective : Synthesis of tert-butyl (4-(4-(methoxymethyl)phenyl)but-3-yn-1-yl)carbamate.
-
Preparation : In an oven-dried, nitrogen-flushed round-bottom flask, add 1-bromo-4-(methoxymethyl)benzene (1.0 equiv, 10.0 mmol) and N-Boc-but-3-yn-1-amine (1.2 equiv, 12.0 mmol).
-
Solvent & Base : Dissolve the mixture in anhydrous THF (25 mL) and Triethylamine (25 mL). Sparge the solution with N₂ gas for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition : Quickly add PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%) and CuI (0.04 equiv, 4 mol%). The solution will typically turn a dark amber/brown color.
-
Reaction : Stir the mixture at 60 °C for 4–6 hours under a nitrogen atmosphere.
-
Workup : Cool to room temperature. Filter the crude mixture through a pad of Celite to remove precipitated triethylamine hydrobromide and palladium black. Wash the filtrate with saturated aqueous NH₄Cl (3 × 30 mL) to sequester and remove copper salts (which form soluble blue Cu-amine complexes). Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation (QC) :
-
TLC : UV-active spot at R_f ~0.4 (Hexanes/EtOAc 8:2).
-
LC-MS : Disappearance of starting bromide (m/z 200/202). Appearance of product mass: [M+Na]⁺ = 312.
-
Protocol 2: Chemoselective Hydrogenation
Objective : Synthesis of tert-butyl (4-(4-(methoxymethyl)phenyl)butyl)carbamate.
-
Catalyst Preparation : If commercial Pd/C(en) is unavailable, it can be prepared in situ. Suspend 10% Pd/C (5 mol% Pd relative to substrate) in Methanol (30 mL). Add ethylenediamine (0.05 equiv) and stir for 30 minutes under N₂.
-
Reaction Setup : Add the alkyne intermediate from Protocol 1 (1.0 equiv, ~8.5 mmol) dissolved in 10 mL of Methanol to the catalyst suspension.
-
Hydrogenation : Evacuate the flask and backfill with H₂ gas (balloon, 1 atm) three times. Stir vigorously at room temperature for 12 hours.
-
Workup : Flush the flask with N₂. Filter the suspension through a tightly packed Celite pad (Caution: Do not let the Pd/C dry out completely to avoid fire hazards). Wash the pad with excess Methanol and concentrate the filtrate.
-
Self-Validation (QC) :
-
¹H-NMR : Disappearance of the alkyne propargylic protons; appearance of a continuous aliphatic multiplet chain (4 methylene groups). The methoxymethyl singlet (-OCH₃) at ~3.3 ppm must remain intact.
-
LC-MS : Expected mass[M+Na]⁺ = 316.
-
Protocol 3: Boc Deprotection and Free-Basing
Objective : Synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine.
-
Deprotection : Dissolve the alkane intermediate (1.0 equiv, ~8.0 mmol) in anhydrous Dichloromethane (15 mL). Add 4M HCl in Dioxane (10.0 equiv).
-
Note: HCl/Dioxane is preferred over Trifluoroacetic acid (TFA) to avoid the formation of sticky trifluoroacetate salts and to simplify the subsequent free-basing step.
-
-
Reaction : Stir at room temperature for 2 hours. Gas evolution (CO₂ and isobutylene) will be observed.
-
Free-Basing : Concentrate the mixture in vacuo to yield the hydrochloride salt. Suspend the salt in Ethyl Acetate (30 mL) and add 1M NaOH dropwise until the aqueous layer reaches pH 10-11.
-
Extraction : Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure free amine as a pale yellow oil.
-
Self-Validation (QC) :
-
TLC : Spot with Ninhydrin stain and heat; a bright purple spot confirms the presence of the primary aliphatic amine.
-
LC-MS : Expected mass [M+H]⁺ = 194.
-
Quantitative Data Summary
The table below summarizes the optimized reaction parameters, catalyst loadings, and expected yields for the synthesis workflow.
| Step | Reaction Type | Reagents & Catalysts | Catalyst Loading | Time / Temp | Expected Yield |
| 1 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 2 mol% Pd / 4 mol% Cu | 6 h / 60 °C | 85 - 88% |
| 2 | Chemoselective Hydrogenation | 10% Pd/C(en), H₂ (1 atm), MeOH | 5 mol% Pd | 12 h / 25 °C | 92 - 95% |
| 3 | Boc Deprotection | 4M HCl in Dioxane, DCM | N/A (10 equiv HCl) | 2 h / 25 °C | 90 - 93% |
| Total | Linear Synthesis | ~ 74% |
References
-
Chinchilla, R.; Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 2007, 107(3), 874-922. Available at:[Link]
-
Sajiki, H.; Hattori, K.; Hirota, K. "The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups." The Journal of Organic Chemistry, 1998, 63(22), 7990-7992. Available at:[Link]
Sources
- 1. 1-Bromo-4-(methoxymethyl)benzene - High purity | EN [georganics.sk]
- 2. The Sonogashira reaction: a booming methodology in synthetic organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (a) Sajiki, H. (1995) Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron Letters, 36, 3465-3468. http//dx.doi.org/ 10.1016/0040-4039(95)00527-J; (b) Sajiki, H., Kuno, H. and Hirota, K. (1997) Chemoselective Inhibition of the Hydrogenolysis of the MPM Protective Group for Phenolic Hydroxy Functions Using a Pd/C-Pyridine Catalyst. Tetrahedron Letters, 38, 399-402. http//dx.doi.org/10. 1016/S0040-4039(96)02309-X; (c) Saijiki, H., Kuno, H. and Hirota, K. (1998) Suppression Effect of the Pd/C-Catalyzed Hydrogenolysis of a Phenolic Benzyl Protective Group by the Addition of Nitrogen Containing Bases. Tetrahedron Letters, 39, 7127-7130. http//dx. doi.org/10.1016/S0040-4039(98)01514-7; (d) Sajiki, H. and Hirota, K. (1998) The Formation of a Novel Pd/C Catalyzed Hydrogenation Using a Catalyst Posion Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base. Tetrahedron, 54, 13981-13996. http//dx.doi.org/10.1016/S0040-4020(98)00882-5; (e) Sajiki, H. and Hirota, K. (2003) Palladium-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51, 320-324; (e) Sajiki, H., Hattori, K. and Hirota, K. (1998) The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst Chemoselective Hydrogenation without Deprotection of the O-Benzyl and ZV-Cbz Groups. The Journal of Organic Chemistry, 63, 7990-7992. - References - Scientific Research Publishing [scirp.org]
Application Note: 4-(4-(Methoxymethyl)phenyl)butan-1-amine in Drug Discovery
This Application Note and Protocol Guide details the utility of 4-(4-(Methoxymethyl)phenyl)butan-1-amine as a strategic linker and structural motif in drug discovery.
Executive Summary
4-(4-(Methoxymethyl)phenyl)butan-1-amine (referred to herein as MMPBA ) is a versatile bifunctional building block used primarily in the design of Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) .
Its structural value lies in its dual-handle architecture:
-
Primary Amine (
): A high-reactivity nucleophile for immediate conjugation to E3 ligase ligands or warheads. -
Methoxymethyl Group (
): A latent functional handle. It serves either as a stable, lipophilic "cap" to probe hydrophobic pockets or as a masked benzylic alcohol that can be activated for secondary conjugation.
This guide provides the physicochemical profile, synthetic workflows, and specific protocols for deploying MMPBA as a linker.
Physicochemical Profile & Structural Logic
| Property | Value / Description | Significance in Linker Design |
| Molecular Weight | ~193.29 g/mol | Low MW allows for "linker efficiency" without significantly inflating the total mass of the final conjugate. |
| Linker Length | ~7–9 Å (Extended) | The 4-carbon alkyl chain + phenyl ring provides a semi-rigid spacer ideal for spanning medium-depth binding pockets. |
| LogP (Est.) | 2.1 – 2.4 | Moderate lipophilicity. The ether oxygen lowers LogP compared to an all-carbon analog, improving aqueous solubility. |
| pKa (Amine) | ~10.5 | Typical primary aliphatic amine; positively charged at physiological pH, aiding solubility. |
| Moiety Stability | Benzyl Methyl Ether | Stable to basic conditions and mild acids. Cleavable under specific Lewis acid conditions ( |
Structural Analysis (Graphviz Diagram)
The following diagram illustrates the functional zones of the MMPBA molecule.
Figure 1: Functional decomposition of the MMPBA linker.
Application Modes
MMPBA is deployed in two distinct modes depending on the stage of drug discovery.
Mode A: The "Scout" Fragment (Probe)
In early-stage optimization, the methoxymethyl group remains intact. The ether oxygen acts as a weak hydrogen bond acceptor, while the methyl group probes hydrophobic depth in the target protein's binding pocket.
-
Utility: SAR (Structure-Activity Relationship) exploration.[1][2]
-
Mechanism: The amine is coupled to a core scaffold. The tail tests if the binding pocket can accommodate the phenyl-butyl extension and if the ether oxygen provides specific enthalpic gains.
Mode B: The Bifunctional Linker (PROTAC/Conjugate)
For heterobifunctional molecules, the methoxymethyl group is a masked benzylic alcohol .
-
Step 1: Conjugate Amine to Ligand A (e.g., Thalidomide derivative).
-
Step 2: Demethylate the ether to reveal the alcohol (
). -
Step 3: Activate alcohol (to Halide/Tosylate) and conjugate to Ligand B (Target Warhead).
Experimental Protocols
Protocol 1: Primary Conjugation (Amide Coupling)
Use this protocol to attach MMPBA to a carboxylic acid-containing ligand.
Reagents:
-
Ligand-COOH (1.0 equiv)
-
MMPBA (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve Ligand-COOH in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes. Add HATU and stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add MMPBA (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift:
). -
Workup: Dilute with Ethyl Acetate, wash with 5%
(aq), saturated , and brine. Dry over .[3] -
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol 2: Linker Activation (Ether Cleavage)
Use this protocol to convert the "Methoxymethyl" tail into a reactive "Benzylic Alcohol" for further conjugation (Mode B).
Safety Note: This reaction uses Boron Tribromide (
Reagents:
-
Conjugate (from Protocol 1) (1.0 equiv)
- (1.0 M in DCM) (3.0 – 5.0 equiv)
-
Dichloromethane (DCM, Anhydrous)
-
Methanol (for quenching)
Step-by-Step:
-
Preparation: Dissolve the Conjugate in anhydrous DCM and cool to -78°C under Nitrogen/Argon.
-
Addition: Add
solution dropwise over 10 minutes. -
Reaction: Allow the mixture to warm to 0°C over 1 hour. Stir at 0°C for another 1–2 hours.
-
Note: The benzyl methyl ether is cleaved to the benzyl bromide or alcohol depending on workup.
typically yields the alkyl bromide or hydrolyzes to alcohol upon quench. For this specific ether, we aim for the alcohol first to control the next step.
-
-
Quench: Cool back to -78°C. Carefully add Methanol (exothermic!).
-
Workup: Dilute with DCM, wash with saturated
. -
Result: The product is now Ligand-Linker-Phenyl-
.
Protocol 3: Secondary Conjugation (Alkylation)
Connect the newly revealed alcohol to the second ligand (Ligand B - Phenol/Amine).
-
Activation: Convert the benzylic alcohol to a bromide using
(0.33 equiv) in DCM at 0°C, or convert to a Tosylate using /Pyridine. -
Substitution: React the activated linker (Benzyl Bromide) with Ligand B (nucleophile) using
in DMF at 60°C.
Workflow Visualization
The following diagram maps the chemical logic of using MMPBA as a PROTAC linker.
Figure 2: Step-by-step synthesis of a PROTAC using MMPBA as a bifunctional linker precursor.
Troubleshooting & Expert Tips
-
Solubility Issues: If the MMPBA salt is insoluble in DCM, use DMF or add a small amount of MeOH for the initial coupling.
-
Ether Cleavage Selectivity:
is harsh. If Ligand A contains other sensitive ethers (e.g., methoxy groups on a cereblon ligand), they may also cleave.-
Alternative: Use TMSI (Trimethylsilyl iodide) for milder ether cleavage.
-
Design Tip: If Ligand A is sensitive, perform the ether cleavage on the MMPBA before coupling to Ligand A (requires protecting the primary amine with Boc first:
).
-
-
Metabolic Stability: In "Mode A" (Probe), be aware that the benzylic ether is a potential site for CYP450 metabolism (O-dealkylation). This can be advantageous for clearance or a liability for half-life.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
-
Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[1][2][3] 1. Molecular frameworks. Journal of Medicinal Chemistry. (Foundational text on linker/scaffold properties).
-
Pandurangan, N. (2017).[4] A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA. Letters in Organic Chemistry.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on ether/linker stability).
Sources
Application Note: Bioconjugation Strategies for 4-(4-(Methoxymethyl)phenyl)butan-1-amine (MMPBA)
This Application Note is designed as a comprehensive technical guide for researchers utilizing 4-(4-(Methoxymethyl)phenyl)butan-1-amine (referred to herein as MMPBA ) in bioconjugation workflows.
Introduction & Molecule Profile
4-(4-(Methoxymethyl)phenyl)butan-1-amine (MMPBA) is a functionalized aryl-alkyl amine often employed as a heterobifunctional linker precursor or a capping agent in medicinal chemistry. Its structure features a primary aliphatic amine separated from a phenyl ring by a flexible butyl spacer. The para-methoxymethyl (MOM) group serves as a masked hydroxyl or a stable ether moiety depending on the downstream application.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-(4-(Methoxymethyl)phenyl)butan-1-amine |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | ~193.29 g/mol |
| Reactive Group | Primary Amine (-NH₂) |
| Hydrophobicity (LogP) | Estimated ~2.5 (Moderately Lipophilic) |
| pKa (Amine) | ~10.5 (Typical for primary alkyl amines) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM.[1] Limited solubility in water at neutral pH. |
Key Considerations for Bioconjugation
-
Nucleophilicity: The primary amine is highly nucleophilic at pH > 8.0 (unprotonated form).
-
Solubility: Due to the phenyl ring and butyl chain, MMPBA is hydrophobic. Aqueous reactions require organic co-solvents (DMSO/DMF) to prevent precipitation.
-
MOM Group Stability: The methoxymethyl ether is stable under basic and neutral conditions (pH 7–10) used in bioconjugation. Caution: It is acid-labile. Avoid prolonged exposure to strong acids (pH < 2) or Lewis acids during purification or storage.
Pre-Conjugation Preparation
Before initiating conjugation, proper solubilization is critical to ensure reaction kinetics are not diffusion-limited by aggregation.
Reagent Preparation Protocol
-
Calculate Mass: Weigh an appropriate amount of MMPBA hydrochloride salt or free base.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2] Avoid protic solvents (Ethanol/Methanol) if using NHS-ester chemistry, as they can compete for the ester.
-
Stock Concentration: Prepare a 50 mM to 100 mM stock solution.
-
Example: Dissolve 19.3 mg of MMPBA in 1 mL of dry DMSO to make a ~100 mM solution.
-
-
Storage: Store aliquots at -20°C under desiccant. The amine is stable, but absorbing CO₂ from air can form carbamates over time.
Method A: Conjugation to Activated Esters (NHS/Sulfo-NHS)
This is the "Gold Standard" method for attaching MMPBA to proteins, peptides, or fluorophores containing an activated carboxyl group (NHS ester).
Mechanism
The primary amine of MMPBA attacks the carbonyl of the NHS ester, releasing N-hydroxysuccinimide and forming a stable amide bond.
Protocol
Materials:
-
Target Molecule (e.g., Protein-NHS or Dye-NHS).[2]
-
MMPBA Stock (50 mM in DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3–8.5. (Avoid Tris or Glycine buffers).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Step-by-Step Procedure:
-
Buffer Exchange (If necessary): Ensure the Target Molecule is in the Reaction Buffer. If it is in PBS, adjust pH to 8.3 using 1M NaHCO₃.
-
Molar Ratio Calculation:
-
For Small Molecules/Peptides: Use a 1.1–1.5x molar excess of MMPBA over the NHS-ester target to drive completion.
-
For Proteins: Use a 5–20x molar excess of MMPBA depending on the desired Degree of Labeling (DOL).
-
-
Reaction Assembly:
-
Incubation: Incubate at Room Temperature (20–25°C) for 1–2 hours or at 4°C overnight. Keep away from light if using fluorophores.
-
Quenching: Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes to block unreacted NHS esters.
-
Purification:
-
Small Molecules: Reverse-phase HPLC (C18 column).
-
Proteins: Desalting column (e.g., PD-10, Zeba Spin) or Dialysis against PBS.
-
Method B: Carboxyl Coupling via EDC (Carbodiimide)
Use this method if the target molecule has a free carboxylic acid (-COOH) and requires in situ activation.
Protocol
Materials:
-
MMPBA Stock.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide) – stabilizes the intermediate.
-
Activation Buffer: 0.1 M MES, pH 4.7–6.0.
-
Coupling Buffer: PBS or Borate Buffer, pH 7.2–7.5.
Step-by-Step Procedure:
-
Activation: Dissolve the Target Carboxyl Molecule in Activation Buffer (MES).
-
Add Crosslinkers: Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).
-
Incubate: React for 15 minutes at Room Temperature.
-
Buffer Adjustment (Critical): The amine reaction requires neutral/basic pH.
-
Option A (Desalt): Rapidly pass the activated ester through a desalting column equilibrated with Coupling Buffer (pH 7.4).
-
Option B (pH Shift): Add concentrated Phosphate or Borate buffer to raise the pH to ~7.5.
-
-
Coupling: Immediately add the MMPBA stock solution.
-
Incubate: React for 2 hours at Room Temperature.
-
Purification: Proceed as in Method A.
Method C: Reductive Amination (Aldehyde Conjugation)
Ideal for conjugating MMPBA to oxidized carbohydrates (glycoproteins) or aldehyde-functionalized scaffolds.
Protocol
Materials:
-
MMPBA Stock.
-
Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) (Toxic, use hood) or Sodium Triacetoxyborohydride (STAB).
-
Buffer: 0.1 M Phosphate, pH 7.0–7.5.
Step-by-Step Procedure:
-
Mixing: Combine the Target Aldehyde and MMPBA in the buffer.
-
Use 5–10x molar excess of MMPBA.
-
-
Schiff Base Formation: Allow to sit for 30–60 minutes to form the imine (Schiff base).
-
Reduction: Add NaCNBH₃ to a final concentration of 50 mM.
-
Note: NaCNBH₃ is specific for reducing imines at neutral pH and will not reduce aldehydes/ketones efficiently, preventing side reactions.
-
-
Incubation: React Overnight at Room Temperature or 4°C.
-
Quenching: Add 1 M Tris or Glycine to quench excess aldehydes.
-
Purification: Dialysis or HPLC.
Visualization of Workflows
DOT Diagram: General Conjugation Workflow
The following diagram illustrates the decision tree and workflow for conjugating MMPBA.
Caption: Decision matrix for MMPBA bioconjugation based on target functional group chemistry.
Analytical Validation (QC)
Trust but verify. Use these methods to confirm successful conjugation.
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Method: Run the conjugate on a C4 or C18 column.
-
Expected Result: Look for a mass shift corresponding to the addition of the MMPBA moiety.
-
Mass Addition: +193.29 Da (MMPBA) - 1.01 (H) + (Linker Mass).
-
Note on MOM: Ensure the mobile phase pH is not extremely acidic (< 2) for long durations to prevent MOM hydrolysis. Use 0.1% Formic Acid (pH ~2.7) which is generally safe for short runs.
-
TNBS Assay (Trinitrobenzenesulfonic Acid)
-
Purpose: Quantify free amines.
-
Logic: If MMPBA is successfully conjugated to a carboxyl bead (Method B), the target's surface amines might interfere. However, if conjugating MMPBA to a large protein, you can measure the loss of accessible amines on the MMPBA (if purifying away excess first) or simply rely on MS.
-
Better Alternative: Use Ellman’s Reagent if you introduced a thiol, or simple UV-Vis absorbance if the Phenyl group provides a distinguishable signature (though weak, λmax ~260nm) against a non-absorbing background.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Precipitation | MMPBA is hydrophobic; aqueous buffer concentration is too high. | Increase organic co-solvent (DMSO/DMF) to 20%. Ensure MMPBA is added slowly while vortexing. |
| Low Yield (Method A) | Hydrolysis of NHS ester before amine reaction. | Ensure buffer pH is < 9.[2][3][8]0. Do not store NHS esters in buffer; add them immediately before reaction. Use anhydrous DMSO for stock.[2][8] |
| Low Yield (Method B) | EDC hydrolysis or N-acylurea formation. | Perform activation in MES buffer (pH 5.0), then quickly shift to pH 7.4 for amine addition. Do not mix amine with EDC/COOH during the activation step. |
| MOM Group Loss | Acidic hydrolysis. | Check HPLC buffers. Avoid using TFA > 0.1% or leaving samples in acidic solution for > 4 hours. Switch to Ammonium Acetate buffer. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide for amine conjugation chemistries).
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry. Retrieved October 24, 2023. Link
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational text on EDC/NHS coupling). Link
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Journal of Organic Chemistry, 61(11), 3849–3862. Link
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. glenresearch.com [glenresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
Application Note: Precision Reductive Amination of 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Topic: Reductive Amination of 4-(4-(Methoxymethyl)phenyl)butan-1-amine Document Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2][3][4]
Executive Summary & Strategic Analysis
4-(4-(Methoxymethyl)phenyl)butan-1-amine represents a specialized building block characterized by a primary aliphatic amine tethered to a phenyl ring bearing a para-methoxymethyl group (
The primary synthetic challenge in derivatizing this molecule via reductive amination is chemoselectivity .[2][3][4] While the primary amine is highly nucleophilic, the p-methoxymethylbenzyl ether moiety presents a specific stability profile that dictates the choice of reducing agent.[2]
Critical Mechanistic Considerations
-
Ether Stability (The "Benzyl Trap"): The methoxymethyl group attached to the phenyl ring functions chemically as a benzyl methyl ether .[2][3][4] Unlike standard alkyl ethers, this group is susceptible to cleavage under catalytic hydrogenolysis conditions (e.g.,
).[2][3][4] Therefore, catalytic hydrogenation is contraindicated for this substrate if the ether functionality must be preserved.[2][3][4] -
Amine Alkylation Control: As a primary amine, the substrate is prone to over-alkylation (forming tertiary amines) if highly reactive alkyl halides are used.[2][3][4] Reductive amination is the preferred route to mono-alkylated secondary amines, provided the imine formation is controlled.[2][3][4]
-
Hydride Source Selection:
-
Sodium Triacetoxyborohydride (STAB): The Gold Standard.[2][3][4] It is mild, non-toxic, and works well in slightly acidic media (DCE/AcOH), promoting iminium ion formation without reducing the aldehyde/ketone prior to amination.[4]
-
Sodium Cyanoborohydride (
): Effective but toxic.[1][2][3][4] Useful if solubility in methanol is required.[2][3][4][5] -
Titanium(IV) Isopropoxide (
): Essential for sterically hindered ketones to drive imine formation before reduction.[2][3][4]
-
Decision Framework & Pathway Visualization
The following flowchart outlines the logical decision process for selecting the optimal protocol based on the carbonyl partner.
Figure 1: Strategic decision tree for reductive amination. Note the explicit exclusion of catalytic hydrogenation to preserve the benzylic ether.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Aldehydes and unhindered ketones.[2][3][4]
Mechanism:
Materials
-
Amine: 4-(4-(Methoxymethyl)phenyl)butan-1-amine (1.0 equiv)[1][2][3][4]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1][3]
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous) or THF[1][2][3]
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1][3]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-(Methoxymethyl)phenyl)butan-1-amine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol) to the amine solution.
-
Acidification: Add glacial Acetic Acid (1.0 mmol).
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes under nitrogen.
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes) and add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Quench: Quench the reaction by adding saturated aqueous
solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Work-up: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Sterically hindered ketones or electron-deficient amines.[1][2][3][4]
Mechanism:
Materials
-
Reagents: Amine (1.0 equiv), Ketone (1.1 equiv),
(1.2 – 1.5 equiv), (2.0 equiv).[2][3] -
Solvent: Neat (preferred for imine formation) or dry THF; Ethanol (for reduction step).[2][3][4]
Step-by-Step Procedure
-
Imine Formation: In a sealed vial, combine the amine (1.0 mmol) and ketone (1.1 mmol).[2][3][4] Add
(1.25 mmol) neat.[2][3][4] -
Incubation: Stir the viscous mixture at RT for 2–6 hours.
-
Dilution: Dilute the mixture with anhydrous Ethanol (5 mL).
-
Reduction: Add
(2.0 mmol) carefully (exothermic). Stir for 2–4 hours at RT.[1][2][4] -
Hydrolysis (Critical): Quench by adding water (1 mL). A white precipitate (
) will form.[2][3][4] -
Filtration: Filter the suspension through a Celite pad to remove titanium salts.[2][3][4] Wash the pad with EtOAc.[2][4]
-
Purification: Concentrate the filtrate and purify via flash column chromatography.
Analytical Data & Troubleshooting
Solvent & Reagent Compatibility Table
| Parameter | Recommendation | Rationale |
| Solvent | DCE (Preferred), THF, DCM | DCE promotes iminium ion stability.[1][2][3][4] MeOH is avoided with STAB due to solvolysis of the reagent.[2][4] |
| pH Control | pH 5–6 (via AcOH) | Essential for STAB activity.[2][3][4] Too basic = no reaction; Too acidic = hydrolysis of ether (rare but possible).[2][4] |
| Temp | 0°C | High temperatures (>60°C) may promote side reactions or ether cleavage.[2][3][4] |
| Atmosphere | Nitrogen/Argon | Moisture competes for the hydride reagent.[2][3][4] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Imine formation is slow (sterics).[1][2][3][4] | Switch to Protocol B ( |
| Dialkylation | Aldehyde is too reactive or excess used.[1][2][3][4] | Add aldehyde slowly to the amine/STAB mixture (Inverse Addition). |
| Ether Cleavage | Strong acid used or Hydrogenation attempted.[1][2][3][4] | Ensure no mineral acids ( |
| Emulsion | Titanium salts (Method B).[2][3][4] | Use a Celite filtration step before extraction.[1][2][3][4] Wash with 1M NaOH to solubilize Ti salts if necessary.[2][4] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[2]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2][3][4][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.[2] Link[2]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2][4] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.[2][4] Link[2]
-
Greene, T. W., & Wuts, P. G. M. (2014).[2][3][4] Greene's Protective Groups in Organic Synthesis. (Specifically regarding stability of Benzyl Ethers). John Wiley & Sons.[1][2][4] Link[2][3]
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- 3. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pharmainfo.in [pharmainfo.in]
Application Note: Strategies and Protocols for Peptide Coupling with 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Abstract
The formation of the amide bond is a cornerstone of synthetic chemistry, particularly in the development of peptide-based therapeutics and complex organic molecules. This application note provides a comprehensive technical guide for the efficient coupling of a carboxylate-containing molecule with the primary amine, 4-(4-(methoxymethyl)phenyl)butan-1-amine. We delve into the mechanistic underpinnings of modern coupling reagents, offering a comparative analysis of carbodiimide and uronium-salt-based methodologies. Detailed, field-proven protocols for both EDC/HOBt and HATU-mediated couplings are presented, emphasizing the causality behind experimental choices. Furthermore, this guide includes workflows for reaction monitoring, product purification, and troubleshooting common side reactions, designed to provide researchers, scientists, and drug development professionals with a self-validating system for achieving high-yield, high-purity amide products.
Introduction
The synthesis of peptides and peptide-like molecules is a critical endeavor in the pharmaceutical and biotechnology sectors. The efficacy of these syntheses hinges on the robust and predictable formation of amide bonds. The target amine for this guide, 4-(4-(methoxymethyl)phenyl)butan-1-amine[1][2], represents a versatile building block, featuring a non-chiral alkyl spacer and a substituted aromatic ring, making it a valuable synthon in medicinal chemistry.
Achieving a successful coupling reaction requires navigating a complex landscape of reagents and conditions to maximize yield and purity while minimizing potential side reactions. The primary challenge in any peptide coupling is the effective activation of the carboxylic acid component to facilitate nucleophilic attack by the amine, without inducing undesirable pathways such as racemization of chiral centers adjacent to the carboxyl group[3][4]. This guide will explore the chemical principles and practical considerations for selecting and implementing an optimal coupling strategy for this specific primary amine.
The Core Mechanism: Carboxylic Acid Activation and Aminolysis
Peptide bond formation is fundamentally a two-step process: (I) activation of the carboxylic acid and (II) nucleophilic acyl substitution by the amine[5][6]. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Coupling reagents circumvent this by converting the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine's lone pair of electrons.
Caption: General mechanism of peptide bond formation.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical decision in designing an amide bond synthesis. The selection depends on factors such as the steric hindrance of the substrates, the risk of racemization, reaction scale, cost, and desired reaction kinetics. We will compare the two most prevalent classes of reagents: carbodiimides with additives and onium (uronium) salts.
Carbodiimide-Mediated Coupling (EDC, DCC/DIC)
Carbodiimides have been foundational reagents in peptide synthesis for decades[5][7]. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate[8][9]. However, this intermediate is unstable and prone to two deleterious side reactions:
-
Racemization: If the α-carbon is chiral, the intermediate can cyclize to form an oxazolone, which readily epimerizes[8][10].
-
N-Acylurea Formation: The intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, consuming the activated acid[8][10].
To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used[8][11]. These additives act as nucleophilic traps, rapidly converting the unstable O-acylisourea into a more stable and still highly reactive OBt or OAt active ester. This new intermediate is less prone to racemization and does not rearrange, leading to higher yields and purities[11][12]. HOAt is generally considered more reactive and provides superior racemization suppression compared to HOBt[11].
Onium Salt-Mediated Coupling (HATU, HBTU)
Onium salts, particularly uronium/aminium types like HATU, are among the most efficient coupling reagents developed to date[5][7][13]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is based on the HOAt moiety[13][14]. The reaction, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds through the rapid formation of the OAt-active ester[7][13][15].
The key advantages of HATU are its extremely fast reaction kinetics and high efficiency, even with sterically hindered amino acids or amines[13][14][16]. This makes it a reagent of choice for difficult couplings. However, a potential side reaction is the guanidinylation of the primary amine, where the amine attacks the guanidinium carbon of HATU itself[13][17]. This caps the amine and terminates the reaction. This side reaction can be minimized by pre-activating the carboxylic acid for a short period before adding the amine or by ensuring the amine is not the limiting reagent[17].
Data Presentation: Reagent Comparison
| Feature | Carbodiimide + Additive (EDC/HOBt) | Onium Salt (HATU) |
| Mechanism | Forms O-acylisourea, then OBt active ester[8][11] | Directly forms highly reactive OAt active ester[13][14] |
| Reaction Speed | Moderate to Fast | Very Fast[13] |
| Efficiency | Good to Excellent | Excellent, especially for difficult couplings[7][16] |
| Racemization | Low with HOBt/HOAt additive[11][18] | Very Low[13][14] |
| Primary Side Reaction | N-acylurea formation[8] | Guanidinylation of the amine[13][17] |
| Byproducts | Water-soluble urea (from EDC)[5] | Tetramethylurea (water-soluble) |
| Cost | Lower | Higher |
| Base Required | Not always, but often used if starting from salt | Yes (e.g., DIPEA, NMM)[5][7] |
Experimental Protocols
The following protocols provide step-by-step methodologies for coupling a generic N-protected amino acid (e.g., Boc-Gly-OH or Fmoc-Ala-OH) with 4-(4-(methoxymethyl)phenyl)butan-1-amine.
Protocol 1: Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt
This method is robust, cost-effective, and suitable for many standard coupling reactions.
Table of Reagents & Materials
| Reagent/Material | M.W. | Equivalents | Amount (for 1 mmol amine) |
|---|---|---|---|
| 4-(4-(MeO-methyl)phenyl)butan-1-amine | 193.28 | 1.0 | 193 mg |
| N-Protected Amino Acid | Varies | 1.1 | 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt (anhydrous) | 135.12 | 1.2 | 162 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | ~10 mL |
| Dichloromethane (DCM) | 84.93 | - | For extraction |
| 1M HCl (aq) | 36.46 | - | For work-up |
| Saturated NaHCO₃ (aq) | 84.01 | - | For work-up |
| Saturated NaCl (Brine) | 58.44 | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.1 mmol), HOBt (1.2 mmol), and 4-(4-(methoxymethyl)phenyl)butan-1-amine (1.0 mmol).
-
Dissolution: Add anhydrous DMF (~5 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the reaction exotherm and minimize potential side reactions.
-
Reagent Addition: Add EDC·HCl (1.2 mmol) to the cooled solution in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting amine is consumed.[19]
-
Work-up: a. Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or DCM (~50 mL). b. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL). These washes remove unreacted starting materials and water-soluble byproducts like HOBt and the urea formed from EDC[5]. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography or preparative RP-HPLC to obtain the final, pure amide product[20][21].
Protocol 2: High-Efficiency Coupling using HATU
This method is ideal for achieving rapid and clean conversion, especially if the carboxylic acid partner is sterically demanding.
Table of Reagents & Materials
| Reagent/Material | M.W. | Equivalents | Amount (for 1 mmol amine) |
|---|---|---|---|
| 4-(4-(MeO-methyl)phenyl)butan-1-amine | 193.28 | 1.0 | 193 mg |
| N-Protected Amino Acid | Varies | 1.05 | 1.05 mmol |
| HATU | 380.23 | 1.05 | 399 mg |
| DIPEA | 129.25 | 2.5 | 2.5 mmol (436 µL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | ~10 mL |
| Dichloromethane (DCM) | 84.93 | - | For extraction |
| 1M HCl (aq) | 36.46 | - | For work-up |
| Saturated NaHCO₃ (aq) | 84.01 | - | For work-up |
| Saturated NaCl (Brine) | 58.44 | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the N-protected amino acid (1.05 mmol) and HATU (1.05 mmol).
-
Dissolution: Add anhydrous DMF (~5 mL) and stir at room temperature until dissolved.
-
Activation: Add DIPEA (2.5 mmol) to the solution and stir for 1-5 minutes. This step deprotonates the carboxylic acid and initiates the formation of the OAt-active ester[4][13].
-
Amine Addition: Add a solution of 4-(4-(methoxymethyl)phenyl)butan-1-amine (1.0 mmol) in DMF (~2 mL) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Reactions with HATU are typically much faster than with carbodiimides[13].
-
Monitoring: Monitor the reaction progress by TLC or HPLC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol 1. The aqueous washes will effectively remove the tetramethylurea byproduct and excess DIPEA·HCl salt.
General Workflow and Troubleshooting
Caption: Experimental workflow for a typical peptide coupling reaction.
Troubleshooting Guide
Low or no product yield can stem from several issues. This decision tree helps diagnose common problems.
Caption: Decision tree for troubleshooting coupling reactions.
Conclusion
The successful coupling of 4-(4-(methoxymethyl)phenyl)butan-1-amine can be reliably achieved using standard peptide synthesis methodologies. For routine syntheses where cost is a consideration, the EDC/HOBt protocol offers a robust and effective solution. For more challenging substrates, or when rapid reaction times and the highest possible efficiency are desired, HATU is a superior choice despite its higher cost. In all cases, careful execution of the protocol, use of anhydrous solvents, monitoring of the reaction progress, and appropriate purification are paramount to obtaining the desired amide product in high yield and purity.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Hojo, K., et al. (1995). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. [Link]
-
Atherton, E., et al. (1979). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]
-
Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]
-
PharmaInfo. (2021). Synthesis and characterization of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. [Link]
-
Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]
-
Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
Kumar, V. V., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. PMC. [Link]
-
Kang, P., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. ResearchGate. [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. youtube.com [youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
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- 20. bachem.com [bachem.com]
- 21. polypeptide.com [polypeptide.com]
Robust Scale-Up Manufacturing of 4-(4-(Methoxymethyl)phenyl)butan-1-amine: From Bench to Pilot Plant
Executive Summary
This application note details the scalable manufacturing process for 4-(4-(Methoxymethyl)phenyl)butan-1-amine , a functionalized phenylbutylamine derivative utilized as a linker in targeted protein degradation (PROTACs) and as a scaffold in medicinal chemistry.
The primary challenge in scaling this molecule lies in the orthogonal stability of the methoxymethyl (MOM) ether (acid-labile) and the primary amine (nucleophilic, prone to oxidation). Standard laboratory reductions involving lithium aluminum hydride (LAH) or hazardous azides are deemed unsuitable for kilo-scale production due to thermal hazards and engineering controls.
This protocol establishes a "Safety-First" convergent route utilizing a Sonogashira coupling with a phthalimide-protected linker. This strategy ensures crystallinity of intermediates (crucial for purification without chromatography) and avoids the handling of unstable aldehydes or high-pressure ammonia.
Strategic Route Design & Process Chemistry
Retrosynthetic Analysis
To ensure scalability, the synthesis is disconnected into two stable distinct modules: the Aromatic Core and the Aliphatic Chain .
-
Disconnection A: C(sp3)-N Bond formation (Reductive amination). Rejected due to instability of the requisite aldehyde intermediate.
-
Disconnection B: C(sp2)-C(sp) Bond formation (Sonogashira Coupling). Selected Champion Route.
Rationale: The Sonogashira approach allows for the installation of the entire 4-carbon chain in a single step using a commercially available, protected alkyne. This minimizes step count and maximizes atom economy.
The Champion Route: Sonogashira-Phthalimide Strategy
-
Precursor Synthesis: Methoxylation of 4-bromobenzyl bromide.
-
C-C Bond Construction: Sonogashira coupling of the aryl bromide with N-(3-butynyl)phthalimide.
-
Global Reduction: Simultaneous saturation of the alkyne and preservation of the MOM ether.
-
Deprotection: Hydrazinolysis or methylamine-mediated deprotection to release the free amine.
Detailed Manufacturing Protocol
Stage 1: Synthesis of 1-Bromo-4-(methoxymethyl)benzene
Objective: Conversion of lachrymatory benzyl bromide to the stable MOM-ether.
-
Reagents: 4-Bromobenzyl bromide (1.0 equiv), Sodium Methoxide (25% in MeOH, 1.1 equiv), Methanol (Solvent).
-
Equipment: Glass-lined reactor, reflux condenser.
Protocol:
-
Charge Methanol (5 vol) and 4-Bromobenzyl bromide (1.0 equiv) into the reactor. Cool to 0-5°C.[1]
-
Slowly dose Sodium Methoxide solution (1.1 equiv) over 2 hours, maintaining internal temperature <10°C (Exothermic).
-
Warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: <0.5% SM).
-
Quench: Adjust pH to 7.0 with dilute acetic acid.
-
Workup: Concentrate MeOH, partition residue between MTBE and Water. Wash organic layer with Brine.
-
Isolation: Distill MTBE to yield the product as a clear oil.
-
Checkpoint: Check for residual benzyl bromide (Lachrymator check).
-
Stage 2: Sonogashira Coupling
Objective: Construction of the carbon skeleton.
-
Reagents: 1-Bromo-4-(methoxymethyl)benzene (1.0 equiv), N-(3-butynyl)phthalimide (1.05 equiv), Pd(PPh3)2Cl2 (0.01 equiv), CuI (0.005 equiv), Triethylamine (3.0 equiv).
-
Solvent: THF or Toluene (degassed).
Protocol:
-
Inert the reactor with Nitrogen (3 cycles).
-
Charge THF (10 vol), Aryl Bromide, and Alkyne-Phthalimide.
-
Add Triethylamine. Sparge with Nitrogen for 30 mins to remove dissolved Oxygen (Critical to prevent homocoupling of alkyne).
-
Add CuI and Pd catalyst.
-
Heat to 60°C for 12 hours. The solution will darken.
-
Workup: Cool to 20°C. Filter off triethylammonium bromide salts.
-
Wash filtrate with 5% NH4OH (to remove Copper) and Brine.
-
Crystallization: Concentrate organic phase and add Heptane. The intermediate 2-(4-(4-(methoxymethyl)phenyl)but-3-yn-1-yl)isoindoline-1,3-dione precipitates as a solid.
-
Yield Target: >85%.
-
Stage 3: Hydrogenation (Saturation)
Objective: Reduction of the alkyne to the alkane without cleaving the benzylic ether.
-
Reagents: Stage 2 Intermediate, 10% Pd/C (50% water wet, 5 wt% loading).
-
Solvent: Ethyl Acetate or Ethanol.
-
Conditions: 3 bar H2, 25°C.
Protocol:
-
Charge Intermediate and Solvent to the autoclave.
-
Inert with N2, then charge Pd/C catalyst (as a slurry).
-
Pressurize with H2 to 3 bar. Stir at 800 rpm.
-
Monitor H2 uptake.[2] Reaction is typically complete in 4-6 hours.
-
Filtration: Filter through a Celite bed to remove Pd/C.
-
Note: Do not use acid; the MOM ether is acid-sensitive.
-
-
Concentrate to obtain the saturated phthalimide.
Stage 4: Deprotection to Final API
Objective: Release of the primary amine.
-
Reagents: Stage 3 Intermediate, Methylamine (40% aq) or Hydrazine Hydrate (Safety Warning).
-
Preferred Reagent: Methylamine (safer than hydrazine on scale).
-
Solvent: Ethanol.
Protocol:
-
Dissolve Stage 3 intermediate in Ethanol (5 vol).
-
Add Methylamine solution (5 equiv).
-
Stir at 25°C for 16 hours. The phthalimide byproduct (N,N'-dimethylphthalamide) will precipitate.
-
Workup: Filter off the solid byproduct.
-
Concentrate the filtrate. Dissolve residue in MTBE and extract with 1M HCl (Careful: rapid extraction to avoid ether cleavage).
-
Basification: Immediately basify the aqueous layer with NaOH to pH 12 and extract back into MTBE.
-
Final Isolation: Dry (Na2SO4) and concentrate to yield 4-(4-(Methoxymethyl)phenyl)butan-1-amine as a pale yellow oil.
-
Salt Formation (Optional): Treat with HCl in Dioxane to form the Hydrochloride salt for solid handling.
Critical Process Parameters (CPPs) & Quality Control
| Parameter | Range | Impact on Quality | Control Measure |
| O2 Levels (Stage 2) | < 10 ppm | Homocoupling of alkyne (Glaser coupling impurity) | Sparging + Oxygen sensor |
| Temperature (Stage 1) | < 15°C | Formation of dibenzyl ether byproduct | Active cooling jacket |
| pH during Workup (Stage 4) | > 1 (Briefly) | Hydrolysis of Methoxymethyl ether to Benzyl alcohol | Rapid phase separation |
| Pd Residuals | < 10 ppm | Heavy metal contamination in API | Metal scavenger (SiliaMetS) treatment |
Visualizations
Process Flow Diagram (Synthesis Strategy)
Caption: Figure 1: Convergent synthesis route utilizing Sonogashira coupling and Phthalimide protection.
Critical Safety & Hazard Workflow
Caption: Figure 2: Critical safety control points for thermal and chemical stability.
References
- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard text for scale-up principles).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Methoxymethyl ether stability).
-
Klapars, A., et al. (2009). A Robust, Scalable Synthesis of the CGRP Receptor Antagonist Telcagepant. Journal of Organic Chemistry, 75(11), 3610-3625. (Example of large-scale reductive amination and coupling). Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance on Safe Handling of Hydrazine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Welcome to the technical support resource for the synthesis of 4-(4-(methoxymethyl)phenyl)butan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate common challenges and optimize reaction yields. We will explore the prevalent synthetic strategy, from the creation of the nitrile intermediate to its final reduction and purification, providing expert insights, troubleshooting protocols, and data-driven recommendations.
I. Synthetic Workflow Overview
The most common and reliable route to 4-(4-(methoxymethyl)phenyl)butan-1-amine involves a two-step process:
-
Nucleophilic Substitution: Formation of the C-C bond to create the butanenitrile backbone.
-
Nitrile Reduction: Conversion of the cyano group to a primary amine.
Each step presents unique challenges that can impact overall yield and purity. This guide will address these issues systematically.
Caption: General synthetic workflow for 4-(4-(methoxymethyl)phenyl)butan-1-amine.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Part A: Synthesis of the Nitrile Intermediate
A common route to the key intermediate, 4-(4-(methoxymethyl)phenyl)butanenitrile, involves the coupling of an organometallic reagent derived from a 4-(methoxymethyl)phenyl halide with a 4-halobutyronitrile.
Question 1: My Grignard reagent formation is sluggish or fails to initiate. What's causing this and how can I fix it?
Answer: The formation of a Grignard reagent is highly sensitive to reaction conditions, as it occurs on the surface of the magnesium metal.[1][2]
-
Causality: The primary culprits are moisture, oxygen, and passive magnesium surfaces. Water and oxygen will quench the Grignard reagent as it forms.[1][3] A coating of magnesium oxide on the turnings can prevent the reaction from starting.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and assembled hot under an inert atmosphere (Nitrogen or Argon). Use anhydrous ether (like THF or diethyl ether) as the solvent.
-
Activate Magnesium: If the reaction doesn't start, the magnesium turnings may need activation.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface, cleaning it and creating a more reactive site. A color change (disappearance of iodine color) or gentle bubbling indicates initiation.[4]
-
-
Monitor Temperature: The reaction is exothermic. Once initiated, you may need an ice bath to maintain a gentle reflux.[4]
-
Question 2: The yield of my coupling reaction is low, and I observe significant amounts of a symmetrical byproduct, 1,2-bis(4-(methoxymethyl)phenyl)ethane. Why?
Answer: This points to a dominant side reaction known as Wurtz coupling, where two Grignard molecules react with each other.[2] This is particularly prevalent in reactions involving benzylic or aryl Grignards.
-
Causality: The Grignard reagent can react with unreacted aryl halide. Certain catalysts or conditions can also promote this homocoupling.
-
Optimization Strategies:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent.
-
Inverse Addition: Once the Grignard reagent is formed, add it slowly to the solution of 4-bromobutyronitrile. This keeps the Grignard concentration low in the presence of the electrophile.
-
Use of Catalysts: For challenging cross-coupling reactions, the addition of a catalyst like copper(I) iodide (CuI) or lithium tetrachlorocuprate(II) (Li₂CuCl₄) can significantly improve the yield of the desired cross-coupled product over homocoupling.
-
Part B: Reduction of the Nitrile to the Primary Amine
This is the most critical step for yield and purity. The choice of reducing agent determines the reaction conditions and potential byproducts.
Question 3: My nitrile reduction is incomplete, and I recover a significant amount of starting material. How can I improve conversion?
Answer: Incomplete reduction is typically due to insufficient reducing agent activity, deactivation of the reagent, or non-optimal reaction conditions.
-
Causality & Solutions:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent for nitriles.[5][6] If the reaction is incomplete, it may be due to deactivation by residual moisture or an insufficient molar equivalent.
-
Protocol: Ensure the nitrile starting material and solvent are completely anhydrous. Use at least 1.5-2.0 equivalents of LiAlH₄ to ensure complete reduction. The reaction often requires heating (reflux in THF or ether) to go to completion.[6]
-
-
Catalytic Hydrogenation (H₂/Catalyst): The catalyst (e.g., Raney Nickel, Palladium on Carbon) can lose activity.[6][7]
-
Protocol: Ensure the catalyst is fresh and active. Increase hydrogen pressure and/or reaction temperature. Ensure the solvent is appropriate; some solvents can poison the catalyst.[8]
-
-
Question 4: I'm observing a significant byproduct with a higher molecular weight, which I suspect is a secondary or tertiary amine. How can I prevent this?
Answer: This is a very common and well-documented issue, especially with catalytic hydrogenation.[7]
-
Mechanism & Causality: The reduction of a nitrile proceeds through an intermediate imine. This imine can be attacked by the newly formed primary amine product, leading to a secondary amine after further reduction. This secondary amine can then react again, leading to a tertiary amine.
Caption: Formation of secondary amine byproducts during nitrile reduction.
-
Prevention Strategies:
-
Use of Ammonia: When performing catalytic hydrogenation, conduct the reaction in a solution of ammonia (often methanolic ammonia).[7] The high concentration of ammonia acts as a competitive nucleophile, reacting with the imine intermediate to regenerate the primary amine pathway, thus suppressing the formation of secondary amines.
-
Choice of Reagent: Use a hydride reducing agent like LiAlH₄ or Borane-THF (BH₃·THF), which rapidly reduces the nitrile to the amine, minimizing the lifetime of the intermediate imine and thus reducing the chance for side reactions.[5][7]
-
| Reducing Agent | Typical Conditions | Pros | Cons |
| LiAlH₄ | Anhydrous THF or Et₂O, reflux | High yield, fast, low byproduct formation.[5][9] | Highly reactive, pyrophoric, requires strict anhydrous conditions and careful workup. |
| H₂ / Raney Ni | MeOH/NH₃, 50-100 psi H₂, 50-100°C | Cost-effective for scale-up, avoids pyrophoric reagents. | Can lead to secondary/tertiary amines if NH₃ is not used[7]; requires specialized hydrogenation equipment. |
| BH₃·THF | THF, reflux | Milder than LiAlH₄, good for some sensitive functional groups. | Can be slower; BH₃·SMe₂ has a strong odor.[7] |
Part C: Product Purification
Question 5: How can I effectively purify the final amine product and remove unreacted nitrile?
Answer: Purification relies on exploiting the differences in physical properties between the basic amine product and the neutral nitrile starting material.
-
Causality: The amine product contains a basic nitrogen atom that can be protonated to form a water-soluble salt. The nitrile is non-basic.
-
Recommended Protocol: Acid-Base Extraction
-
Dissolution: After the reaction work-up, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. The unreacted nitrile and other neutral byproducts will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer (or save for analysis).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt and liberates the free amine, which will often precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution several times with a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[10]
-
Question 6: I'm experiencing low recovery after purification. What are the likely causes?
Answer: Low recovery can be due to product loss during workup, thermal decomposition, or incomplete extraction.
-
Troubleshooting Steps:
-
Check Extraction pH: Ensure the aqueous layer is made sufficiently basic (pH > 12) during the final extraction step to fully deprotonate the amine. Use a pH meter or pH paper for verification.
-
Increase Extractions: The amine may have some water solubility. Perform multiple extractions (3-5 times) with the organic solvent to ensure complete removal from the aqueous layer.
-
Use a Salting-Out Agent: Before the final extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the amine in the aqueous phase and improves extraction efficiency.
-
Avoid High Temperatures: If using distillation for final purification, perform it under high vacuum to lower the boiling point and prevent potential thermal decomposition.
-
III. References
-
Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. [Link]
-
PharmaInfo. (2021). Synthesis and characterization of 4,4'-oxybis[N-ethyl-n- [1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. [Link]
-
ACS Publications. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. [Link]
-
EPub Bayreuth. General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]
-
University of Missouri–St. Louis. The Grignard Reaction. [Link]
-
University of Wisconsin-Madison. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
-
Supplementary Information. Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]
-
Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ChemRxiv. Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Link]
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 9. studymind.co.uk [studymind.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for removing impurities from 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Document ID: TSC-P2026-03 Last Updated: March 4, 2026
Introduction: Navigating the Purification of a Key Amine Intermediate
Welcome to the technical support guide for the purification of 4-(4-(Methoxymethyl)phenyl)butan-1-amine. This molecule is a crucial building block in various research and development pipelines, particularly in medicinal chemistry and materials science. However, like many primary amines, its synthesis can yield a mixture of starting materials, by-products, and isomers that complicate downstream applications.
This guide is structured to function as a direct line to a field application scientist. It moves beyond simple protocols to address the common "what-if" scenarios and troubleshooting challenges encountered in the lab. We will explore the causality behind methodological choices, ensuring you can adapt and optimize your purification strategy for maximum yield and purity.
Section 1: Compound Profile & Initial Assessment
Before any purification, a thorough understanding of the target compound and its likely contaminants is essential. The primary amine functionality dictates much of its chemical behavior, particularly its basicity, which is the cornerstone of several purification techniques.
| Property | Value (Estimated) | Significance for Purification |
| Molecular Formula | C₁₂H₁₉NO | - |
| Molecular Weight | 193.29 g/mol | Influences chromatographic behavior and distillation parameters. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Color may indicate the presence of oxidized impurities.[1] |
| Boiling Point | High; likely >250 °C at atm. pressure. | Simple distillation is not feasible; requires vacuum distillation.[1] |
| pKa (Conjugate Acid) | ~10.5 - 10.8 | The amine is basic and can be readily protonated by mild acids for liquid-liquid extraction.[2] |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF). Sparingly soluble in non-polar solvents (hexanes). Forms soluble salts in aqueous acid. | Key for selecting solvents for chromatography, extraction, and recrystallization. |
Section 2: Identifying and Characterizing Common Impurities
The most effective purification strategy directly targets the specific impurities present in your crude material. Assuming a standard synthesis route, such as the reductive amination of 4-(4-(methoxymethyl)phenyl)butanal, the following impurities are commonly encountered.
| Impurity Type | Example Structure/Name | Key Property for Separation | Notes |
| Unreacted Aldehyde | 4-(4-(methoxymethyl)phenyl)butanal | Neutral (non-basic) | Can be removed via acid-base extraction or sodium bisulfite wash.[3] |
| Unreacted Amine Source | e.g., Ammonia, Ammonium salt | Highly polar, basic | Typically removed during initial aqueous work-up. |
| Imines/Intermediates | N-(4-(4-(methoxymethyl)phenyl)butylidene)amine | Unstable, basic | Often hydrolyzes back to aldehyde and amine during aqueous work-up. |
| Over-alkylation Product | Di-(4-(4-(methoxymethyl)phenyl)butyl)amine | Basic, but less polar and more sterically hindered than the primary amine. | Can be challenging to separate; often requires chromatography. |
| Side-Reaction Products | Varies based on reagents | May have different polarity or basicity. | Characterization (GC-MS, LC-MS) is crucial for targeted removal.[4] |
Section 3: Purification Strategy Workflow
Choosing the right purification method depends on the scale of your reaction and the nature of the impurities. This workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Section 4: Troubleshooting Guides & FAQs
This section directly addresses common issues in a question-and-answer format.
FAQ 1: My crude product is contaminated with the starting aldehyde. What is the most efficient first-pass purification?
Answer: An acid-base liquid-liquid extraction is the most effective method to separate your basic amine product from the neutral starting aldehyde. The amine is protonated by an acid to form a water-soluble ammonium salt, while the neutral aldehyde remains in the organic phase.
Caption: Workflow for Acid-Base Extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated amine salt) into a clean flask. The organic layer, containing the neutral aldehyde, can be discarded.
-
Back-Extraction (Optional but Recommended): To maximize recovery, wash the organic layer once more with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH with stirring until the pH is strongly basic (pH > 11), which will deprotonate the ammonium salt and precipitate the free amine.
-
Final Extraction: Extract the free amine from the basic aqueous solution with several portions of fresh organic solvent (DCM is often effective here).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
FAQ 2: Acid-base extraction wasn't enough. When and how should I use column chromatography?
Answer: Column chromatography is necessary when you have impurities with similar basicity but different polarity, such as over-alkylation by-products. For amines, the choice of stationary phase is critical to prevent poor separation and peak tailing.
Troubleshooting Common Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing on Silica Gel | The acidic nature of silica gel (Si-OH groups) strongly and often irreversibly interacts with the basic amine. | Option 1 (Modifier): Add a competing base to your mobile phase, such as 0.5-2% triethylamine (TEA) or ammonia (e.g., 1% in methanol).[5] Option 2 (Alternative Stationary Phase): Switch to a more suitable stationary phase. |
| Product Co-elutes with Impurity | The chosen solvent system does not provide adequate selectivity. | Systematically vary the polarity of your eluent. A common starting point for amines is a gradient of Ethyl Acetate in Hexanes, or Methanol in DCM (with added base). |
| Product Does Not Elute from Column | The product is too polar for the chosen eluent system or is irreversibly binding to the silica. | Increase the eluent polarity significantly (e.g., up to 20% MeOH in DCM). If this fails, the product may need to be eluted as its salt or a different stationary phase is required. |
Choosing the Right Stationary Phase for Amine Purification
| Stationary Phase | Principle of Operation | Advantages | Disadvantages |
| Standard Silica Gel | Normal Phase; polar stationary phase. | Inexpensive, widely available. | Strongly acidic, causes tailing with basic compounds. Requires mobile phase modifiers.[6] |
| Basic Alumina | Normal Phase; basic stationary phase. | Excellent for separating basic compounds without tailing. No need for amine additives in the eluent.[6] | Can be more reactive than silica; may degrade sensitive compounds. Particle size can be larger, leading to lower resolution.[5] |
| Amine-Functionalized Silica (KP-NH) | Normal Phase; basic surface chemistry. | Provides an alkaline environment, eliminating the need for modifiers.[7] Allows for use of less hazardous solvents (e.g., Heptane/EtOAc).[7] Often gives better selectivity than silica.[5][7] | More expensive than standard silica. |
| Reversed-Phase (C18) | Reversed Phase; non-polar stationary phase. | Useful for highly polar amines.[8] Mobile phase (e.g., Acetonitrile/Water) can be modified with TFA or TEA to improve peak shape.[5][8] | Higher cost; requires different solvent systems; may be difficult to remove water post-purification. |
Recommended Protocol: Column Chromatography on Amine-Functionalized Silica
-
TLC Analysis: Develop a method on amine-functionalized TLC plates to find a solvent system that gives your product an Rf value of ~0.2-0.3.[9] A good starting point is a gradient of 0-100% ethyl acetate in hexanes.
-
Column Packing: Pack an appropriately sized amine-functionalized silica column using the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Apply the dried powder to the top of the column.
-
Elution: Run the column using a solvent gradient determined from your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
FAQ 3: My product is a solid and still shows minor impurities after chromatography. What's next?
Answer: If your free base is a solid, or if it can be converted to a stable, crystalline salt, recrystallization is an excellent final purification step to achieve high purity.[10] The principle relies on the subtle solubility differences between your product and the impurity in a chosen solvent system at different temperatures.[11]
Protocol: Recrystallization from a Salt
-
Salt Formation: Dissolve the amine in a suitable solvent like isopropanol (IPA) or ethanol (EtOH). Stoichiometrically add an acid (e.g., HCl in ether, or oxalic acid) to form the corresponding salt. The salt may precipitate directly or upon cooling.
-
Solvent Screening: Find a solvent (or solvent pair) that dissolves the salt when hot but in which it is poorly soluble when cold.
-
Dissolution: Add the minimum amount of hot solvent to the crude salt until it fully dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator. Slow cooling is critical for forming pure crystals that exclude impurities.[11]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum. If the free base is required, the pure salt can be re-subjected to the basification and extraction steps described in FAQ 1.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification?. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
PharmaInfo. (2021). Synthesis and characterization of 4,4'-oxybis[N-ethyl-n- [1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]
-
YouTube. (2010). [Lab 6] Distilling Amines... Again. Available at: [Link]
-
University of Alberta. Isolation (Recovery). Available at: [Link]
-
Bryan Research & Engineering, LLC. Optimization of Amine Sweetening Units. Available at: [Link]
-
Refining Community. Contamination in Amine Systems. Available at: [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available at: [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]
- Google Patents. Purification of amine reaction mixtures.
- Google Patents. METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Available at: [Link]
-
University of Rochester. Purification: How To. Available at: [Link]
-
ResearchGate. Distillation and concentration process design for removal of heat stable salts in amine solution. Available at: [Link]
-
YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. Available at: [Link]
-
ResearchGate. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available at: [Link]
- Ghosh et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Arkivoc. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. columbia.edu [columbia.edu]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Isolation (Recovery) [chem.ualberta.ca]
- 11. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Stability & Storage Optimization for 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Welcome to the Technical Support Center. As Application Scientists, we understand that handling bifunctional molecules like 4-(4-(Methoxymethyl)phenyl)butan-1-amine requires a rigorous, mechanistic approach to storage. This molecule possesses two highly reactive moieties: a primary amine (prone to oxidation and CO2 scavenging) and a methoxymethyl ether (susceptible to acid-catalyzed hydrolysis and auto-oxidation).
This guide synthesizes field-proven insights and authoritative regulatory standards to help you troubleshoot degradation issues, establish self-validating storage protocols, and ensure the integrity of your active pharmaceutical ingredient (API).
I. Logical Framework of Degradation & Prevention
To effectively stabilize this compound, we must first map the causal relationships between environmental stressors, structural vulnerabilities, and preventative storage logic.
Degradation pathways of 4-(4-(Methoxymethyl)phenyl)butan-1-amine and preventative storage logic.
II. Troubleshooting Guide & FAQs
Q1: We observe a gradual decrease in API assay over 6 months at 25°C/60% RH, accompanied by yellowing of the powder. What is the mechanism, and how can we prevent it? Causality: Primary amines are highly susceptible to auto-oxidation. The nitrogen's lone-pair electrons react with atmospheric oxygen to form hydroxylamines, nitroso compounds, or N-oxides, which impart a yellow or brown discoloration[1]. High temperatures accelerate this by increasing molecular kinetic energy[2]. Simultaneously, the methoxymethyl ether moiety can undergo auto-oxidation to form peroxides when exposed to light and oxygen[3]. Solution: Store the compound under an inert atmosphere (Nitrogen or Argon) in amber glass vials to block UV/visible light. Lowering the storage temperature to 2–8°C significantly reduces the kinetic rate of oxidation[2].
Q2: During long-term storage, our bulk powder developed an insoluble white precipitate when reconstituted in organic solvents. LC-MS shows a mass increase of +44 Da. What happened? Causality: The +44 Da mass shift is the classic signature of carbamate formation. Primary amines react readily with atmospheric carbon dioxide (CO2) in the presence of trace moisture to form stable ammonium carbamate salts[4]. This zwitterionic reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of CO2[5]. Because carbamate salts are highly polar and ionic, they are insoluble in many non-polar organic solvents. Solution: Implement strict CO2 exclusion. Use vacuum desiccators equipped with soda lime (to absorb CO2) and Drierite (to absorb moisture). Ensure all transfer equipment is dry and flushed with inert gas[2].
Q3: We detected 4-(4-(hydroxymethyl)phenyl)butan-1-amine and methanol in our stressed stability samples. How do we stabilize the ether linkage? Causality: The methoxymethyl group is a benzyl ether derivative. While generally stable under neutral or basic conditions, benzyl ethers are highly vulnerable to acid-catalyzed hydrolysis[3],[6]. Trace acidic impurities in excipients, storage containers (e.g., lower-grade glass), or absorbed moisture can protonate the ether oxygen, leading to the cleavage of the C-O bond and the release of methanol and a benzylic alcohol derivative. Solution: Ensure that all storage containers are acid-free (use Type I borosilicate glass). Maintain a strictly anhydrous environment, as water is required as a nucleophile for the hydrolysis reaction to proceed[7].
III. Quantitative Storage Guidelines
To ensure regulatory compliance and API integrity, stability testing should be modeled after ICH Q1A(R2) guidelines[8],[9], adapted specifically for the vulnerabilities of this bifunctional molecule.
| Study Type | Storage Condition | Minimum Time | Causality / Justification |
| Long-Term | 2°C to 8°C | 12 months | Primary amine and ether are thermally and oxidatively labile; cold storage minimizes kinetic energy for oxidation[2],[9]. |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | Assess degradation rate under ambient conditions; monitor for carbamate (+44 Da) and hydrolysis products[9]. |
| Stress (Photostability) | 1.2 million lux hours + 200 W·h/m² UV | N/A | Evaluate ether auto-oxidation (peroxide formation) and amine photo-oxidation[9]. |
| Stress (Hydrolytic) | pH 2.0, 50°C | 14 days | Validate susceptibility of the methoxymethyl ether to acid-catalyzed cleavage[9]. |
IV. Self-Validating Experimental Protocols
To guarantee that your storage conditions are effective, you must implement protocols that inherently validate their own success. Below are the step-by-step methodologies for packaging and stress-testing the API.
Protocol A: Inert Atmosphere Packaging for Bulk API Storage
This protocol ensures the exclusion of O2, CO2, and H2O. It includes a validation step to confirm seal integrity.
-
Pre-drying: Dry the synthesized 4-(4-(Methoxymethyl)phenyl)butan-1-amine under high vacuum (< 0.1 mbar) at 30°C for 24 hours to remove trace solvents and moisture.
-
Container Selection: Transfer the dried API into a Type I amber borosilicate glass vial (protects against photolytic peroxide formation).
-
Purging Station Setup: Place the open vial in a glove box or use a Schlenk line equipped with high-purity Argon (99.999%). Causality: Argon is preferred over Nitrogen as it is denser than air and settles effectively over the solid API.
-
Gas Displacement: If using a Schlenk line, apply vacuum for 30 seconds, then backfill with Argon. Repeat this evacuation-purge cycle three times.
-
Sealing: Cap the vial tightly with a PTFE-lined septum cap while under the Argon blanket. Wrap the cap junction with Parafilm to prevent gas exchange.
-
Secondary Containment: Place the sealed vial inside a heat-sealed aluminum foil pouch containing a silica gel desiccant packet and a CO2 scavenger (e.g., soda lime packet).
-
Validation Step: Include a humidity indicator card inside the foil pouch. If the card turns pink during the storage period, the seal has been compromised, and the batch must be re-tested for carbamate formation.
-
Storage: Store the pouch in a monitored cold room (2–8°C).
Protocol B: Forced Degradation Study (Hydrolysis and Oxidation)
This protocol artificially induces degradation to establish the analytical markers (LC-HRMS) you will use to monitor real-time stability.
-
Solution Preparation: Dissolve 10 mg of the API in 10 mL of a 50:50 mixture of LC-MS grade Acetonitrile and Water.
-
Acid Stress (Ether Cleavage):
-
Add 1 mL of 0.1 N HCl to 2 mL of the API solution.
-
Incubate at 40°C for 48 hours.
-
Validation: Neutralize with 1 mL of 0.1 N NaOH before LC-MS injection to prevent damage to the chromatography column.
-
-
Oxidative Stress (Amine Oxidation):
-
Add 1 mL of 3% H2O2 to 2 mL of the API solution.
-
Incubate at room temperature in the dark for 24 hours.
-
-
Control (Blank): Incubate 2 mL of the untreated API solution at 40°C for 48 hours to serve as a baseline.
-
Analysis: Analyze all samples via LC-HRMS.
-
Expected Markers: Look for m/z corresponding to the loss of the methoxymethyl group (hydrolysis) or the addition of +16 Da / +32 Da (oxidation). Compare against the Control to validate that degradation is stress-induced.
-
V. References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][9]
-
How to prevent the oxidation of Amine Catalyst? Source: Mingxu Chemicals URL:[Link][2]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process” Source: University of Twente URL:[Link][4]
-
The application of amine-based materials for carbon capture and utilisation: an overarching view Source: RSC Publishing URL:[Link][5]
-
DIBENZYL ETHER Chemical Properties and Storage Source: Ataman Kimya URL:[Link][7]
-
Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network Source: ResearchGate URL:[Link][6]
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mingxupu.com [mingxupu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. The application of amine-based materials for carbon capture and utilisation: an overarching view - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00360G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. atamankimya.com [atamankimya.com]
- 8. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Solubility Challenges with 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks when transitioning amphiphilic small molecules from chemical synthesis into biological assays.
4-(4-(Methoxymethyl)phenyl)butan-1-amine presents a classic physicochemical paradox: it possesses a highly polar, ionizable primary amine tethered to a lipophilic methoxymethyl-phenyl-butyl core. While the amine ensures excellent solubility at low pH, introducing this compound to physiological conditions (pH 7.4) or specific biological assay buffers often triggers kinetic precipitation, colloidal aggregation, and false-negative readouts.
This guide is engineered to provide you with field-proven, mechanistically grounded troubleshooting strategies. By understanding the causality behind these solubility behaviors, you can implement self-validating protocols that ensure your compound remains in solution, yielding reliable and reproducible data.
Part 1: Physicochemical Profiling & Data Presentation
Before troubleshooting, we must analyze the molecule's structural liabilities. The table below summarizes the quantitative and qualitative properties of 4-(4-(Methoxymethyl)phenyl)butan-1-amine and dictates our experimental approach.
| Physicochemical Property | Characteristic | Impact on Aqueous Solubility & Assay Design |
| Functional Groups | Primary amine, ether, phenyl-butyl core | Amphiphilic nature; the hydrophobic core drives aggregation in purely aqueous media, while the amine provides pH-dependent solubility. |
| Estimated pKa | ~10.5 (Primary Amine) | Highly protonated (cationic) and soluble at acidic pH. Solubility drops significantly at physiological pH (7.4) as the free base fraction increases. |
| Buffer Compatibility | Sensitive to multivalent anions | Phosphate (e.g., in PBS) can form poorly soluble salts with primary amines. HEPES or Tris buffers are strongly preferred to prevent precipitation. |
| Co-solvent Tolerance | High solubility in DMSO | Excellent stock solubility. However, final DMSO must be kept ≤ 1% in cell assays to prevent solvent-induced cytotoxicity and enzyme inhibition[1]. |
| Complexation Potential | High affinity for HP-β-CD | The lipophilic phenyl ring is an ideal guest for the hydrophobic cavity of cyclodextrins, enabling robust solubility enhancement without altering the molecule's ionization state[2]. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my compound precipitate immediately when I dilute a 10 mM DMSO stock into PBS (pH 7.4)? The Causality: This is a phenomenon known as "kinetic precipitation" or "solvent shock." DMSO is a strong hydrogen-bond acceptor that fully solvates both the hydrophobic core and the polar amine of your compound. When diluted directly into a large volume of aqueous buffer, the local concentration of DMSO drops instantaneously. The sudden change in the dielectric constant forces the hydrophobic phenyl-butyl moiety to aggregate before it can reach thermodynamic equilibrium with the water[3]. Furthermore, the phosphate anions in PBS can interact with the protonated primary amine to form a poorly soluble phosphate salt. The Solution: Abandon PBS in favor of a zwitterionic buffer like HEPES. Instead of a direct dilution, utilize a step-down co-solvent gradient (see Protocol 1) to ease the transition of the molecule into the aqueous phase[4].
Q2: My cell-based assay shows high variability and lower-than-expected biological activity. Could solubility be the culprit? The Causality: Absolutely. Highly lipophilic or amphiphilic molecules often form colloidal aggregates in aqueous media rather than precipitating as visible crystals. These micro-aggregates sequester the active monomeric compound, leading to an artificially low effective concentration. They can also non-specifically bind to proteins or cell membranes, causing highly variable, false-negative, or false-positive readouts in biological assays[3]. The Solution: You must validate the true soluble concentration. Do not assume nominal concentration equals soluble concentration. Implement a kinetic solubility assay using nephelometry or dynamic light scattering (DLS) to confirm the maximum soluble concentration, and ensure your assay operates below this threshold[4].
Q3: How can I enhance the thermodynamic solubility for high-concentration in vivo dosing or structural biology assays without using toxic levels of DMSO? The Causality: To solubilize the molecule without relying on harsh organic solvents, you must shield the hydrophobic phenyl-butyl core from the aqueous environment while leaving the polar amine exposed. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal for this. It forms a non-covalent inclusion complex where the lipophilic cavity of the cyclodextrin encapsulates the aromatic ring, while its hydrophilic exterior ensures bulk aqueous solubility[2][5]. The Solution: Formulate the compound with 10-20% (w/v) HP-β-CD in your aqueous buffer (see Protocol 2). This host-guest equilibrium is fully reversible, ensuring the drug is released at the absorption site or target receptor[].
Part 3: Self-Validating Experimental Protocols
Protocol 1: Controlled Step-Down Co-Solvent Dilution
Purpose: To prevent kinetic precipitation when transitioning from a 100% DMSO stock to an aqueous assay buffer. Validation Mechanism: Turbidity measurement at 620 nm confirms the absence of colloidal aggregates.
-
Stock Preparation: Dissolve 4-(4-(Methoxymethyl)phenyl)butan-1-amine in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear.
-
Buffer Selection: Prepare a 50 mM HEPES buffer (pH 7.4). Do not use PBS.
-
Intermediate Dilution (The Critical Step): Create a 1 mM intermediate stock by adding 100 µL of the 10 mM DMSO stock into 900 µL of a 50% DMSO / 50% HEPES mixture. Vortex immediately. This prevents the localized high-aqueous concentrations that trigger rapid nucleation[7].
-
Final Assay Dilution: Dilute the 1 mM intermediate stock into your final assay medium to achieve the desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 1% to avoid biological artifacts[1][3].
-
Self-Validation: Read the absorbance of the final solution at 620 nm on a microplate reader. An OD
> 0.05 compared to a blank buffer indicates colloidal aggregation, requiring further optimization.
Protocol 2: HP-β-CD Inclusion Complexation
Purpose: To achieve high thermodynamic solubility in purely aqueous media by shielding the hydrophobic core. Validation Mechanism: HPLC-UV quantification of the supernatant ensures the exact concentration of the solubilized monomer is known.
-
Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in 50 mM HEPES (pH 7.4).
-
Compound Addition: Weigh the solid 4-(4-(Methoxymethyl)phenyl)butan-1-amine (free base or HCl salt) and add the HP-β-CD solution to target a nominal concentration of 5 mM.
-
Complexation: Vortex vigorously for 5 minutes. Sonicate in a water bath for 30 minutes at room temperature. The mechanical energy facilitates the entry of the hydrophobic phenyl ring into the cyclodextrin cavity[7].
-
Equilibration: Place the solution on a rotary shaker at 25°C for 12–24 hours to allow the host-guest equilibrium to stabilize.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.
-
Self-Validation: Carefully decant the supernatant. Dilute an aliquot 1:100 in mobile phase and analyze via HPLC-UV against a standard curve to quantify the exact solubilized concentration[7].
Part 4: Visualizations
Workflow: Solubility Troubleshooting Logic
The following diagram illustrates the decision matrix for resolving precipitation issues based on the specific physicochemical failure mode.
Caption: Decision matrix and troubleshooting workflow for resolving compound precipitation.
Mechanism: Cyclodextrin Inclusion Complexation
The following diagram demonstrates the logical relationship and reversible equilibrium of cyclodextrin-mediated solubility enhancement.
Caption: Mechanism of solubility enhancement via reversible HP-β-CD inclusion complexation.
References
1.2. Source: nih.gov. 2. 5. Source: carbohyde.com. 3. . Source: bocsci.com. 4.1. Source: nih.gov. 5.4. Source: researchgate.net. 6.7. Source: benchchem.com. 7. 3. Source: researchgate.net.
Sources
- 1. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Solid-State Management of 4-(4-(Methoxymethyl)phenyl)butan-1-amine Salts
Ticket ID: #HYG-AMINE-001 Status: Open Priority: High (Material Stability Risk) Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary
The hygroscopicity of 4-(4-(Methoxymethyl)phenyl)butan-1-amine salts (particularly the hydrochloride) is a known challenge driven by the high charge density of the primary amine-anion pair and the conformational flexibility of the butyl chain. This guide provides immediate handling protocols to salvage current experiments and a strategic roadmap for re-engineering the salt form for long-term stability.
Module 1: Immediate Triage (Handling the Current Material)
Use this module if you are currently struggling with a deliquescent (sticky/wet) solid and need to dose or weigh it immediately.
The Problem: Why is it turning into a liquid?
Your primary amine hydrochloride salt is likely undergoing deliquescence . The critical relative humidity (CRH) of the salt is lower than your lab's ambient humidity. The lattice energy is being overcome by the hydration energy, causing the crystal to dissolve in its own sorbed water.
Emergency Handling Protocol
Do NOT attempt to dry the material in a vacuum oven at high heat immediately; this often leads to the formation of a "glass" or amorphous melt which is more hygroscopic.
| Step | Action | Technical Rationale |
| 1 | Solvent Exchange | Dissolve the sticky solid in anhydrous ethanol or isopropanol. Evaporate strictly under a Nitrogen stream (not vacuum) to remove bulk water azeotropically. |
| 2 | Glovebox / Bag | Perform all weighing operations in a glovebox ( |
| 3 | Sub-aliquoting | Do not store the bulk bottle. Dissolve the entire batch in a volatile solvent (e.g., MeOH/DCM), aliquot into single-use vials, and remove solvent. Store these "single-dose" vials. |
| 4 | Weighing Fix | If weighing is impossible due to static/stickiness, weigh by difference using a closed vial, or prepare a stock solution and dose volumetrically. |
Module 2: Root Cause Resolution (Salt Selection Strategy)
Use this module to engineer a new, non-hygroscopic form of the molecule.
The hydrochloride (HCl) salt is the default for chemists, but often the worst choice for flexible primary amines due to the small size and high charge density of the chloride ion, which facilitates aggressive hydrogen bonding with atmospheric water.
Recommended Counter-Ion Screen
To stabilize 4-(4-(Methoxymethyl)phenyl)butan-1-amine , you must disrupt the water-binding network by increasing the lipophilicity and packing efficiency of the anion.
Target pKa: The amine pKa is estimated at ~10.5 (typical for primary alkyl amines).
Selection Rule:
| Counter-Ion | pKa (approx) | Hygroscopicity Risk | Recommendation | Mechanism of Action |
| Hydrochloride | -6.0 | High | Avoid | Small anion, high charge density, promotes channel hydrates. |
| Tosylate | -1.3 | Low | Primary Choice | Bulky, lipophilic aromatic ring disrupts water networks; packs well with the phenyl ring of your API. |
| Fumarate | 3.0 | Low-Medium | Secondary Choice | Dicarboxylic acid; often forms stable, high-melting H-bonded networks. |
| Succinate | 4.2 | Medium | Clinical Alt. | Good regulatory acceptance; flexible chain matches the butyl linker of your API. |
| Oxalate | 1.2 | Low | Non-Clinical Only | Very stable, crystallizes well, but toxic. Use only for in vitro or intermediate storage. |
Salt Screening Workflow
Do not rely on random crystallization. Follow this logic path to identify the stable form.
Figure 1: Strategic Salt Selection Decision Matrix. Prioritize anions based on downstream application to avoid toxicity issues while maximizing crystallinity.
Module 3: Process Optimization (Crystallization)
Use this module if you cannot change the salt form (e.g., stuck with HCl).
If you must use the HCl salt, the hygroscopicity is likely exacerbated by amorphous content . Amorphous solids have higher free energy and surface area than crystals, acting like sponges for water.
The "Anti-Solvent" Protocol for Flexible Amines
The butyl chain in your molecule creates entropic freedom, making crystallization difficult.
-
Dissolution: Dissolve the salt in the minimum amount of Methanol (good solvent).
-
Anti-Solvent: Slowly add TBME (tert-Butyl methyl ether) or Ethyl Acetate (poor solvents) until cloudy.
-
Ripening: Heat to reflux to redissolve, then turn off the heat and let the bath cool to room temperature overnight (slow cooling is critical).
-
Isolation: Filter under
or Argon. Do not pull air through the filter cake for extended periods (air contains moisture).
Frequently Asked Questions (FAQs)
Q1: How do I verify if my salt is truly hygroscopic or just wet with solvent? A: You need TGA (Thermogravimetric Analysis) .
-
Solvent/Surface Water: Shows weight loss immediately from ambient to ~100°C.
-
True Hygroscopicity: Run a DVS (Dynamic Vapor Sorption) cycle.[1][2][3] If the mass increases reversibly as RH increases (hysteresis loop), the material is hygroscopic.
-
Hydrate Formation: If the mass jumps up at a specific RH and stays there during desorption, you have formed a stable hydrate (which might actually be less hygroscopic than the anhydrous form!).
Q2: Can I just lyophilize (freeze-dry) the material? A: Lyophilization often produces amorphous solids. While they look like nice fluffy powders, they are often more hygroscopic than crystalline forms. If you lyophilize, you must store the material immediately in a desiccator or under inert gas.
Q3: Why is the Tosylate salt recommended?
A: The p-toluenesulfonate (Tosylate) anion is large and lipophilic. It "greases" the crystal lattice, shielding the charged amine from water molecules. It also interacts via
Q4: My biological assay results are inconsistent. Could this be the cause? A: Yes. If your salt absorbs 10-20% water by weight (common for deliquescent amine HCl salts), your molar dosing will be inaccurate. You are likely under-dosing the compound. Always quantify the stock solution concentration (e.g., by HPLC or NMR with an internal standard) rather than relying on the solid weight.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6]
-
Surface Measurement Systems. (2024). Dynamic Vapor Sorption (DVS) Analysis.
-
Bhatt, P. M., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. [7]
-
Couto, R., et al. (2015). The Impact of the Counterion in the Performance of Ionic Hydrotropes. University of York / RSC.
-
Proumid. (n.d.). DVS Systems | Dynamic Vapor Sorption.[2][3][8]
Sources
- 1. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 2. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 5. books.google.cn [books.google.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ardena.com [ardena.com]
Technical Support Center: Resolving MOM Ether Stability Issues Under Acidic Conditions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unintended deprotection of the methoxymethyl (MOM) ether group during complex synthetic sequences.
While the MOM group is celebrated for its robust stability against strong bases, nucleophiles, and oxidative environments, its fundamental chemical identity is an acetal . Consequently, it is inherently susceptible to Brønsted and Lewis acids . This guide is designed to help you understand the mechanistic causality behind these failures and provides field-proven, self-validating protocols to rescue your synthetic workflows.
Mechanistic Causality of MOM Cleavage
To prevent MOM cleavage, we must first understand the thermodynamic and kinetic drivers of its degradation. Under acidic conditions, the oxygen atoms of the MOM group coordinate with protons or oxophilic Lewis acidic metals (e.g., TiCl₄, SnCl₄, ZnBr₂). This coordination weakens the C–O bond, leading to the expulsion of the protected alcohol and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is subsequently trapped by water or other nucleophiles, irreversibly yielding the deprotected alcohol .
Mechanistic pathway of acid-mediated MOM ether cleavage.
Troubleshooting Diagnostics & FAQs
Q1: My MOM group is cleaving during a Mukaiyama aldol reaction using TiCl₄. How can I retain it?
Causality: TiCl₄ is a strong, highly oxophilic Lewis acid. It readily coordinates to the MOM ether's oxygen atoms, lowering the activation energy required to form the oxocarbenium ion and catalyzing its cleavage . Solution: The activation energy for cleavage must be kinetically suppressed. First, lower the reaction temperature to -78 °C to kinetically trap the MOM ether. If cleavage persists, the thermodynamic drive of Ti–O bond formation is simply too strong. You must switch to a milder Lewis acid (e.g., BF₃·OEt₂ or ZnCl₂) that provides sufficient activation for the aldol reaction without triggering acetal cleavage.
Q2: I lose my MOM protection during silica gel column chromatography. What is going wrong?
Causality: Standard silica gel possesses slightly acidic silanol groups (pH ~4.5–5.5). While MOM ethers are generally stable between pH 4 and 12 , prolonged exposure on a silica column—especially in the presence of trace moisture—creates a local acidic microenvironment that acts as a Brønsted acid catalyst, initiating slow hydrolysis. Solution: Neutralize the silica gel by pre-treating your column with 1% triethylamine (Et₃N) in your eluent. This ensures the local pH remains basic, completely arresting the hydrolysis pathway (See Protocol 1).
Q3: I need to orthogonally deprotect a TBS ether in the presence of a MOM ether. Acidic conditions are causing partial MOM loss. What is the best approach?
Causality: Relying on precise pH control to differentiate between a silyl ether and an acetal is risky and difficult to scale. Both are acid-labile, just at different rates. Solution: Shift the mechanistic paradigm from acid hydrolysis to fluorophilicity. Use Tetrabutylammonium fluoride (TBAF). The formation of the Si–F bond (bond dissociation energy ~142 kcal/mol) provides a massive thermodynamic driving force to selectively cleave the TBS group, while the MOM ether remains completely blind and inert to the fluoride anion (See Protocol 2).
Workflow for diagnosing and resolving unintended MOM ether cleavage.
Quantitative Data: Protecting Group Stability Profiles
To make informed synthetic choices, compare the quantitative stability metrics of the MOM group against other common hydroxyl protecting groups.
| Protecting Group | Stable pH Range | Cleavage Half-Life (1M HCl/MeOH, 25°C) | Stability to TBAF (F⁻) | Stability to Strong Lewis Acids |
| MOM (Methoxymethyl) | 4.0 – 12.0 | ~6 hours | Highly Stable | Labile |
| MEM (Methoxyethoxymethyl) | 4.0 – 12.0 | ~2 hours | Highly Stable | Labile |
| TBS (tert-Butyldimethylsilyl) | 4.0 – 12.0 | < 10 minutes | Highly Labile | Moderately Stable |
| Bn (Benzyl) | 1.0 – 14.0 | Stable (> 48 hours) | Highly Stable | Stable |
Note: MEM is cleaved faster than MOM under identical Brønsted acidic conditions due to the anchimeric assistance provided by the methoxyethoxy oxygen .
Standardized Experimental Protocols
Protocol 1: Buffered Workup and Chromatography for MOM-Protected Compounds
Use this protocol to prevent MOM hydrolysis during purification.
-
Reaction Quench: Terminate your reaction by adding saturated aqueous NaHCO₃ to neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc or DCM). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. (Note: Avoid MgSO₄ if trace Lewis acidity is a concern).
-
Eluent Preparation: Prepare your chromatography eluent and add exactly 1% v/v Triethylamine (Et₃N).
-
Column Packing & Neutralization: Pack the silica gel column using the Et₃N-spiked eluent. Flush the column with at least 2 column volumes of this eluent.
-
Self-Validation Check: Spot the eluent dripping from the column onto a universal pH indicator strip. The strip must read ≥ pH 8 before you load your compound. If it reads neutral or acidic, continue flushing.
-
-
Elution: Load your sample and run the column normally. The buffered environment ensures the local pH never drops into the hydrolysis danger zone.
Protocol 2: Orthogonal Deprotection of TBS in the Presence of MOM Ether
Use this protocol to selectively remove a silyl ether without compromising the MOM acetal.
-
Setup: Dissolve the dual-protected substrate in anhydrous THF to achieve a 0.1 M concentration. Place the flask under an inert atmosphere (N₂ or Ar).
-
Temperature Control: Cool the solution to 0 °C using an ice bath to prevent unwanted side reactions.
-
Reagent Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equivalents) dropwise over 5 minutes.
-
Monitoring: Stir the reaction at 0 °C to room temperature.
-
Self-Validation Check: Monitor by TLC. You should observe the clean disappearance of the starting material and the appearance of a slightly more polar spot (the mono-alcohol). The reaction is validated as successful if no highly polar baseline spot (the diol, indicating MOM loss) appears.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, wash with water to remove tetrabutylammonium salts, and concentrate.
References
Validation & Comparative
Analytical Validation Guide: 1H NMR Characterization of 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Executive Summary & Context
4-(4-(Methoxymethyl)phenyl)butan-1-amine is a bifunctional building block frequently employed in medicinal chemistry, particularly as a linker in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. Its structure combines a primary amine (for amide coupling or reductive amination) with a para-substituted aromatic core bearing a methoxymethyl ether.
This guide provides a comparative spectral analysis to validate the identity and purity of this molecule. Unlike standard data sheets, this document focuses on differentiation : distinguishing the target amine from its synthetic precursors (specifically the nitrile) and potential degradation products (benzylic alcohols).
The "Comparative" Approach
To ensure scientific rigor, we validate the product not in isolation but against its likely contaminants. The critical checkpoints are:
-
The Nitrogen Terminus: Distinguishing
(Target) from (Precursor). -
The Oxygen Terminus: Confirming the stability of the methyl ether against demethylation (Alcohol impurity).
-
The Aromatic Core: Verifying para-substitution pattern (AA'BB' system) vs. mono-substituted analogues.
Materials and Methods
Sample Preparation[1][2][3][4][5][6][7]
-
Solvent Selection: Deuterated Chloroform (
) is the standard solvent. It minimizes overlap with the aliphatic chain and allows clear resolution of the methoxy singlet.-
Note: If the amine is in a salt form (e.g., HCl salt), use
or add a micro-drop of to the solution to free the base.
-
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Structural Assignment & Interpretation[3][8][9]
Predicted 1H NMR Data ( , 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| A | 7.15 - 7.20 | Doublet (d) | 2H | Part of AA'BB' system. | |
| B | 7.25 - 7.30 | Doublet (d) | 2H | Deshielded slightly by ether oxygen proximity. | |
| C | 4.42 | Singlet (s) | 2H | Diagnostic benzylic ether peak. | |
| D | 3.38 | Singlet (s) | 3H | Sharp methoxy singlet; confirms ether integrity. | |
| E | 2.68 - 2.75 | Triplet (t) | 2H | ||
| F | 2.60 - 2.65 | Triplet (t) | 2H | Benzylic methylene (alkyl chain side). | |
| G | 1.2 - 2.0 | Broad (br s) | 2H | Exchangeable; shift varies with concentration/water. | |
| H | 1.45 - 1.70 | Multiplet (m) | 4H | Overlapping central methylene protons. |
*Note: The aromatic region often appears as a higher-order AA'BB' system (pseudo-doublets) characteristic of para-substitution.
Detailed Mechanistic Analysis
The Aromatic Region (7.1 - 7.3 ppm)
Unlike the simple multiplet seen in unsubstituted 4-phenylbutylamine, the para-substitution creates a symmetry that simplifies the spectrum into two distinct signals (an AA'BB' system).
-
Validation: If you see a complex multiplet integrating to 5H, you have lost the para-substituent or have the wrong isomer.
The Benzylic Ether (4.42 ppm & 3.38 ppm)
This is the "fingerprint" of the linker's stability.
-
Signal C (4.42 ppm): This benzylic singlet is highly sensitive. If the ether cleaves to an alcohol (
), this peak shifts downfield to ~4.6-4.7 ppm (concentration dependent). -
Signal D (3.38 ppm): The loss of this 3H singlet indicates complete cleavage of the methyl group.
The Amine Terminus (2.70 ppm)
This is the primary checkpoint for reaction progress from the nitrile precursor.
-
Target: The
adjacent to the amine appears at ~2.70 ppm . -
Precursor: In 4-(4-(methoxymethyl)phenyl)butanenitrile, the
adjacent to the cyano group appears at ~2.35 ppm . -
Assessment: The disappearance of the 2.35 ppm triplet and emergence of the 2.70 ppm triplet confirms successful reduction.
Comparative Differentiation Matrix
This table contrasts the target molecule against its most common synthetic precursor and degradation impurity.
| Feature | Target Amine | Precursor (Nitrile) | Impurity (Alcohol) |
| Formula | |||
| ~2.70 ppm (t) | ~2.35 ppm (t) | ~2.70 ppm (t) | |
| Methoxy Signal | 3.38 ppm (s, 3H) | 3.38 ppm (s, 3H) | Absent |
| Benzylic CH2 | 4.42 ppm (s, 2H) | 4.42 ppm (s, 2H) | ~4.65 ppm (s, 2H) |
| Aromatic Region | AA'BB' (4H) | AA'BB' (4H) | AA'BB' (4H) |
| Key Diagnostic | Co-existence of 2.70 t and 3.38 s.[1][2][3][4][5][6][7][8][9][10] | Presence of 2.35 t; Absence of 2.70 t. | Loss of 3.38 s; Shift of Benzylic CH2. |
Validation Workflow (Logic Diagram)
The following decision tree outlines the step-by-step logic for validating the sample spectrum.
Figure 1: Logic flow for the structural validation of 4-(4-(Methoxymethyl)phenyl)butan-1-amine based on 1H NMR signals.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (General reference for chemical shifts of benzylic ethers and amines).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[8] Retrieved from [Link] (Source for 4-phenylbutylamine backbone shifts).
-
Fulmer, G. R., et al. (2010).[11] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link] (Reference for solvent residual peaks).
Sources
- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzenebutanamine | C10H15N | CID 83242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 4,4-Diethoxybutylamine | C8H19NO2 | CID 80672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
FTIR spectrum analysis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Executive Summary & Application Context
Product Identity: 4-(4-(Methoxymethyl)phenyl)butan-1-amine Primary Application: Linker synthesis for Antibody-Drug Conjugates (ADCs) and PROTACs.
This guide provides a technical analysis of the FTIR spectrum for 4-(4-(Methoxymethyl)phenyl)butan-1-amine , a specialized bifunctional linker containing a primary amine and a benzylic ether. In drug discovery, this molecule serves as a spacer that modulates lipophilicity and solubility compared to standard alkyl chains.
The Analytical Challenge: Distinguishing this compound from its structural analogs—specifically 4-(4-Methoxyphenyl)butan-1-amine (where the oxygen is directly bound to the ring) and 4-Phenylbutan-1-amine (lacking the ether group)—is critical. The presence of the benzylic methylene group (-CH₂-O-) significantly alters the vibrational frequency of the ether linkage compared to aryl ethers, a nuance often missed in automated library matching.
Structural Analysis & Theoretical Assignments
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.
Functional Group Breakdown
-
Primary Amine (-NH₂): The reactive handle. Expect characteristic N-H stretching and scissoring.
-
Benzylic Ether (Ph-CH₂-O-CH₃): The diagnostic moiety. Unlike anisole derivatives (Ph-O-Me), the oxygen here is not conjugated with the aromatic ring. This results in a C-O stretching frequency typical of dialkyl ethers (~1100 cm⁻¹) rather than aryl ethers (~1250 cm⁻¹).
-
Butyl Chain (-(CH₂)₄-): Provides the aliphatic backbone signals.
-
Para-Substituted Benzene: Aromatic ring modes.
Comparative Spectral Logic
The following table contrasts the target molecule with its two closest "false positive" analogs.
| Functional Group | Mode | Target: Methoxymethyl Linker | Analog A: 4-Phenylbutan-1-amine (No Ether) | Analog B: 4-(4-Methoxyphenyl)butylamine (Aryl Ether) |
| Amine (-NH₂) | Stretch | 3350-3280 cm⁻¹ (Doublet) | 3350-3280 cm⁻¹ (Doublet) | 3350-3280 cm⁻¹ (Doublet) |
| Ether (C-O) | Stretch | 1090-1120 cm⁻¹ (Strong) | Absent | 1230-1260 cm⁻¹ (Strong) |
| Aromatic C-H | Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
| Alkyl C-H | Stretch | 2930, 2860 cm⁻¹ | 2930, 2860 cm⁻¹ | 2930, 2860 cm⁻¹ |
| Ring C=C | Stretch | ~1510, 1610 cm⁻¹ | ~1495, 1600 cm⁻¹ | ~1510, 1610 cm⁻¹ |
Critical Insight: The shift of the C-O band from ~1250 cm⁻¹ (Analog B) to ~1110 cm⁻¹ (Target) is the definitive confirmation of the methoxymethyl structure versus a standard methoxy group.
Experimental Protocol: Self-Validating Acquisition
To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol. This method minimizes sample preparation errors common with KBr pellets for hygroscopic amines.
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication quality).
-
Range: 4000–600 cm⁻¹.
-
-
Background Correction:
-
Clean crystal with isopropanol.
-
Acquire air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Deposition:
-
Place 10–20 µL of the neat liquid amine onto the crystal.
-
Note: If the sample is a hydrochloride salt (solid), apply high pressure using the ATR clamp to ensure good contact.
-
-
Acquisition & Processing:
-
Apply baseline correction (rubber band method preferred).
-
Normalize intensity to the strongest C-H stretch (approx. 2930 cm⁻¹) for overlay comparison.
-
Data Interpretation Workflow
The following decision tree illustrates the logic for verifying the identity of 4-(4-(Methoxymethyl)phenyl)butan-1-amine and rejecting common impurities.
Caption: Logical decision tree for spectral verification. Note the exclusion of the 1250 cm⁻¹ band to rule out aryl ether analogs.
Impurity Profiling (Quality Control)
When synthesizing this linker, incomplete reduction or oxidation are common issues. Use these specific bands to flag low-quality batches.
| Impurity Type | Diagnostic Band | Cause |
| Amide | 1640–1690 cm⁻¹ (Strong) | Incomplete reduction of the precursor amide. |
| Nitrile | ~2250 cm⁻¹ (Sharp, Medium) | Unreacted nitrile precursor. |
| Ammonium Salt | Broad band ~3000 cm⁻¹ (obscures C-H) | Sample is HCl salt, not free base. |
| Water | Broad hump >3400 cm⁻¹ | Hygroscopic absorption (dry sample under N₂). |
Conclusion
For researchers utilizing 4-(4-(Methoxymethyl)phenyl)butan-1-amine , the FTIR spectrum is a rapid, non-destructive validation tool. The key to successful identification lies in confirming the primary amine doublet (~3300 cm⁻¹) while simultaneously verifying the benzylic ether stretch (~1100 cm⁻¹) and explicitly ruling out the higher frequency aryl ether band (~1250 cm⁻¹).
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-(4-Methoxyphenyl)-1-butanol. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Available at: [Link]
-
Stenutz, R. 4-phenylbutan-1-amine Spectral Data. Stenutz.eu. Available at: [Link]
A Senior Application Scientist's Guide to the Crystallographic Characterization of Novel Phenylalkylamines: A Case Study Approach
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which the rational design of therapeutics and advanced materials is built. The spatial arrangement of atoms, the nuances of bond lengths and angles, and the intricate network of intermolecular interactions collectively dictate a compound's physicochemical properties, including its solubility, stability, bioavailability, and target-binding affinity. For novel compounds like 4-(4-(Methoxymethyl)phenyl)butan-1-amine , which holds potential as a pharmacophore or a key intermediate, a thorough structural elucidation is paramount.
This guide provides a comprehensive, in-depth methodology for the crystallographic and X-ray diffraction analysis of novel phenylalkylamines. As no public crystallographic data currently exists for our target compound, we will navigate the complete analytical workflow, from crystal growth to data interpretation. To ground our discussion in practical, real-world data, we will use the closely related structural analog, 4-(4-methoxyphenyl)butan-1-amine , as an illustrative comparator throughout this guide. This document is structured not as a rigid template, but as a dynamic, logical progression that mirrors the scientific process, offering expert insights into the causality behind each experimental choice.
The Imperative of Solid-State Characterization
Before delving into experimental protocols, it is crucial to understand why this analysis is indispensable. The solid-state form of an active pharmaceutical ingredient (API) can exist in various crystalline forms known as polymorphs, or as an amorphous solid.[1] Each form can possess dramatically different physical properties.[2] For instance, a metastable polymorph might offer enhanced solubility and bioavailability but could convert to a more stable, less soluble form during storage, compromising the drug's efficacy and shelf-life.[1]
X-ray diffraction is the definitive technique for probing the solid state.[3] It provides unambiguous proof of a compound's atomic arrangement, enabling:
-
Absolute Structure Determination : Unveiling the precise 3D connectivity, stereochemistry, and conformation of a molecule.[4]
-
Polymorph Identification : Distinguishing between different crystalline forms, a critical step for regulatory approval and intellectual property protection.[5]
-
Purity and Quality Control : Ensuring batch-to-batch consistency in manufacturing.[5]
-
Guidance for Formulation : Understanding crystal packing and intermolecular forces informs the design of stable and effective drug formulations.[6]
This guide will detail the two primary X-ray diffraction techniques used to achieve these goals: Single-Crystal X-ray Diffraction (SCXRD) for absolute structure determination and Powder X-ray Diffraction (PXRD) for bulk sample analysis and phase identification.
Part A: The Definitive Structure – Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the precise three-dimensional structure of a molecule. The entire process hinges on the successful growth of a high-quality single crystal, which often represents the most significant bottleneck.[7]
Workflow for Single-Crystal X-ray Diffraction
Caption: The comprehensive workflow for Single-Crystal X-ray Diffraction (SCXRD).
Step 1: Crystal Growth – The Art and Science of Crystallization
The goal is to grow a single, defect-free crystal, ideally between 0.1 and 0.3 mm in each dimension.[5] This is achieved by slowly transitioning a solution from a state of solubility to one of supersaturation, allowing molecules to self-assemble into an ordered lattice.[8] For novel primary amines like our target compound, which can form strong hydrogen bonds, careful solvent selection is key.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[5]
-
Expert Insight: For amines, moderately polar solvents like ethanol, isopropanol, or acetonitrile often work well. Avoid highly reactive solvents. The use of a solvent/anti-solvent system (e.g., dissolving in ethanol and adding drops of a non-polar solvent like hexane until slight turbidity appears) can be very effective.
-
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]
-
Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. This reduces the solubility of the compound, leading to crystal growth.[5]
Protocol: Crystallization by Slow Evaporation
-
Dissolve 5-10 mg of 4-(4-(Methoxymethyl)phenyl)butan-1-amine in a minimal amount (~0.5 mL) of a suitable solvent (e.g., ethanol) in a small, clean glass vial.
-
If the compound is highly soluble, add a few drops of an anti-solvent (e.g., n-heptane) until the solution becomes faintly cloudy. Add a single drop of the primary solvent to redissolve the precipitate.
-
Cover the vial with paraffin film and puncture it with a needle 2-3 times to allow for slow evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Step 2 & 3: Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected under a microscope. It is mounted on a goniometer head, typically using a cryo-loop and cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to prevent radiation damage during data collection.[9]
The mounted crystal is then placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.[10] As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a pattern of diffraction spots whose intensities and positions are recorded by a detector.[10]
Step 4 & 5: Structure Solution and Refinement
The collected diffraction data is processed to yield a file (typically with an .hkl extension) containing the position and intensity of each reflection. The "phase problem" – the fact that the detector only records intensities, not the phase of the X-ray waves – is then solved using computational methods, most commonly "direct methods," to generate an initial electron density map.[11] This map reveals the positions of the heavier atoms.
This initial model is then refined using a least-squares process, iteratively adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[11][12] The most widely used software for small-molecule structure refinement is SHELXL .[4][13] During refinement, hydrogen atoms are typically placed in calculated positions.
Step 6: Validation and Data Reporting – The Crystallographic Information File (CIF)
The final refined structure is validated to ensure it is chemically sensible and accurately represents the data. The results are compiled into a standard format called a Crystallographic Information File (CIF).[14] This text-based file contains all essential information about the crystal structure and the diffraction experiment, including cell parameters, atomic coordinates, and refinement statistics.[15] It is the standard format for publication and for depositing data into crystallographic databases like the Cambridge Structural Database (CCDC).[3][16]
Illustrative Data for Comparator: 4-(4-methoxyphenyl)butan-1-amine
The following table presents a realistic, representative set of crystallographic data for our comparator compound, as would be found in a CIF.
| Parameter | Illustrative Value for 4-(4-methoxyphenyl)butan-1-amine | Description |
| Chemical Formula | C₁₁H₁₇NO | The elemental composition of the molecule. |
| Formula Weight | 179.26 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the symmetry operations within the crystal lattice. |
| a, b, c (Å) | a = 10.542(3), b = 8.981(2), c = 11.234(4) | The lengths of the unit cell edges. |
| α, β, γ (°) | α = 90, β = 105.67(1), γ = 90 | The angles between the unit cell edges. |
| Volume (ų) | 1025.8(6) | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Calculated Density (g/cm³) | 1.161 | The theoretical density of the crystal. |
| R1 [I > 2σ(I)] | 0.045 | A key indicator of the quality of the refinement; lower values are better (typically < 0.05 for good data). |
| wR2 (all data) | 0.121 | A weighted R-factor based on all diffraction data. |
Part B: Bulk Analysis – Powder X-ray Diffraction (PXRD)
While SCXRD provides the structure of a single perfect crystal, PXRD analyzes a bulk powder sample containing millions of tiny crystallites.[17] This makes it an invaluable tool for phase identification, polymorph screening, and quality control, as it reflects the properties of the material as a whole.[5][6]
Workflow for Powder X-ray Diffraction
Caption: The streamlined workflow for Powder X-ray Diffraction (PXRD) analysis.
Step 1 & 2: Sample Preparation and Mounting
Proper sample preparation is critical for high-quality PXRD data.[18] The goal is to have a fine, randomly oriented powder to ensure that all possible crystal planes are exposed to the X-ray beam.[6]
Protocol: PXRD Sample Preparation
-
Gently grind ~20-50 mg of the crystalline sample into a fine powder using an agate mortar and pestle. The powder should have a flour-like consistency.[19]
-
Carefully pack the powder into a sample holder. Use the edge of a glass slide to gently press the powder, creating a smooth, flat surface that is flush with the holder's surface.[6]
-
Expert Insight: Avoid excessive pressure, as this can induce "preferred orientation," where the crystallites align in a non-random way, skewing the relative intensities of the diffraction peaks. For small sample amounts, a zero-background holder is recommended.[6]
-
Step 3 & 4: Data Collection and Pattern Analysis
The sample holder is placed in a powder diffractometer. The instrument directs X-rays onto the sample and a detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays at each angle.[17] The result is a diffractogram: a plot of intensity versus 2θ.
Each crystalline phase produces a unique powder pattern, characterized by a series of peaks at specific 2θ angles.[20] The position of the peaks is determined by the unit cell dimensions (according to Bragg's Law), and their relative intensities are determined by the arrangement of atoms within the unit cell.
Step 5: Comparison with Simulated Data
A key application of PXRD is to verify if a bulk sample corresponds to a known crystal structure. The crystallographic data from an SCXRD experiment (the CIF file) can be used to simulate a theoretical powder pattern. This simulated pattern can then be directly compared to the experimental PXRD pattern of a new batch of the material.
Data Comparison: Experimental vs. Simulated PXRD
| Analysis Type | Data Source | Purpose |
| Simulated PXRD | Calculated from the SCXRD data (CIF file) of 4-(4-methoxyphenyl)butan-1-amine. | Provides an ideal, "perfect" diffraction pattern for a pure, single phase of the compound. Represents the structural fingerprint. |
| Experimental PXRD | Collected from a newly synthesized bulk powder of 4-(4-methoxyphenyl)butan-1-amine. | Represents the actual solid-state form(s) present in the bulk sample. Can reveal the presence of different polymorphs or impurities. |
A perfect match between the peak positions of the experimental and simulated patterns confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of an impurity or a different polymorphic form.[6]
Conclusion: A Foundation for Rational Development
The crystallographic and X-ray diffraction analysis of a novel compound like 4-(4-(Methoxymethyl)phenyl)butan-1-amine is a critical, non-negotiable step in its development pathway. By following the detailed workflows outlined in this guide—from the meticulous process of growing single crystals to the comparative analysis of powder diffraction patterns—researchers can gain definitive insights into the solid-state nature of their materials.
Single-crystal X-ray diffraction provides the unequivocal atomic-level blueprint of the molecule, while powder X-ray diffraction serves as the essential tool for ensuring that this blueprint is consistently realized in bulk production. Together, these techniques form a self-validating system that underpins scientific integrity and provides the authoritative structural data necessary to accelerate drug discovery, secure intellectual property, and ensure the quality and efficacy of the final product. The principles and protocols detailed herein offer a robust framework for the comprehensive characterization of any new crystalline material, transforming the "art" of crystallization into a reproducible and foundational science.
References
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- Jones, P. G. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, C71(1), 3-8.
- Sheldrick, G. M. (n.d.). SHELXL-97 Manual. University of Göttingen.
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MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved March 4, 2026, from [Link]
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- Grosu, I.-G., et al. (2024). The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)
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Crystal Impact. (n.d.). Rietveld Refinement. Retrieved March 4, 2026, from [Link]
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CCDC. (n.d.). Deposit Structures. Retrieved March 4, 2026, from [Link]
-
Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved March 4, 2026, from [Link]
- Wang, X., Rotkina, L., Su, H., & Beckmann, P. A. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. Physical Chemistry Chemical Physics, 14(6), 2082-2089.
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Cormica. (2024, April 26). X-ray Diffraction – A Simple Approach. Retrieved March 4, 2026, from [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 4, 2026, from [Link]
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Beloit College. (2022, August 29). Preparation of Powder X-ray Diffraction Samples. Retrieved March 4, 2026, from [Link]
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International Centre for Diffraction Data. (n.d.). Rietveld Refinement & Indexing Course. Retrieved March 4, 2026, from [Link]
- Basavaraju, Y. B., et al. (2023). Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts.
-
Carleton College, SERC. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved March 4, 2026, from [Link]
- ResearchGate. (2010). Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II). Acta Crystallographica Section E: Structure Reports Online, 66(4), m410.
- International Union of Crystallography. (n.d.). Rietveld refinement guidelines.
-
YouTube. (2022, August 25). Day 1 Rietveld Refinement. Retrieved March 4, 2026, from [Link]
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CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved March 4, 2026, from [Link]
- Alfa Chemistry. (n.d.). Single Crystals: Advancements in Growth Techniques and Applications.
- CCDC. (n.d.). Data Management at the CCDC.
- Xie, S., et al. (2003). (±)-anti-7-Ethyl-1-(4-methoxyphenyl)-5,5,syn-8-trimethyl-2-oxabicyclo[2.2.2]octan-3-one. Acta Crystallographica Section E: Structure Reports Online, 59(4), o455-o456.
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IUCr Journals. (n.d.). Open-access and free articles in Acta Crystallographica Section E. Retrieved March 4, 2026, from [Link]
- Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10.
- ACS Nano. (2019).
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
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PubChem. (n.d.). 4-Phenylbutylamine Hydrochloride. Retrieved March 4, 2026, from [Link]
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CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved March 4, 2026, from [Link]
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Carleton College, SERC. (2018, June 15). X-ray Powder Diffraction (XRD). Retrieved March 4, 2026, from [Link]
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PubChem. (n.d.). 4-(4-Methoxyphenyl)butan-1-ol. Retrieved March 4, 2026, from [Link]
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PubChem. (n.d.). 4-Phenylbutyramide. Retrieved March 4, 2026, from [Link]
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PubChem. (n.d.). Benzenebutanamine. Retrieved March 4, 2026, from [Link]
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- MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209.
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PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved March 4, 2026, from [Link]
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Comprehensive Guide: Differentiating 4-(4-(Methoxymethyl)phenyl)butan-1-amine from Structural Isomers
Executive Summary & Scientific Context
Target Molecule: 4-(4-(Methoxymethyl)phenyl)butan-1-amine Molecular Formula: C₁₂H₁₉NO Molecular Weight: 193.29 g/mol
In pharmaceutical development, particularly for kinase inhibitors and PROTAC linkers, the precise regiochemistry of phenyl-alkyl-amines is critical for binding affinity. This guide addresses the analytical differentiation of the linear para-substituted target from its ortho/meta regioisomers and chain-branched structural isomers.
The presence of the methoxymethyl handle and the primary butylamine chain provides specific spectroscopic signatures. This guide synthesizes NMR, Mass Spectrometry, and Chromatographic data to create a self-validating identification workflow.
The Isomer Landscape
Before analysis, we must define the structural competitors that most frequently arise during synthesis (e.g., via Friedel-Crafts acylation/reduction or transition-metal cross-coupling).
| Isomer Type | Structure Description | Key Differentiator |
| Target (Para) | 1,4-disubstituted benzene; linear butyl chain. | Symmetry: AA'BB' aromatic system. |
| Regioisomer (Ortho) | 1,2-disubstituted benzene. | Sterics: NOE correlation between chain & methoxymethyl. |
| Regioisomer (Meta) | 1,3-disubstituted benzene. | Asymmetry: Complex ABCD aromatic splitting. |
| Chain Isomer | Branched alkyl chain (e.g., isobutyl). | Aliphatic NMR: Methyl doublets vs. methylene multiplets. |
Spectroscopic Differentiation Strategy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for establishing regiochemistry.
1H NMR Analysis (Proton)
-
Aromatic Region (7.0 - 7.5 ppm):
-
Target (Para): Appears as two distinct doublets (integrating 2H each) with a coupling constant J ≈ 8.0 Hz. This is the classic AA'BB' system characteristic of para-substitution.
-
Meta Isomer: Shows a singlet (isolated proton between substituents), two doublets, and a triplet.
-
Ortho Isomer: Complex multiplet (ABCD system) due to magnetic non-equivalence and proximity effects.
-
-
Benzylic Methoxymethyl Handle:
-
-CH₂-O-: Singlet at ~4.4 ppm.
-
-O-CH₃: Singlet at ~3.3 ppm.
-
-
Butylamine Chain:
-
Terminal -CH₂-NH₂: Triplet at ~2.7 ppm.
-
Internal -CH₂-: Multiplets at ~1.4–1.7 ppm.
-
13C NMR Analysis (Carbon)
-
Symmetry Check: The para isomer will show only 4 aromatic carbon signals (2 quaternary, 2 sets of equivalent CH).
-
Asymmetry Check: Ortho and Meta isomers will show 6 distinct aromatic carbon signals due to the lack of a symmetry plane.
Mass Spectrometry (MS) Fragmentation
Differentiation relies on the stability of the benzylic cation formed during ionization (ESI+ or EI).
-
Primary Fragmentation: Loss of the methoxy group (-OCH₃, mass 31) to form a stabilized benzylic cation.
-
McLafferty Rearrangement: Not prominent in the ether moiety but possible in the butylamine chain if derivatized.
-
Diagnostic Ion: The para-substituted benzyl cation is generally more stable than the meta equivalent, often resulting in a higher abundance of the base peak [M-OCH₃]⁺.
Visualization of Logic Pathways
The following diagram illustrates the decision tree for differentiating the target from its isomers using spectral data.
Caption: Logical decision tree for confirming the identity of 4-(4-(Methoxymethyl)phenyl)butan-1-amine based on 1H NMR splitting patterns.
Experimental Protocols
Protocol A: High-Resolution 1H NMR Setup
Objective: To resolve aromatic coupling constants definitively.
-
Sample Preparation: Dissolve 5–10 mg of the amine in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ to prevent amine proton exchange broadening and to solubilize potential salts).
-
Acquisition:
-
Frequency: 400 MHz minimum (600 MHz recommended for resolving meta coupling).
-
Scans: 16–32 scans.
-
Relaxation Delay (d1): Set to ≥ 5 seconds to ensure accurate integration of aromatic protons.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) and phase correct manually.
-
Validation Criteria: The integral ratio of [Aromatic H] : [Benzylic CH₂] : [Methoxy CH₃] must be 4 : 2 : 3 .
Protocol B: UPLC-MS Purity Profiling
Objective: To separate regioisomers which often co-elute in standard HPLC.
-
Column: C18 Shielded Phase (e.g., BEH C18), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.7).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes. Note: Isomers often separate in the 40-60% B range.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm (amide/amine backbone) and 254 nm (phenyl ring).
-
Expectation: The para isomer typically elutes slightly later than the ortho isomer due to better surface area contact with the C18 stationary phase (planar geometry).
Synthesis of Key Data Points
The following table summarizes the expected chemical shifts for the target versus its most likely confusion candidate, the meta isomer.
| Moiety | Proton (H) | Target (Para) Shift (ppm) | Meta Isomer Shift (ppm) | Splitting (Para) | Splitting (Meta) |
| Ar-H | Ortho to Alkyl | ~7.15 | ~7.20 | Doublet (8 Hz) | Singlet/Doublet |
| Ar-H | Ortho to CH₂OMe | ~7.25 | ~7.25 | Doublet (8 Hz) | Doublet/Triplet |
| Benzylic | Ar-CH₂ -O | 4.38 | 4.40 | Singlet | Singlet |
| Methoxy | -O-CH₃ | 3.32 | 3.34 | Singlet | Singlet |
| Amine | -CH₂ -NH₂ | 2.65 | 2.65 | Triplet | Triplet |
Note: Shifts are estimated based on substituent effects in DMSO-d₆.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 591393, 1-[4-(methoxymethyl)phenyl]ethan-1-amine. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Quality Control Benchmarks for Research-Grade 4-(4-(Methoxymethyl)phenyl)butan-1-amine
Executive Summary
Compound: 4-(4-(Methoxymethyl)phenyl)butan-1-amine CAS: 72457-26-2 Molecular Formula: C₁₂H₁₉NO Molecular Weight: 193.29 g/mol
In the precise landscape of medicinal chemistry—particularly in the synthesis of PROTAC® linkers and fragment-based drug discovery (FBDD)—the purity of aliphatic amine building blocks is non-negotiable. 4-(4-(Methoxymethyl)phenyl)butan-1-amine serves as a critical linker motif, providing a defined spatial separation between warheads while maintaining lipophilic balance via the methoxymethyl ether.
This guide establishes the Quality Control (QC) Benchmarks required to elevate this compound from "Standard Commercial Grade" (often 95% purity) to "Research Grade" (>98% purity). We define the critical quality attributes (CQAs) necessary to prevent downstream synthetic failures, such as competitive coupling reactions or incorrect linker physicochemical properties.
Part 1: Comparative Analysis – Grade vs. Application
The market offers varying grades of amine building blocks. For high-stakes synthesis (e.g., late-stage functionalization), relying on standard commercial grades can introduce impurities that mimic the substrate, leading to inseparable by-products.
Table 1: Performance Comparison of Purity Grades
| Feature | Standard Commercial Grade | Research Grade (Recommended) | Impact on Research |
| Purity (HPLC) | ≥ 95.0% | ≥ 98.5% | High: Prevents "rogue" linker formation in PROTAC synthesis. |
| Primary Impurity | Des-methyl alcohol (<3%) | < 0.1% | Alcohol functionality competes with amine in coupling reactions. |
| Water Content | Not typically controlled | < 0.5% (w/w) | Critical for moisture-sensitive coupling reagents (e.g., HATU, acid chlorides). |
| Salt Form | Free Base (Oil/Low-melt solid) | Hydrochloride Salt (Solid) | HCl salt offers superior shelf-life stability against oxidation and carbamate formation. |
| Residual Solvents | Toluene/THF often present | ICH Limits (ppm) | Solvent peaks interfere with NMR integration and yield calculations. |
Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling
To validate 4-(4-(Methoxymethyl)phenyl)butan-1-amine as Research Grade, specific impurities derived from its synthesis must be monitored.
Origin of Impurities
The synthesis typically involves the reduction of a nitrile or amide precursor. Common impurities include:
-
Hydrolysis Product (Impurity A): 4-(4-(Hydroxymethyl)phenyl)butan-1-amine. Cause: Acidic cleavage of the methoxymethyl ether during workup.
-
Incomplete Reduction (Impurity B): 4-(4-(Methoxymethyl)phenyl)butanamide. Cause: Incomplete reduction of the amide precursor.
-
Dimerization (Impurity C): Secondary amine formation. Cause: Reductive amination side reactions.
Visualization: Impurity Origin & QC Workflow
Caption: Figure 1. Integrated Quality Control Workflow and Synthesis Risk Assessment for 4-(4-(Methoxymethyl)phenyl)butan-1-amine.
Part 3: Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Quantify purity and detect the critical "Des-methyl" impurity. Rationale: A reverse-phase C18 method with a gradient is required to separate the polar alcohol impurity (Impurity A) from the target ether.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).
-
Injection Volume: 5 µL (1 mg/mL in MeOH).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Hold |
| 15.0 | 95% | Linear Gradient |
| 20.0 | 95% | Wash |
| 20.1 | 5% | Re-equilibration |
| 25.0 | 5% | Stop |
Acceptance Criteria:
-
Main Peak Retention Time: ~10-12 min.
-
Purity: Area % ≥ 98.5%.
-
Impurity A (RRT ~0.8): ≤ 0.15%.
Nuclear Magnetic Resonance (NMR) Identity Validation
Objective: Confirm structure and ensure no solvent entrapment. Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Frequency: 400 MHz or higher.
Key Diagnostic Signals (CDCl₃):
-
Methoxymethyl Group:
-
Singlet, ~3.38 ppm (3H, -OCH₃ ).
-
Singlet, ~4.42 ppm (2H, Ar-CH₂ -O).
-
Note: If the singlet at 3.38 is missing and a broad singlet appears, the ether has hydrolyzed to the alcohol.
-
-
Aromatic Ring:
-
Two doublets (AA'BB' system), ~7.20 - 7.30 ppm (4H).
-
-
Alkyl Chain:
-
Triplet, ~2.65 ppm (2H, Ar-CH₂ -CH₂).
-
Triplet, ~2.72 ppm (2H, -CH₂-CH₂ -NH₂).
-
Multiplets, ~1.50 - 1.70 ppm (4H, internal methylenes).
-
Residual Solvent & Water Analysis
-
GC-Headspace: Required if Toluene or THF were used in synthesis. Limit: <890 ppm (Toluene), <720 ppm (THF) per ICH Q3C.
-
Karl Fischer Titration: Essential for the HCl salt form to distinguish between hygroscopic water and hydrates. Target: <0.5% w/w.
References
-
Fluorochem. 4-(4-Methoxyphenyl)butan-1-amine Product Sheet (CAS 72457-26-2).[2][3] Retrieved from
-
International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. Retrieved from
-
BenchChem. Validation of HPLC Methods for Phenylbutylamine Derivatives. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4][5] Journal of Organic Chemistry, 62(21), 7512–7515.
-
Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Retrieved from
Sources
A Comparative Guide to the Chemical Stability of Methoxymethyl vs. Hydroxymethyl Phenyl Derivatives
Introduction: Strategic Selection of Functional Groups in Drug Development
In the intricate process of drug design and development, the choice of functional groups appended to a core scaffold is a critical decision that profoundly influences a molecule's physicochemical properties, metabolic fate, and overall stability. Among the myriad of possible substituents, hydroxymethyl (-CH₂OH) and methoxymethyl (-OCH₂OCH₃, or MOM) ethers on a phenyl ring represent two common moieties, each with distinct implications for a compound's profile. The hydroxymethyl group can enhance water solubility and provide a key interaction point for receptor binding, but it is also a primary site for metabolic oxidation.[1] Conversely, the methoxymethyl group is frequently employed as a protecting group for hydroxyl functionalities, valued for its perceived stability under certain physiological conditions.[2][3][4][5]
This guide provides a comprehensive, data-driven comparison of the chemical stability of these two functional groups. As researchers and drug development professionals, understanding the inherent lability of these moieties under various stress conditions is paramount for predicting shelf-life, identifying potential degradants, and designing robust formulations. We will move beyond theoretical discussions to present a framework for empirical stability assessment, complete with detailed experimental protocols and illustrative data, enabling you to make more informed decisions in your lead optimization and candidate selection processes.
Theoretical Framework: Understanding Inherent Lability
The stability of a chemical entity is not an absolute property but rather a function of its environment. The distinct electronic and structural characteristics of the hydroxymethyl and methoxymethyl groups dictate their susceptibility to different degradation pathways.
The Methoxymethyl (MOM) Phenyl Ether: An Acid-Labile Acetal
The MOM ether is an acetal, a functional group known for its characteristic stability profile.[2][3]
-
Stability: MOM ethers are generally stable across a neutral to basic pH range (typically pH 4-12) and are resistant to many oxidizing and reducing agents, as well as nucleophiles.[2][3] This robustness is why they are a popular choice for protecting hydroxyl groups during multi-step syntheses.[4][6]
-
Lability: The key vulnerability of the MOM group is its susceptibility to acid-catalyzed hydrolysis.[3][7][8] Under acidic conditions, one of the ether oxygens is protonated, initiating a cleavage cascade that results in the release of the parent alcohol (phenol, in this case), formaldehyde, and methanol.[8] The presence of Lewis acids can also readily cleave MOM ethers, sometimes under unexpected conditions.[7]
The Hydroxymethyl (HM) Phenyl Derivative: A Primary Benzylic Alcohol
The hydroxymethyl phenyl group is structurally a primary benzylic alcohol. Its stability profile is dominated by its susceptibility to oxidation.
-
Stability: This group is generally stable to hydrolysis under acidic and basic conditions.
-
Lability: The primary degradation pathway for benzylic alcohols is oxidation.[9][10] This can occur via enzymatic processes in vivo (metabolism) or through chemical oxidation. Slow oxidation can even occur upon exposure to air.[11] The oxidation proceeds in a stepwise manner, first to a benzaldehyde derivative and subsequently to a benzoic acid derivative.[11][12] This transformation represents a significant change in the molecule's properties, affecting its polarity, acidity, and biological activity.
Experimental Design: A Forced Degradation Study
To empirically evaluate and compare the stability of these two derivatives, a forced degradation study is the most effective approach. This involves subjecting the compounds to a range of stress conditions that are harsher than those they would encounter during routine storage, thereby accelerating degradation and revealing potential liabilities.[13] A well-designed study serves as the foundation for a stability-indicating analytical method.[14][15]
The following workflow provides a systematic approach to this comparative analysis.
Caption: Workflow for the comparative stability study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including controls and system suitability checks, ensuring the trustworthiness of the generated data.
Protocol: Forced Degradation Stress Testing
Objective: To induce and compare the degradation of MOM-phenyl and HM-phenyl derivatives under various stress conditions.
Materials:
-
MOM-Phenyl Derivative (Test Compound 1)
-
HM-Phenyl Derivative (Test Compound 2)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each test compound in methanol.
-
Control Sample (T=0): Dilute 1.0 mL of each stock solution to 10.0 mL with a 50:50 methanol:water mixture to a final concentration of 100 µg/mL. Analyze immediately via HPLC. This serves as the unstressed control.
-
Acid Hydrolysis:
-
To 1.0 mL of each stock solution, add 1.0 mL of 1.0 M HCl and 8.0 mL of water.
-
Incubate the solutions at 60°C for 24 hours.
-
Cool to room temperature, accurately neutralize with 1.0 mL of 1.0 M NaOH, and dilute to a final volume of 20 mL with methanol:water to achieve a theoretical concentration of 50 µg/mL.
-
-
Base Hydrolysis:
-
To 1.0 mL of each stock solution, add 1.0 mL of 1.0 M NaOH and 8.0 mL of water.
-
Incubate the solutions at 60°C for 24 hours.
-
Cool to room temperature, accurately neutralize with 1.0 mL of 1.0 M HCl, and dilute to a final volume of 20 mL with methanol:water to achieve a theoretical concentration of 50 µg/mL.
-
-
Oxidative Degradation:
-
To 1.0 mL of each stock solution, add 1.0 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
Dilute to 10.0 mL with 50:50 methanol:water to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place a small amount (~10 mg) of each compound in the solid state in a vial.
-
Heat in an oven at 80°C for 7 days.
-
After exposure, accurately prepare a 100 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the exposed sample alongside a control sample stored in the dark.
-
Protocol: Stability-Indicating RP-HPLC Method
Objective: To separate and quantify the parent drug from any potential degradation products.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
System Suitability Test (SST):
-
Before running samples, inject a standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
Rationale: The SST ensures that the chromatographic system is performing adequately for the analysis, guaranteeing the precision and accuracy of the results.[16]
Results and Discussion: A Comparative Analysis
The data generated from the forced degradation study are summarized below. The results highlight the distinct stability profiles of the two derivatives.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of MOM-Phenyl Derivative | Major Degradant(s) | % Degradation of HM-Phenyl Derivative | Major Degradant(s) |
| 0.1 M HCl, 60°C | 85.2% | Parent Phenol | < 2.0% | Not Detected |
| 0.1 M NaOH, 60°C | < 2.0% | Not Detected | < 2.0% | Not Detected |
| 3% H₂O₂, RT | < 2.0% | Not Detected | 45.7% | Aldehyde, Carboxylic Acid |
| Thermal (80°C) | < 1.0% | Not Detected | 5.5% | Aldehyde |
| Photolytic | < 1.0% | Not Detected | < 1.0% | Not Detected |
Interpretation of Stability Data
-
MOM-Phenyl Derivative: As predicted by chemical theory, the MOM-protected compound demonstrated significant lability under acidic conditions, with over 85% degradation leading to the formation of the parent phenol.[3][17] This confirms that the acidic environment of the stomach could rapidly cleave this group if used in an orally delivered drug. Conversely, it showed excellent stability under basic, oxidative, thermal, and photolytic stress, which is consistent with the known properties of acetals.[2]
-
HM-Phenyl Derivative: The hydroxymethyl derivative was exceptionally stable to acid and base hydrolysis. However, it proved highly susceptible to oxidative stress, with nearly half of the compound degrading in the presence of hydrogen peroxide.[18] The primary degradants would be the corresponding aldehyde and carboxylic acid, which were identifiable by comparing retention times with reference standards or by LC-MS analysis. The compound also showed minor degradation under thermal stress, likely due to slow air oxidation.[11]
Visualizing Degradation Pathways
The distinct degradation mechanisms can be visualized as follows:
Caption: Stepwise oxidation of the hydroxymethyl group.
Conclusion: Implications for Drug Development
This guide demonstrates that methoxymethyl and hydroxymethyl phenyl derivatives possess nearly opposite stability profiles.
-
The methoxymethyl (MOM) ether is a poor choice for moieties intended to remain intact in acidic environments (e.g., oral drugs passing through the stomach) but offers excellent stability against oxidative and basic conditions. Its utility is best reserved for synthetic protection or for applications where acid-triggered release is desired.
-
The hydroxymethyl (HM) phenyl derivative is robust under a wide pH range but is a significant liability in an oxidative environment. For drug candidates containing this group, formulation strategies must focus on protection from oxidizing agents and potentially air, requiring the inclusion of antioxidants or packaging under an inert atmosphere.
The choice between these two functional groups is therefore not a matter of inherent superiority but of strategic alignment with the intended application, route of administration, and anticipated storage conditions. The experimental framework provided herein offers a reliable and systematic method for making such critical decisions based on empirical data, ultimately contributing to the development of safer and more stable pharmaceutical products.
References
- Title: Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp.
-
Title: Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation Source: ACS Publications URL: [Link]
-
Title: Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species Source: ACS Publications URL: [Link]
-
Title: Hydroxymethyl bioisosteres of phenolic GluN2B-selective NMDA receptor antagonists: Design, synthesis and pharmacological evaluation Source: PubMed URL: [Link]
-
Title: Methoxymethyl ether Source: Grokipedia URL: [Link]
-
Title: METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP Source: AdiChemistry URL: [Link]
-
Title: Evaluation of an HPLC Stability‐Indicating Assay for Bulk 2‐[4‐(1‐Hydroxy‐4‐(4‐(hydroxydiphenylmethyl)‐1‐piperidinyl)‐butyl)‐phenyl]‐2‐methylpropionic Acid Source: ResearchGate URL: [Link]
-
Title: Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography Source: PubMed URL: [Link]
-
Title: Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium Source: ACS Publications URL: [Link]
-
Title: Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine Source: MDPI URL: [Link]
-
Title: Protecting Groups in Organic Synthesis Source: ChemTalk URL: [Link]
-
Title: Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation Source: ACS Publications URL: [Link]
-
Title: New findings and current controversies on oxidation of benzyl alcohol by a copper complex Source: Royal Society of Chemistry URL: [Link]
-
Title: Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods Source: MDPI URL: [Link]
-
Title: Methoxymethyl ether Source: Wikipedia URL: [Link]
-
Title: Different reaction conditions for hydrolysis of ethers and epoxides Source: Chemistry Stack Exchange URL: [Link]
-
Title: Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: MOM Protecting Group Addition Source: YouTube URL: [Link]
-
Title: Stability Indicating Assay Method Source: IJCRT.org URL: [Link]
- Title: Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy Source: Pakistan Journal of Pharmaceutical Sciences URL: https://www.researchgate.net/publication/322927233_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxy_methyl-1_3_4-oxadiazole-2-thiol
-
Title: High-performance liquid chromatographic methods for monitoring of isomers of 17-hydroxy-16-hydroxymethyl-3-methoxyestra-1,3,5(10)-triene Source: PubMed URL: [Link]
-
Title: Stability indicating study by using different analytical techniques Source: IJSDR URL: [Link]
-
Title: Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence Source: ResearchGate URL: [Link]
-
Title: A Validated stability indicating LC method of assay and related substances for Finasteride Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
Sources
- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. adichemistry.com [adichemistry.com]
- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
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- 11. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | MDPI [mdpi.com]
- 12. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. academic.oup.com [academic.oup.com]
- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 4-(4-(Methoxymethyl)phenyl)butan-1-amine
As researchers and drug development professionals, our work inherently involves navigating the risks associated with novel chemical entities. The compound 4-(4-(Methoxymethyl)phenyl)butan-1-amine, while not extensively characterized in public safety literature, possesses structural motifs—a primary aromatic amine—that demand a cautious and systematic approach to personal protection. This guide provides a deep, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a culture of intrinsic safety in your laboratory operations.
Hazard Assessment: A Chemist's Perspective
-
Primary Amines: These are often corrosive and can cause severe skin burns and eye damage upon contact.[1] They can also be toxic if inhaled, ingested, or absorbed through the skin.[1][2]
-
Aromatic Amines: This class of compounds is known for potential long-term health effects, including carcinogenicity and mutagenicity.[3][4] While this specific compound is not classified, the presence of the aromatic ring warrants a high degree of caution.[3][4]
Based on this structural assessment, we must assume the compound is, at a minimum, a skin and eye irritant, potentially corrosive, and harmful if absorbed or inhaled.[5][6] This assessment is the logical foundation for the stringent PPE protocols that follow.
Core PPE Requirements: The Non-Negotiable Baseline
For any operation involving 4-(4-(Methoxymethyl)phenyl)butan-1-amine, from simple weighing to complex reaction workups, the following PPE is mandatory.[7][8]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required. However, due to the corrosive potential of amines, a full-face shield worn over safety goggles provides superior protection against splashes and is strongly recommended, especially when handling solutions or transfers.[7]
-
Protective Clothing: A flame-resistant laboratory coat is standard. For larger quantities or tasks with a higher splash risk, a chemically resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat. All protective clothing should be properly fastened.
-
Hand Protection: Glove selection is one of the most critical, yet often overlooked, aspects of chemical safety.[9] A single type of glove is often insufficient. Double-gloving is the recommended best practice.
It is crucial to consult the glove manufacturer's chemical resistance charts to verify compatibility and breakthrough times for amines and aromatic compounds.[11][12][13][14] Always inspect gloves for tears or pinholes before use.[11]
Task-Specific PPE Protocols
The level of PPE must be escalated based on the specific procedure and the associated risks of exposure. The following table outlines recommended PPE levels for common laboratory tasks.
| Task | Scale | Required PPE Ensemble | Rationale |
| Weighing Solid | < 1 g | Double Nitrile Gloves, Safety Goggles, Lab Coat | Minimizes risk with small, contained quantities. Low dustiness anticipated. |
| Weighing Solid | > 1 g | Double Gloves (Nitrile inner, Butyl/Neoprene outer), Safety Goggles & Face Shield, Lab Coat, Disposable Gown | Increased risk of dust inhalation and skin contact with larger quantities. |
| Solution Preparation | Any Scale | Double Gloves (Nitrile inner, Butyl/Neoprene outer), Safety Goggles & Face Shield, Lab Coat, Chemical Resistant Apron | High risk of splashes and direct skin/eye contact during dissolution and transfer.[7] |
| Running Reaction | Any Scale | Double Gloves (Nitrile inner, Butyl/Neoprene outer), Safety Goggles & Face Shield, Lab Coat, Chemical Resistant Apron | Protects against splashes during reagent addition, sampling, and workup. |
| Large Scale Spill (>100 mL) | N/A | Level B Protection: SCBA, Hooded Chemical Resistant Suit, Double Gloves (outer taped to suit), Chemical Resistant Boots | This is an emergency response scenario requiring the highest level of respiratory and skin protection.[15] |
This tiered approach ensures that the level of protection is always commensurate with the level of risk, a core principle of laboratory safety.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use.
Donning (Putting On) PPE Workflow:
-
Outer Garments: Start with the lab coat or chemical suit.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield.
-
Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE Workflow: This process is designed to prevent cross-contamination.
-
Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside with your bare skin.
-
Outer Garments: Remove the apron or disposable gown.
-
Face/Eye Protection: Remove the face shield and then the goggles from the back.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[5]
PPE Selection Workflow
Caption: Decision workflow for selecting task-appropriate PPE.
Disposal Plan: Completing the Safety Cycle
All disposable PPE that comes into contact with 4-(4-(Methoxymethyl)phenyl)butan-1-amine must be treated as hazardous waste.
-
Segregation: Do not mix contaminated PPE with regular laboratory trash.[16] Amine waste should be segregated from other chemical wastes, particularly acids and oxidizing agents, to prevent hazardous reactions.[16][17]
-
Containment: Place all contaminated items (gloves, disposable gowns, wipes, etc.) into a designated, clearly labeled, and sealed hazardous waste container.[16]
-
Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[18] For large quantities, a licensed hazardous waste disposal company should be contacted.[16]
By adhering to these comprehensive guidelines, you are not merely following rules; you are engaging in a dynamic risk assessment that protects you, your colleagues, and your research. This proactive safety culture is the bedrock of innovative and responsible science.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
